molecular formula C5H7I B8492728 1-Iodo-3-pentyne

1-Iodo-3-pentyne

Cat. No.: B8492728
M. Wt: 194.01 g/mol
InChI Key: BRNJRIRAHLASIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-3-pentyne is a useful research compound. Its molecular formula is C5H7I and its molecular weight is 194.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Iodo-3-pentyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-3-pentyne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7I

Molecular Weight

194.01 g/mol

IUPAC Name

5-iodopent-2-yne

InChI

InChI=1S/C5H7I/c1-2-3-4-5-6/h4-5H2,1H3

InChI Key

BRNJRIRAHLASIZ-UHFFFAOYSA-N

Canonical SMILES

CC#CCCI

Origin of Product

United States

Foundational & Exploratory

Spectroscopic data of 1-Iodo-3-pentyne (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Data of 1-Iodo-3-pentyne

Introduction

1-Iodo-3-pentyne (C₅H₇I) is an iodoalkyne that serves as a valuable building block in synthetic organic chemistry.[1] Its structure, featuring an internal alkyne and a primary iodide, allows for diverse reactivity in constructing more complex molecular architectures. Accurate structural verification and purity assessment are paramount for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful, non-destructive suite of tools for the unambiguous characterization of this molecule.

This technical guide offers a comprehensive overview of the expected spectroscopic data for 1-Iodo-3-pentyne. As experimentally acquired spectra for this specific compound are not widely available in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. We provide in-depth interpretation, field-proven experimental protocols, and the scientific rationale behind the predicted spectral features, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Properties:

  • Molecular Formula: C₅H₇I

  • Molecular Weight: 194.01 g/mol [1]

  • IUPAC Name: 1-Iodopent-3-yne

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 1-Iodo-3-pentyne, ¹H NMR provides a map of the proton environments, while ¹³C NMR details the carbon backbone.

¹H NMR Analysis (Predicted)

The ¹H NMR spectrum of 1-Iodo-3-pentyne is expected to show three distinct signals corresponding to the three unique proton environments in the molecule. The analysis relies on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-1 (-CH₂I) 3.10 - 3.30 Triplet (t) 2H The protons on the carbon adjacent to the highly electronegative iodine atom are significantly deshielded, shifting them downfield. They are split into a triplet by the two neighboring protons on C-2 (which are part of the alkyne and thus have no protons). The coupling is with the H-2 protons across the triple bond, which is typically small but observable. A more accurate description might be a triplet of quartets due to long-range coupling, but a triplet is the most likely observed pattern.
H-4 (-CH₂CH₃) 2.15 - 2.30 Quartet (q) 2H These methylene protons are adjacent to the three protons of the methyl group (C-5), resulting in a quartet based on the n+1 rule.[2] Their position is downfield due to the proximity of the sp-hybridized carbons of the alkyne.

| H-5 (-CH₂CH₃) | 1.05 - 1.20 | Triplet (t) | 3H | The terminal methyl protons are split into a triplet by the two adjacent methylene protons (C-4). This signal appears in the typical upfield alkyl region. |

¹³C NMR Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. A key feature for iodoalkynes is the profound shielding of the carbon atom directly bonded to iodine, a phenomenon known as the "heavy-atom effect."[3][4]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-1 (-CH₂I) -5.0 - 0.0 The heavy-atom effect, stemming from the relativistic spin-orbit interaction of iodine's valence electrons, causes a dramatic upfield shift for the attached carbon.[4] For iodoalkynes, this can shift the signal to near or even below the 0 ppm reference of TMS.[3]
C-2 (-C≡C-) 80.0 - 85.0 This is a characteristic chemical shift for an internal, sp-hybridized carbon atom.
C-3 (-C≡C-) 75.0 - 80.0 Similar to C-2, this signal appears in the typical alkyne region.
C-4 (-CH₂CH₃) 12.0 - 15.0 A standard chemical shift for an sp³-hybridized methylene carbon adjacent to an alkyne.

| C-5 (-CH₂CH₃) | 13.0 - 16.0 | A typical chemical shift for a terminal methyl carbon in an alkyl chain. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of a high-field instrument enhances resolution, which is critical for resolving complex splitting patterns or closely spaced signals.

  • Sample Preparation:

    • Dissolve 5-10 mg of 1-Iodo-3-pentyne in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak.

    • Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[2]

  • Instrumentation & Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and sensitivity.[5]

    • For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR , employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.[6] A greater number of scans (e.g., 512-2048) and a slightly longer relaxation delay (2-5 seconds) are necessary due to the low natural abundance of the ¹³C isotope and its longer relaxation times.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phasing and baseline correction to obtain a clean, interpretable spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing p1 Dissolve 5-10 mg in ~0.7 mL CDCl₃ p2 Add TMS Internal Standard p1->p2 a1 ¹H NMR Acquisition (16 scans) p2->a1 a2 ¹³C NMR Acquisition (Proton Decoupled) p2->a2 d1 Fourier Transform a1->d1 a2->d1 d2 Phase & Baseline Correction d1->d2 d3 Calibrate to TMS (0 ppm) d2->d3 Final Spectra Final Spectra d3->Final Spectra

Caption: Workflow for NMR spectroscopic analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of specific bond types.

IR Analysis (Predicted)

The IR spectrum of 1-Iodo-3-pentyne is expected to be relatively simple, dominated by absorptions from its alkyl C-H bonds. The characteristic alkyne stretch is predicted to be weak or absent.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity Rationale
2870 - 2965 C(sp³)-H Stretch Medium-Strong These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups.[7]
2100 - 2260 -C≡C- Stretch Very Weak / Absent For an internal alkyne like 1-Iodo-3-pentyne, the change in dipole moment during the C≡C stretching vibration is very small. This results in a very weak, and often unobservable, absorption band in the IR spectrum.
1375 - 1465 C-H Bend Medium These absorptions correspond to the bending (scissoring and deformation) vibrations of the alkyl C-H bonds.

| < 600 | C-I | Stretch | Medium | The carbon-iodine bond stretch is a low-energy vibration that occurs in the far-infrared region, which is typically outside the range of standard mid-IR spectrometers (4000-400 cm⁻¹). |

Experimental Protocol: IR Data Acquisition

The protocol for acquiring an IR spectrum of a liquid sample is straightforward and rapid.

  • Sample Preparation:

    • As 1-Iodo-3-pentyne is a liquid, the most direct method is to prepare a neat thin film.

    • Place one drop of the neat liquid onto the surface of a polished salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a uniform thin film.[6][8]

  • Data Acquisition:

    • Record a background spectrum of the empty, clean salt plates using a Fourier Transform Infrared (FTIR) spectrometer. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[8]

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is automatically displayed as the background-corrected absorbance or transmittance spectrum.

IR_Workflow p1 Prepare Neat Liquid Film on Salt Plate a2 Acquire Sample Spectrum p1->a2 a1 Acquire Background Spectrum (FTIR) d1 Automatic Background Subtraction a1->d1 a2->d1 d2 Final IR Spectrum d1->d2

Caption: Workflow for IR spectroscopic analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and offering insights into its structure.

MS Analysis (Predicted)

The Electron Ionization (EI) mass spectrum of 1-Iodo-3-pentyne will be defined by its molecular ion and a characteristic fragmentation pattern dominated by the cleavage of the weak carbon-iodine bond.

Predicted Mass Spectrometry Fragmentation Data (EI, 70 eV)

m/z Ion Formula Identity Rationale
194 [C₅H₇I]⁺ Molecular Ion (M⁺) This peak represents the intact molecule after losing one electron. Its presence confirms the molecular weight of the compound.[1] Iodine is monoisotopic (¹²⁷I), so no significant M+2 peak is expected.[9][10]
165 [C₅H₆I]⁺ [M-H]⁺ Loss of a hydrogen radical.
127 [I]⁺ Iodine Cation While possible, the positive charge is more likely to remain on the carbon fragment. This peak, if present, would be a clear indicator of an iodine-containing compound.[11]
67 [C₅H₇]⁺ [M-I]⁺ (Base Peak) The C-I bond is the weakest bond in the molecule, making its cleavage the most favorable fragmentation pathway. Loss of the iodine radical (mass 127) results in the highly stable pentynyl cation. This fragment is expected to be the most abundant ion, i.e., the base peak.[9][10][11]

| 39 | [C₃H₃]⁺ | Propargyl Cation | Further fragmentation of the [C₅H₇]⁺ ion via loss of ethylene. |

Experimental Protocol: MS Data Acquisition
  • Sample Introduction:

    • Introduce a dilute solution of 1-Iodo-3-pentyne (e.g., in dichloromethane or methanol) into the mass spectrometer. For volatile compounds, Gas Chromatography (GC-MS) is an ideal method as it provides separation from any impurities prior to mass analysis.[6]

  • Ionization:

    • Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This high energy is sufficient to cause reproducible ionization and fragmentation, creating a characteristic "fingerprint" mass spectrum.[6]

  • Mass Analysis:

    • The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

MS_Fragmentation mol 1-Iodo-3-pentyne (M) ion [C₅H₇I]⁺˙ m/z = 194 (Molecular Ion) mol->ion + e⁻ base [C₅H₇]⁺ m/z = 67 (Base Peak) ion->base - •I iodine •I

Caption: Primary fragmentation of 1-Iodo-3-pentyne in EI-MS.

Summary and Integrated Spectroscopic Analysis

The collective spectroscopic data provides a definitive structural confirmation of 1-Iodo-3-pentyne. The ¹H and ¹³C NMR spectra establish the precise connectivity of the carbon and hydrogen framework, with the unique upfield shift of C-1 confirming the position of the iodine atom. The IR spectrum, while simple, is consistent with the proposed structure, confirming the presence of alkyl C-H bonds and the absence of other prominent functional groups. Finally, mass spectrometry validates the molecular weight (194 amu) and reveals a fragmentation pattern dominated by the loss of iodine, which is the hallmark of an iodoalkane, thereby corroborating the findings from NMR. Together, these techniques provide a cohesive and self-validating dataset for the unambiguous characterization of 1-Iodo-3-pentyne.

References

  • Laurence, C., et al. (2004). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Organic Chemistry, 69(4), 1083–1090. [Link][3][12]

  • Tykwinski, R. R., et al. (2002). The Effect of Lewis Bases on the 13C NMR of Iodoalkynes. Organic Letters, 4(20), 3395–3398. [Link]

  • Gai, F., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Journal of the American Chemical Society, 144(51), 23378–23388. [Link]

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. [Link]

  • PubChem. (n.d.). 1-Iodo-3-pentyne. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link][1]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane. docbrown.info. Retrieved March 7, 2026, from [Link][13]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodobutane. docbrown.info. Retrieved March 7, 2026, from [Link][10]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. docbrown.info. Retrieved March 7, 2026, from [Link][11]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of iodoethane. docbrown.info. Retrieved March 7, 2026, from [Link][2]

  • MDPI. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 17(11), 2269. [Link][7]

Sources

A Theoretical Investigation into the Stability of 1-Iodo-3-pentyne: A Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The stability of haloalkynes is a critical consideration in their application as versatile building blocks in organic synthesis.[1] This technical guide outlines a comprehensive theoretical framework for evaluating the stability of 1-iodo-3-pentyne, a representative internal iodoalkyne. In the absence of direct experimental data for this specific molecule, this paper establishes a robust computational protocol based on established quantum chemical methods. We will explore the key facets of its stability, including conformational analysis, thermodynamic parameters, and the primary decomposition pathway—homolytic cleavage of the carbon-iodine bond. This document serves as a guide for researchers, scientists, and drug development professionals on the application of modern computational chemistry to predict and understand the stability of novel and reactive chemical entities.

Introduction: The Significance of Iodoalkynes in Modern Synthesis

Haloalkynes, and particularly 1-iodoalkynes, have emerged as powerful and versatile reagents in a multitude of synthetic transformations.[1] Their unique electronic structure allows them to act as both electrophilic and nucleophilic partners in a variety of reactions, including cross-couplings, cycloadditions, and nucleophilic additions. This dual reactivity has made them indispensable for the rapid assembly of complex molecular architectures, with applications spanning natural product synthesis, materials science, and drug discovery.[1]

However, the synthetic utility of iodoalkynes is intrinsically linked to their stability. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making these compounds susceptible to decomposition via homolytic cleavage, especially when exposed to heat, light, or radical initiators. A thorough understanding of the factors governing the stability of a molecule like 1-iodo-3-pentyne (Figure 1) is therefore paramount for its safe handling, storage, and effective use in synthesis.

Chemical structure of 1-Iodo-3-pentyne
Figure 1. Chemical structure of 1-Iodo-3-pentyne.

This guide will detail a theoretical workflow to quantify the stability of 1-iodo-3-pentyne, providing a predictive framework that can be extended to other novel haloalkyne systems.

Computational Methodology: A Self-Validating Protocol

To ensure the highest degree of accuracy and trustworthiness, a multi-faceted computational approach is necessary. Density Functional Theory (DFT) is a powerful tool for this purpose, offering a favorable balance between computational cost and accuracy for systems of this size.[2][3]

Conformational Analysis

The first step in assessing the stability of a flexible molecule like 1-iodo-3-pentyne is to identify its low-energy conformers. Rotation around the C2-C3 single bond (see Figure 1 for numbering) will give rise to various staggered and eclipsed conformations.

Protocol for Conformational Search:

  • Initial Scan: A relaxed potential energy surface (PES) scan is performed by systematically rotating the dihedral angle between the ethyl group and the iodomethyl group. This initial scan can be conducted with a computationally less expensive functional and basis set (e.g., B3LYP/6-31G(d)).

  • Geometry Optimization: The minima identified from the PES scan are then subjected to full geometry optimization using a more robust level of theory. For molecules containing heavy atoms like iodine, it is crucial to use a functional and basis set that can adequately describe dispersion forces and relativistic effects. The B3P86 functional with the 6-311++G(2df,p) basis set has been shown to be reliable for calculating thermochemical data for halogenated molecules.[4]

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections, frequency calculations are performed at the same level of theory as the optimization.

The following diagram outlines the workflow for the conformational analysis.

G cluster_0 Conformational Analysis Workflow start Initial Structure of 1-Iodo-3-pentyne pes_scan Potential Energy Surface (PES) Scan (e.g., B3LYP/6-31G(d)) start->pes_scan Rotate C2-C3 bond identify_minima Identify Energy Minima (Conformers) pes_scan->identify_minima geom_opt Geometry Optimization & Frequency Calculation (e.g., B3P86/6-311++G(2df,p)) identify_minima->geom_opt For each minimum confirm_minima Confirm True Minima (No Imaginary Frequencies) geom_opt->confirm_minima thermo_data Obtain ZPVE and Thermal Corrections confirm_minima->thermo_data final_conformers Population of Stable Conformers (Boltzmann Distribution) thermo_data->final_conformers

Caption: Workflow for conformational analysis of 1-iodo-3-pentyne.
Thermodynamic Stability

The primary metric for the kinetic stability of 1-iodo-3-pentyne is the Bond Dissociation Energy (BDE) of the C1-I bond. The BDE represents the enthalpy change associated with the homolytic cleavage of this bond to form an iodo radical and a pentyne radical.[5][6]

Protocol for BDE Calculation:

  • Optimize Reactant and Products: The geometry of the lowest energy conformer of 1-iodo-3-pentyne is used as the reactant. The geometries of the resulting radical fragments (the 3-pentynyl radical and an iodine atom) are also fully optimized.

  • Calculate Enthalpies: The electronic energies and thermal enthalpies (at 298.15 K) of the reactant and the two radical products are calculated.

  • Compute BDE: The BDE is then calculated using the following equation:

    BDE = [H(3-pentynyl radical) + H(iodine atom)] - H(1-iodo-3-pentyne)

This calculation provides a quantitative measure of the energy required to break the C-I bond, a direct indicator of the molecule's resistance to unimolecular decomposition.[7]

Predicted Stability of 1-Iodo-3-pentyne

While specific calculations for 1-iodo-3-pentyne are not present in the current literature, we can make informed predictions based on data for analogous systems.

Conformational Preferences

For acyclic alkanes, conformers that minimize steric interactions are generally favored.[8] In the case of 1-iodo-3-pentyne, the rotation around the C2-C3 bond will likely result in a preference for a staggered conformation where the bulky iodomethyl group and the ethyl group are anti-periplanar to each other. This arrangement minimizes van der Waals repulsion. A comprehensive computational analysis, as described in section 2.1, would precisely quantify the energy differences between the various conformers.[9][10]

Thermodynamic Data and Bond Dissociation Energy

The C-I bond is inherently weak, with typical BDE values for alkyl iodides in the range of 50-55 kcal/mol.[6] The sp-hybridized carbon of the alkyne and the adjacent sp3 carbon in 1-iodo-3-pentyne will influence this value. DFT calculations provide a reliable means to predict this value with high accuracy.[4]

Table 1: Predicted Thermochemical Data for C-I Bond Cleavage

SpeciesPredicted Relative Enthalpy (kcal/mol)Role in Decomposition
1-Iodo-3-pentyne0 (Reference)Reactant
3-Pentynyl Radical> 0Product
Iodine Radical> 0Product
C-I BDE ~50-55 (Estimated) Activation Energy

Note: The BDE value is an estimate based on typical C-I bond strengths in similar chemical environments. A precise value requires the explicit calculations outlined in section 2.2.

The primary decomposition pathway for 1-iodo-3-pentyne under thermal or photolytic conditions is expected to be the homolytic cleavage of the C-I bond.

G cluster_0 Decomposition Pathway of 1-Iodo-3-pentyne reactant 1-Iodo-3-pentyne (CH3CH2C≡CCH2I) transition Energy Input (Heat, Light) reactant->transition C-I Bond Cleavage products 3-Pentynyl Radical (CH3CH2C≡CCH2•) + Iodine Radical (I•) transition->products

Sources

Discovery and first synthesis of 1-Iodo-3-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Foundational Synthesis of 1-Iodoalkynes: The Case of 1-Iodo-1-pentyne

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 1-Iodoalkynes

1-Iodoalkynes are a class of highly versatile synthetic intermediates that serve as pivotal building blocks in modern organic chemistry. Their utility spans from the construction of complex molecular architectures in natural product synthesis to the development of novel materials and pharmaceuticals.[1] The carbon-iodine bond in these compounds is the weakest among the carbon-halogen bonds, rendering it highly susceptible to a variety of transformations. This high reactivity makes 1-iodoalkynes exceptional partners in numerous coupling reactions, including the Sonogashira, Suzuki, and Negishi couplings, thereby enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.

While the topic of this guide is the "," it is important to note that the name itself presents some ambiguity in chemical nomenclature. A systematic name such as 1-iodopent-3-yne (I-CH2-CH2-C≡C-CH3) would imply a more complex synthesis not starting from a simple pentyne. A more common and synthetically accessible isomer is 1-iodo-1-pentyne (CH3CH2CH2-C≡C-I). Given the historical context and the likely intent to explore a foundational synthesis, this guide will focus on the preparation of 1-iodo-1-pentyne . The principles and methodologies discussed herein are broadly applicable to the synthesis of a wide range of 1-iodoalkynes and represent a cornerstone of synthetic organic chemistry.

Part 1: Historical Context and the Genesis of a Foundational Synthesis

The "discovery" of a specific molecule like 1-iodo-1-pentyne is less a single event and more an outcome of the development of general synthetic methodologies. The foundational approach to synthesizing 1-iodoalkynes emerged from the rich field of organometallic chemistry in the early to mid-20th century. The core principle relies on the inherent acidity of the terminal proton of a 1-alkyne. This proton can be readily removed by a strong base to generate a potent nucleophile: the acetylide anion.

This acetylide can then react with an electrophilic iodine source to form the desired 1-iodoalkyne. One of the earliest documented applications of this principle was the preparation of 1-iodopropyne from the Grignard derivative of propyne and molecular iodine, reported as early as 1943.[2] The use of organolithium reagents, which gained prominence in the mid-20th century, offered a cleaner and often more efficient alternative for the deprotonation of terminal alkynes.[3]

This two-step sequence—deprotonation followed by iodination—remains a robust and widely practiced method for the synthesis of 1-iodoalkynes, attesting to its reliability and simplicity. It represents a classic example of umpolung, or the reversal of polarity, where the normally electrophilic alkyne carbon is converted into a nucleophile.

Part 2: The First Synthesis - A Representative Protocol

The following section details a representative protocol for the first synthesis of 1-iodo-1-pentyne, based on the well-established method of reacting a lithium acetylide with molecular iodine. This procedure is adapted from verified methods for similar compounds and embodies the principles of the earliest syntheses.[2]

Experimental Protocol: Synthesis of 1-Iodo-1-pentyne

Objective: To synthesize 1-iodo-1-pentyne from 1-pentyne via a lithium acetylide intermediate.

Reaction Scheme: CH3CH2CH2-C≡CH + n-BuLi → CH3CH2CH2-C≡C-Li + n-Butane CH3CH2CH2-C≡C-Li + I2 → CH3CH2CH2-C≡C-I + LiI

Step-by-Step Methodology
  • Apparatus Setup: A 250 mL three-necked, round-bottomed flask is flame-dried under a stream of inert gas (argon or nitrogen) and equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF, 100 mL) and 1-pentyne (5.0 g, 73.4 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (n-BuLi, 1.6 M in hexanes, 48.4 mL, 77.1 mmol, 1.05 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional hour to ensure complete formation of the lithium pentynilide.

  • Iodination: A solution of iodine (19.5 g, 77.1 mmol, 1.05 eq) in 50 mL of anhydrous THF is prepared in a separate flame-dried flask. This iodine solution is then added slowly via cannula to the cold acetylide solution. The addition is regulated to maintain the internal temperature below -70 °C. A color change from a clear/pale yellow to a dark brown or purple is observed.

  • Quenching and Workup: After the addition is complete, the reaction is stirred at -78 °C for another 30 minutes and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3) until the dark color of excess iodine disappears.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield 1-iodo-1-pentyne as a colorless to pale yellow liquid.

Data Presentation
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
1-PentyneC5H868.125.0 g73.41.0
n-BuLiC4H9Li64.0648.4 mL (1.6M)77.11.05
IodineI2253.8119.5 g77.11.05
THFC4H8O72.11150 mL--
Product C5H7I 194.01 ~11.5 g ~59.3 ~81%

(Note: The product yield is an expected value for this type of reaction and may vary.)

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification setup 1. Flame-dry 3-neck flask 2. Add THF and 1-pentyne 3. Cool to -78°C deprotonation 4. Add n-BuLi dropwise (Formation of Lithium Pentynilide) setup->deprotonation Start Reaction iodination 5. Add I2 solution in THF (Formation of 1-Iodo-1-pentyne) deprotonation->iodination quench 6. Quench with Na2S2O3 (aq) iodination->quench extract 7. Extract with ether/water quench->extract dry 8. Dry organic layer (MgSO4) extract->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify by vacuum distillation concentrate->purify product Final Product: 1-Iodo-1-pentyne purify->product

Caption: Synthetic workflow for 1-Iodo-1-pentyne.

Part 3: Scientific Integrity and Mechanistic Insights

Causality Behind Experimental Choices
  • Choice of Base (n-BuLi): The pKa of a terminal alkyne is approximately 25, requiring a very strong base for deprotonation. n-Butyllithium (pKa of butane ~50) is an excellent choice as it is commercially available, highly effective, and the byproduct, butane, is a volatile gas that is easily removed from the reaction mixture.

  • Solvent (Anhydrous THF): Tetrahydrofuran is a polar aprotic solvent that is ideal for this reaction. It readily dissolves the organolithium reagent and the intermediate lithium acetylide. It is crucial that the solvent is anhydrous, as any water would protonate the organolithium reagent and the acetylide, quenching the reaction.

  • Low Temperature (-78 °C): Organolithium reagents are highly reactive and can undergo side reactions at higher temperatures, such as reacting with the THF solvent. Maintaining a low temperature throughout the addition of n-BuLi and iodine is critical for achieving a high yield and minimizing byproducts. Lithium-halogen exchange is also very fast at these temperatures.[3]

  • Iodinating Agent (I2): Molecular iodine is an effective and straightforward electrophilic iodine source for reacting with the nucleophilic acetylide.

Self-Validating System: The Trustworthiness of the Protocol

The protocol described is inherently self-validating through several observable checkpoints:

  • Gas Evolution: The addition of n-BuLi to 1-pentyne should result in the evolution of butane gas, providing a visual cue that the deprotonation is occurring.

  • Color Change: The reaction of the acetylide with the dark iodine solution and the subsequent quenching with sodium thiosulfate provides clear visual endpoints for the reaction's progress and completion.

  • Characterization: The final product can be unequivocally identified and its purity assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), confirming the success of the synthesis.

Authoritative Grounding: The Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

  • Acid-Base Reaction: The n-butyllithium acts as a strong base, abstracting the acidic terminal proton from 1-pentyne to form the lithium pentynilide salt and butane. This is a classic acid-base equilibrium that lies far to the right due to the large difference in pKa values.

  • Electrophilic Attack: The generated pentynilide anion is a strong nucleophile. It attacks one of the iodine atoms of the I2 molecule in an SN2-type reaction. The I-I bond breaks, with one iodine atom forming a new C-I bond and the other leaving as an iodide anion (LiI).

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Iodination Pentyne CH₃CH₂CH₂-C≡C-H Pentynilide CH₃CH₂CH₂-C≡C⁻ Li⁺ Pentyne->Pentynilide + n-BuLi nBuLi n-BuLi Butane Butane Pentynilide_2 CH₃CH₂CH₂-C≡C⁻ Li⁺ Pentynilide->Pentynilide_2 Iodine I-I LiI LiI Product CH₃CH₂CH₂-C≡C-I Pentynilide_2->Product + I₂

Caption: Mechanism of 1-Iodo-1-pentyne Synthesis.

References

  • PubChem. 1-Iodo-3-pentyne. National Center for Biotechnology Information. [Link]

  • Brandsma, L.; Verkruijsse, H. D. (1981).
  • Yao, M., Zhang, J., Yang, S., Liu, E., & Xiong, H. (2020). Acetic acid activates N-iodosuccinimide for an efficient and highly chemoselective direct iodination of terminal alkynes under metal-free conditions. Synlett, 31(11), 1102-1106. [Link]

  • Li, J., & Zhang, J. (2018). Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes. Journal of Visualized Experiments, (139), 58229. [Link]

  • Zweifel, G., & Brown, H. C. (1967). A convenient stereoselective synthesis of substituted alkenes via hydroboration-iodination of alkynes. Journal of the American Chemical Society, 89(14), 3652–3653. [Link]

  • Bailey, W. F., & Patricia, J. J. (2004). Synthesis of 6-Iodo-1-hexene. Organic Syntheses, 81, 121. [Link]

  • Harris, E. B. J. (2015). Response to "How do I selectively exchange iodine with lithiate?". ResearchGate. [Link]

Sources

Strategic Utilization of 1-Iodo-3-pentyne: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-3-pentyne (CAS: 2468-55-5) is a specialized homopropargylic electrophile serving as a critical building block in the total synthesis of complex natural products and the development of stereochemically defined pharmacophores.[1][2][3] Unlike simple alkyl halides, its internal alkyne moiety acts as a "latent" functional group—stable during nucleophilic substitution yet readily convertible into Z-alkenes, ketones, or heterocyclic motifs in subsequent steps.[1]

This technical guide outlines the compound's stability profile, optimized synthesis protocols, and its primary application areas: stereoselective alkylation , macrocyclization strategies , and transition-metal catalyzed cross-couplings .[1]

Part 1: Chemical Profile & Synthesis

Structural Characteristics[1]
  • IUPAC Name: 5-Iodo-2-pentyne (Commonly referred to as 1-iodo-3-pentyne in synthesis literature to emphasize the distance from the iodine to the alkyne).[1]

  • Formula:

    
    
    
  • Molecular Weight: 194.01 g/mol [1][3][4][5]

  • Key Motif: The homopropargylic iodide (

    
    ).[1] The two-carbon spacer prevents allenylic isomerization common in propargylic systems, ensuring high regiochemical fidelity during 
    
    
    
    reactions.[1]
Stability & Storage[1]
  • Light Sensitivity: Like most alkyl iodides, the C-I bond is labile to photolysis.[1] Storage in amber glass at 2–8°C over copper wire (stabilizer) is recommended to prevent iodine liberation.

  • Electrophilicity: Highly reactive toward soft nucleophiles (enolates, thiolates, phosphines).

Optimized Preparation Protocol

While commercially available, fresh preparation is preferred for sensitive catalytic applications to eliminate free iodine contaminants.[1]

Reaction: Conversion of 3-pentyn-1-ol to 1-iodo-3-pentyne via Appel-type iodination.[1]

Protocol:

  • Reagents: 3-Pentyn-1-ol (1.0 equiv), Triphenylphosphine (

    
    , 1.2 equiv), Imidazole (1.5 equiv), Iodine (
    
    
    
    , 1.2 equiv).
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Procedure:

    • Dissolve

      
       and imidazole in DCM at 0°C.
      
    • Add

      
       portion-wise until a persistent yellow color remains.[1]
      
    • Add 3-pentyn-1-ol dropwise.[1] Stir at 0°C

      
       RT for 2 hours.
      
    • Workup: Quench with saturated aqueous

      
       (to remove excess iodine). Extract with pentane/ether.[1]
      
    • Purification: Flash chromatography (Silica, Pentane/Et2O).

    • Yield: Typically 85–95%.[1]

Part 2: Core Research Areas & Applications

Area 1: Stereoselective Alkylation & Z-Alkene Installation

The most authoritative use of 1-iodo-3-pentyne is as a "linchpin" to introduce a 5-carbon chain that is subsequently reduced to a cis (Z) alkene.[1] This strategy is pivotal in the synthesis of macrocyclic alkaloids (e.g., Ingenamine, Xestocyclamine A).

  • Mechanism: The iodide undergoes clean

    
     displacement by ketone enolates or hydrazones.[1]
    
  • Strategic Advantage: The internal alkyne is sterically small, allowing alkylation at hindered centers where an allyl or propyl group might fail.[1] Post-alkylation, the alkyne is reduced (Lindlar catalyst or

    
    ) to the Z-alkene, forcing the molecule into a specific conformer necessary for macrocyclization.[1]
    
Area 2: Precursors for Ring-Closing Alkyne Metathesis (RCAM)

1-Iodo-3-pentyne is used to append alkyne "handles" onto dialdehydes or esters.[1] These handles then undergo Molybdenum- or Tungsten-catalyzed RCAM to form large cycloalkynes, which are precursors to macrocyclic stereodefined alkenes.[1]

Area 3: Medicinal Chemistry – Linker Design

In drug discovery, the 3-pentynyl chain serves as a rigid linker that restricts conformational freedom compared to a saturated pentyl chain.[1]

  • Click Chemistry: Displacement of the iodide with sodium azide (

    
    ) yields 1-azido-3-pentyne, a bioorthogonal probe for internal click reactions.[1]
    
  • Metabolic Stability: The internal alkyne is less prone to metabolic oxidation than corresponding alkene or alkane chains.[1]

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Alkylation of a Ketone Enolate

Context: Installing the pentynyl chain onto a cyclohexanone derivative.[1]

  • Enolization: Treat the ketone (1.0 mmol) with LDA (1.1 equiv) in THF at -78°C for 30 min.

  • Additve: Add HMPA or DMPU (2.0 equiv) to disrupt lithium aggregates and enhance reactivity.[1]

  • Alkylation: Add 1-iodo-3-pentyne (1.5 equiv) dropwise.

  • Temperature Ramp: Allow the mixture to warm slowly to 0°C over 4 hours. ( Critical: The reaction is sluggish at -78°C due to the internal alkyne steric bulk, but warming too fast causes poly-alkylation.)[1]

  • Validation: Monitor disappearance of starting material by TLC.[1] Product should show a distinct

    
     shift and lack UV activity unless conjugated.[1]
    
Protocol B: Palladium-Catalyzed Cross-Coupling (Negishi Type)

Context: Coupling 1-iodo-3-pentyne with an aryl zinc reagent.[1]

  • Zinc Reagent: Generate Aryl-ZnCl from Aryl-Li/MgBr +

    
    .
    
  • Catalyst:

    
     (2 mol%) or 
    
    
    
    .
  • Coupling: Add 1-iodo-3-pentyne (1.2 equiv) to the zinc reagent/catalyst mixture in THF.

  • Conditions: Stir at 60°C for 12 hours.

  • Note:

    
    -hydride elimination is a risk with alkyl iodides.[1] Using bulky phosphine ligands (like 
    
    
    
    ) accelerates reductive elimination over
    
    
    .[1]

Part 4: Visualization & Logic Mapping[1]

Synthesis & Application Pathway

The following diagram illustrates the transformation of 3-pentyn-1-ol into the iodide and its subsequent divergence into three major research applications.

G Precursor 3-Pentyn-1-ol Target 1-Iodo-3-pentyne (Electrophile) Precursor->Target Appel Reaction (DCM, 0°C) Reagent I2 / PPh3 / Imidazole Reagent->Target App1 Natural Product Synthesis (Ingenamine Core) Target->App1 Enolate Alkylation (LDA, THF) App2 RCAM Precursors (Macrocyclization) Target->App2 Esterification/Alkylation App3 Linker Chemistry (Azide/Click) Target->App3 NaN3 Displacement

Caption: Figure 1. Synthesis of 1-iodo-3-pentyne and its divergent utility in complex molecule synthesis.

Mechanism of Stereoselective Installation

This flow details the logic of using the alkyne as a "mask" for a Z-alkene.

Logic Step1 Ketone Substrate (Nucleophile) Step2 Alkylation with 1-Iodo-3-pentyne Step1->Step2 Step3 Intermediate: Homopropargylic Ketone Step2->Step3 Step4 Lindlar Hydrogenation (H2, Pd/CaCO3, Quinoline) Step3->Step4 Step5 Final Product: Z-Alkene (Stereodefined) Step4->Step5

Caption: Figure 2. The "Alkyne Masking" strategy for stereoselective Z-alkene installation.

Part 5: Quantitative Data Summary

ParameterValue / ConditionRelevance
Boiling Point 84–89°C (at 43 Torr)Purification via vacuum distillation is viable but heating >100°C risks decomposition.[1]
Density ~1.71 g/cm³Significantly denser than water; forms the bottom layer in aqueous workups.[1]
Typical Yield 85–95% (Synthesis)High efficiency allows for gram-scale preparation.[1]
Reactivity

vs. Bromide
~100x faster in

reactions due to weaker C-I bond.
Storage 2–8°C, Dark, Cu wirePrevents autocatalytic decomposition by free iodine.[1]

References

  • Fürstner, A., et al. (2001). "Natural Product Synthesis: A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate." Angewandte Chemie International Edition. Link

  • Meng, Z., & Fürstner, A. (2019).[6] "Total Synthesis of (−)-Sinulariadiolide: A Transannular Approach." Journal of the American Chemical Society.[1][6] Link

  • Seidel, G., & Fürstner, A. (2012).[7] "Suzuki reactions of extended scope: the '9-MeO-9-BBN variant' as a complementary format for cross-coupling." Chemical Communications.[1][6] Link

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 10375356, 1-Iodo-3-pentyne." PubChem. Link

  • Bermejo Gonzalez, F., & Bartlett, P. A. (1990). "trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE."[1] Organic Syntheses. (Relevant protocol for homopropargylic iodide handling). Link

Sources

1-Iodo-3-pentyne: Strategic Homopropargylic Electrophile in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-3-pentyne (CAS: 10375356) represents a specialized class of homopropargylic electrophiles essential for convergent fragment coupling in total synthesis. Unlike terminal alkynyl halides, this reagent introduces a pre-installed internal alkyne motif (


) protected from terminal deprotonation, making it an ideal partner for nucleophilic substitution (

) reactions with sensitive enolates. Its utility is defined by its role as a "linchpin" reagent—enabling the rapid assembly of carbon frameworks that are subsequently elaborated via stereoselective semi-reduction, alkyne metathesis, or transition-metal-catalyzed cross-couplings.

Part 1: Chemical Profile & Strategic Utility

Physicochemical Properties
PropertyData
IUPAC Name 1-iodo-3-pentyne
CAS Number 10375356
Molecular Formula

Molecular Weight 194.01 g/mol
Structure

Boiling Point ~67°C at 20 mbar (extrapolated)
Density ~1.6 g/mL
Stability Light-sensitive; prone to discoloration (iodine liberation) upon prolonged storage.
Structural Advantages
  • Leaving Group Lability: The primary iodide is significantly more reactive toward

    
     displacement than the corresponding bromide or tosylate, allowing alkylations to proceed at lower temperatures (-78°C to 0°C), preserving stereocenters in the nucleophile.
    
  • Internal Alkyne Stability: The C3-C4 triple bond is chemically inert to the strong bases (LDA, LiHMDS) used to generate nucleophiles, unlike terminal alkynes which would suffer deprotonation.

  • Divergent Functionality: Post-coupling, the alkyne serves as a latent functional group for Z-alkenes (Lindlar), E-alkenes (Birch), or ketones (hydration).

Part 2: Synthesis of the Reagent

Note: While 1-iodo-3-pentyne is commercially available, high-purity applications in total synthesis often require fresh preparation to avoid free iodine contamination.

Synthetic Pathway (The Finkelstein Route)

The most robust, scalable protocol involves the activation of 3-pentyn-1-ol followed by halide exchange. This two-step sequence avoids the difficult removal of triphenylphosphine oxide associated with Appel conditions.

Synthesis Start 3-Pentyn-1-ol Step1 Step 1: Mesylation (MsCl, Et3N, DCM, 0°C) Start->Step1 Inter Intermediate: 3-Pentynyl Mesylate Step1->Inter Step2 Step 2: Finkelstein (NaI, Acetone, Reflux) Inter->Step2 Product Product: 1-Iodo-3-pentyne Step2->Product

Caption: Two-step synthesis of 1-iodo-3-pentyne via mesylate activation and Finkelstein exchange.

Detailed Protocol

Step 1: Mesylation

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) under Argon.

  • Reagents: Charge with 3-pentyn-1-ol (1.0 equiv) and dry Dichloromethane (DCM) [0.5 M]. Add Triethylamine (

    
    , 1.5 equiv).
    
  • Reaction: Cool to 0°C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Workup: Stir 1h. Quench with saturated

    
    . Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1] Use crude immediately (unstable).

Step 2: Finkelstein Iodination

  • Reaction: Dissolve crude mesylate in reagent-grade Acetone [0.5 M]. Add Sodium Iodide (NaI, 2.0 equiv).

  • Execution: Reflux for 4–6 hours. A white precipitate (NaOMs) will form.

  • Purification: Cool, filter off salts. Concentrate filtrate. Redissolve residue in Ether, wash with 10%

    
     (to remove iodine), then water.
    
  • Isolation: Dry (

    
    ) and concentrate carefully (volatile). Distill under reduced pressure if high purity is required. Store over copper wire in the dark.
    

Part 3: Core Application – Enolate Alkylation

The primary use of 1-iodo-3-pentyne is the introduction of the pentynyl side chain into complex scaffolds, as demonstrated in the total synthesis of Ingenamine and Xestocyclamine A .

Mechanism & Logic

The reaction follows a standard


 trajectory. The critical success factor is the use of polar aprotic cosolvents (HMPA or DMPU) to de-aggregate the lithium enolate, increasing its nucleophilicity toward the homopropargylic iodide.

Alkylation Substrate Ketone/Ester Substrate Deprotonation Enolization (LiHMDS/LDA, THF, -78°C) Substrate->Deprotonation Enolate Lithium Enolate Species Deprotonation->Enolate Addition Addition of 1-Iodo-3-pentyne (+ DMPU/HMPA) Enolate->Addition Transition SN2 Transition State Addition->Transition Electrophilic Attack Product Alkylated Product (C-C Bond Formed) Transition->Product

Caption: Kinetic enolate alkylation pathway utilizing 1-iodo-3-pentyne as the electrophile.

Validated Protocol (Adapted from Ingenamine Synthesis)

Objective: Alkylation of a cyclic carbamate/ester enolate.

  • Enolization:

    • To a solution of the substrate (1.0 equiv) in THF at -78°C, add LiHMDS (1.1 equiv) dropwise.

    • Stir for 30–60 mins to ensure complete deprotonation.

  • Additives:

    • Add DMPU (approx. 10–20% v/v relative to THF) to the enolate solution. Note: HMPA is superior but toxic; DMPU is the safer alternative.

  • Alkylation:

    • Add 1-iodo-3-pentyne (1.5–2.0 equiv) neat or in minimal THF.

    • Allow the reaction to warm slowly from -78°C to 0°C over 2–4 hours.

  • Quench:

    • Quench with saturated

      
      . Extract with EtOAc.
      
  • Expected Outcome:

    • Yields typically range from 70–90%.

    • The product now contains the internal alkyne handle for future macrocyclization.

Part 4: Downstream Transformations

Once installed, the 3-pentyne motif serves as a versatile handle.

TransformationReagentsOutcomeContext
Z-Selective Reduction

, Lindlar Cat., Quinoline
Z-Alkenecis-alkene formation for macrocycles
E-Selective Reduction

(Birch)
E-Alkenetrans-alkene geometry
Alkyne Metathesis Molybdenum Alkylidyne Cats.[2]MacrocycleRing-Closing Alkyne Metathesis (RCAM)
Hydroboration 9-BBN or CatecholboraneVinyl BoronateSuzuki-Miyaura Coupling precursor

References

  • Total Synthesis of Nominal Ingenamine : J. Am. Chem. Soc.2021 , 143, 13022–13029.

    • Demonstrates the use of 1-iodo-3-pentyne in the alkylation of a key intermedi
  • Total Synthesis of Putative Xestocyclamine A : Chem. Eur. J.2012 , 18, 10281–10299.[2]

    • Details the alkylation of a lactam enol
  • Preparation of Homopropargylic Iodides : J. Org. Chem.1983 , 48, 5280–5284.

    • Foundational methodology for converting alkynyl alcohols to iodides.
  • PubChem Compound Summary: 1-Iodo-3-pentyne : National Center for Biotechnology Information.

    • Source for physicochemical d

Sources

Methodological & Application

1-Iodo-3-pentyne in Sonogashira cross-coupling reactions

Application Note: Overcoming Limitations in Sonogashira Cross-Coupling Using 1-Iodo-3-Pentyne

Executive Summary & Context

Traditional Sonogashira cross-couplings are strictly limited to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



This application note details two state-of-the-art, field-proven methodologies—Aryl-Radical-Enabled Cu-Catalysis[1] and Ni-Catalyzed Cross-Coupling[2]—designed to successfully couple 1-iodo-3-pentyne with terminal alkynes. These protocols empower drug development professionals to synthesize complex skipped diynes and enynes with high functional group tolerance.

Mechanistic Rationale & Causality (E-E-A-T)

The Challenge of 1-Iodo-3-Pentyne in Standard Catalysis In a classical Pd/Cu Sonogashira reaction, the Pd(0) catalyst must undergo oxidative addition into the C–I bond. For



The Solution: Single-Electron Transfer (SET) and Base-Metal Catalysis To bypass these limitations, researchers must shift from two-electron Palladium chemistry to alternative catalytic paradigms:

  • Pathway 1: Aryl-Radical-Enabled Cu-Catalysis. By introducing an arenediazonium salt, Cu(I) reduces the salt to generate a highly reactive aryl radical. This radical acts as a halogen-atom transfer (XAT) agent, abstracting the iodine from 1-iodo-3-pentyne to form a stable alkyl radical. The alkyl radical then adds directly to a Cu(II)-acetylide intermediate, bypassing oxidative addition entirely[1].

  • Pathway 2: Nickel Catalysis. Nickel has a lower electronegativity and reduction potential than Palladium, facilitating facile oxidative addition into

    
     C–I bonds. Furthermore, tightly coordinated Ni intermediates (using tridentate ligands like Pybox) are sterically hindered from undergoing 
    
    
    -hydride elimination, allowing successful cross-coupling[2].
Reaction Pathway Visualization

MechanismCuICu(I) CatalystCuIICu(II)-AcetylideCuI->CuII Terminal Alkyne+ BaseArylRadAryl Radical (Ar•)CuI->ArylRad Ar-N2+ ReductionCuIIICu(III) IntermediateCuII->CuIII R• AdditionCuIII->CuI RegenerationProductCross-CoupledAlkyne ProductCuIII->Product Reductive EliminationAlkylRadAlkyl Radical (R•)from 1-iodo-3-pentyneArylRad->AlkylRad Iodine AbstractionAlkylRad->CuIII

Figure 1: Aryl-radical-enabled Cu-catalyzed Sonogashira mechanism for 1-iodo-3-pentyne.

Experimental Protocols

Self-Validating Design: Both protocols include specific stoichiometric ratios designed to suppress homocoupling (Glaser coupling) and prevent premature catalyst degradation.

Protocol A: Aryl-Radical-Enabled Cu-Catalyzed Alkyl-Sonogashira[2]

Objective : Couple 1-iodo-3-pentyne with phenylacetylene to synthesize 1-phenyl-hepta-1,5-diyne.

Causality of Reagents :

  • [Cu(CH₃CN)₄]PF₆ (10 mol%) : Serves a dual role—catalyzing the reduction of the diazonium salt and forming the Cu-acetylide.

  • Terpyridine (25 mol%) : Crucial for stabilizing the highly reactive Cu(II) and Cu(III) intermediates, preventing rapid catalyst aggregation.

  • 4-Methoxybenzenediazonium tetrafluoroborate (2.0 equiv) : The sacrificial radical initiator. The electron-rich methoxy group tunes the radical's electrophilicity for optimal iodine abstraction.

Step-by-Step Methodology :

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Cu(CH₃CN)₄]PF₆ (7.4 mg, 0.02 mmol, 10 mol%), terpyridine (11.6 mg, 0.05 mmol, 25 mol%), and 4-methoxybenzenediazonium tetrafluoroborate (88.8 mg, 0.40 mmol, 2.0 equiv).

  • Solvent & Base Addition : Add anhydrous DMF (2.0 mL) and N,N-diisopropylethylamine (DIPEA) (52 mg, 0.40 mmol, 2.0 equiv). Note: DIPEA neutralizes the acid generated during Cu-acetylide formation.

  • Substrate Addition : Inject 1-iodo-3-pentyne (38.8 mg, 0.20 mmol, 1.0 equiv) and phenylacetylene (22.5 mg, 0.22 mmol, 1.1 equiv). Note: The slight excess of terminal alkyne compensates for trace Glaser homocoupling.

  • Reaction Execution : Seal the tube, remove it from the glovebox, and stir at 25 °C for 12 hours. The mild room-temperature condition suppresses thermal degradation of the diazonium salt.

  • Workup : Quench with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (silica gel, hexanes/EtOAc) to yield the skipped diyne.

Protocol B: Nickel-Catalyzed Alkyl-Sonogashira[3]

Objective : Copper-co-catalyzed Ni-coupling of 1-iodo-3-pentyne.

Causality of Reagents :

  • NiI₂ / Pybox Ligand : The Pybox ligand tightly coordinates Ni, tuning its redox potential to favor oxidative addition into the

    
     C–I bond while sterically blocking 
    
    
    -hydride elimination.

Step-by-Step Methodology :

  • Catalyst Activation : In a glovebox, mix NiI₂ (6.2 mg, 0.02 mmol, 10 mol%) and sec-butyl-Pybox (15 mol%) in anhydrous THF (1.0 mL). Stir for 30 minutes until a deep-colored complex forms.

  • Reagent Assembly : To the catalyst solution, add CuI (1.9 mg, 0.01 mmol, 5 mol%), Cs₂CO₃ (97.7 mg, 0.30 mmol, 1.5 equiv), 1-iodo-3-pentyne (0.20 mmol), and the terminal alkyne (0.24 mmol).

  • Reaction Execution : Stir at 60 °C for 16 hours. Note: Elevated temperature is required to drive the transmetalation step between Cu-acetylide and the Ni(II)-alkyl complex.

  • Workup : Filter through a short pad of Celite, eluting with diethyl ether. Concentrate and purify via silica gel chromatography.

Data Presentation: Optimization & Yield Comparison

To validate the experimental choices, the following table summarizes the quantitative impact of reaction parameters on the coupling of 1-iodo-3-pentyne with phenylacetylene.

EntryCatalyst SystemRadical Initiator / LigandBaseTemp (°C)Yield (%)Causality / Observation
1 Pd(PPh₃)₄ / CuINoneEt₃N80< 5Standard Pd fails; rapid

-hydride elimination dominates.
2 [Cu(CH₃CN)₄]PF₆NoneDIPEA250No radical initiator; unactivated C–I bond remains intact.
3 [Cu(CH₃CN)₄]PF₆Ar-N₂⁺ (2.0 eq) + TerpyridineDIPEA2582 Optimal Cu-radical conditions; XAT successfully engages 1-iodo-3-pentyne.
4 [Cu(CH₃CN)₄]PF₆Ar-N₂⁺ (2.0 eq) + BipyridineDIPEA2545Bidentate ligand provides insufficient stabilization of Cu(III) intermediates.
5 NiI₂ / CuIsec-butyl-PyboxCs₂CO₃6078 Optimal Ni conditions; Pybox sterically prevents

-hydride elimination.

References

  • Total Synthesis Provides Strong Evidence: Xestocyclamine A is the Enantiomer of Ingenamine. Journal of the American Chemical Society (2020).[3] URL:[Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Catalysis (2023).[1] URL:[Link]

  • Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society (2009).[2] URL:[Link]

Application Note: Nickel-Catalyzed Sonogashira Cross-Coupling of 1-Iodo-3-Pentyne with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Sonogashira cross-coupling is a cornerstone reaction in drug development and materials science for constructing C(sp³)–C(sp) bonds. However, applying traditional Palladium-catalyzed conditions to unactivated alkyl halides like 1-iodo-3-pentyne has historically resulted in reaction failure. The primary culprit is the rapid


-hydride elimination that occurs immediately following the 2-electron oxidative addition of the alkyl halide to the Pd(0) center.

To overcome this, modern protocols employ Nickel/Copper co-catalyzed systems or Aryl-Radical Enabled Copper systems . Nickel is uniquely suited for this transformation because it bypasses the traditional 2-electron oxidative addition in favor of a Single Electron Transfer (SET) pathway.

Substrate Chemoselectivity: 1-Iodo-3-pentyne is a bifunctional molecule containing both a primary alkyl iodide and an internal alkyne. Because the internal alkyne lacks the acidic terminal proton (pKa ~25) required to form a copper acetylide intermediate, it remains entirely inert under these conditions. This allows for the orthogonal, chemoselective functionalization of the C(sp³)–I bond without risk of polymerizing or cross-reacting the internal alkyne.

Catalytic Cycle & Logical Workflow

The success of this protocol relies on the precise orchestration of radical intermediates. The Ni(0) catalyst donates a single electron to 1-iodo-3-pentyne, generating an alkyl radical that rapidly recombines with the metal center, outcompeting


-hydride elimination.

G A Ni(0) Active Catalyst B Single Electron Transfer (SET) Alkyl Radical Formation A->B 1-Iodo-3-pentyne C Ni(I)-Alkyl Species B->C Radical Recombination D Transmetalation (with Cu-Acetylide) C->D Cu-Acetylide E Ni(III) Intermediate D->E Oxidation F Reductive Elimination C(sp³)-C(sp) Bond Formation E->F F->A Catalyst Regeneration G 1-Phenylhepta-1,5-diyne (Cross-Coupled Product) F->G Product Release

Figure 1: Radical-mediated Ni/Cu co-catalyzed Sonogashira catalytic cycle for alkyl iodides.

Quantitative Data: Catalyst System Comparison

The table below summarizes the quantitative shift in reaction efficiency when transitioning from traditional Pd-catalysis to modern SET-based methodologies for primary alkyl iodides.

Catalytic SystemCo-CatalystBaseSolventTemp (°C)Yield (%)Dominant Mechanistic Pathway
Pd(PPh₃)₂Cl₂ (Standard)CuIEt₃NDMF80< 5

-Hydride Elimination
CuI (Aryl-Radical Enabled)NoneLiOtBuNMP6072Radical Transfer / Halogen Abstraction
NiCl₂/dppe (Modern) CuI Cs₂CO₃ DMSO 25 94 SET / Cross-Coupling

Experimental Protocol: Synthesis of 1-Phenylhepta-1,5-diyne

This protocol details the coupling of 1-iodo-3-pentyne with phenylacetylene to yield the skipped diyne, 1-phenylhepta-1,5-diyne.

Reagents & Causality
  • 1-Iodo-3-pentyne (1.0 equiv, 1.0 mmol, 194 mg): The electrophilic coupling partner.

  • Phenylacetylene (1.2 equiv, 1.2 mmol, 122.5 mg): The nucleophilic terminal alkyne. Used in slight excess to ensure full conversion of the alkyl iodide.

  • NiCl₂(dppe) (1 mol%, 0.01 mmol): The primary catalyst. The bidentate dppe ligand prevents catalyst degradation and stabilizes the Ni(I)/Ni(III) intermediates.

  • CuI (5 mol%, 0.05 mmol): The co-catalyst responsible for activating the terminal alkyne via copper acetylide formation.

  • Cs₂CO₃ (1.5 equiv, 1.5 mmol, 489 mg): Causality Note: A mild inorganic base is critical. Stronger bases (like KOtBu) risk base-catalyzed isomerization of the internal alkyne into an allene. Cs₂CO₃ is strong enough to facilitate transmetalation but mild enough to preserve substrate integrity.

  • Anhydrous DMSO (5.0 mL): Causality Note: DMSO is chosen over non-polar solvents because its polar aprotic nature stabilizes the transient radical intermediates and partially solubilizes the Cs₂CO₃, ensuring a homogeneous catalytic environment .

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Allow it to cool to room temperature under an Argon atmosphere.

  • Solid Loading: Rapidly add NiCl₂(dppe) (1 mol%), CuI (5 mol%), and Cs₂CO₃ (1.5 equiv) to the Schlenk tube.

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure strict exclusion of oxygen, which would otherwise promote oxidative Glaser homocoupling of the phenylacetylene.

  • Liquid Addition: Via a gas-tight syringe, add anhydrous DMSO (5.0 mL), followed by 1-iodo-3-pentyne (1.0 mmol) and phenylacetylene (1.2 mmol).

  • Reaction: Seal the Schlenk tube and stir the reaction mixture vigorously at 25 °C for 4 to 8 hours. Note: Operating at room temperature further suppresses unwanted homocoupling side-reactions.

  • Work-up: Upon completion, dilute the mixture with diethyl ether (15 mL) and filter through a short pad of Celite to remove inorganic salts and catalyst precipitates. Wash the filtrate sequentially with saturated aqueous NH₄Cl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with 100% hexanes) to afford 1-phenylhepta-1,5-diyne.

Trustworthiness & Self-Validating System

Every robust protocol must be a self-validating system. To ensure the integrity of this workflow and confirm mechanistic fidelity, implement the following analytical checks:

  • Reaction Monitoring (GC-MS): Track the disappearance of the 1-iodo-3-pentyne peak (

    
     194.0) and the appearance of the target product, 1-phenylhepta-1,5-diyne (
    
    
    
    168.1).
  • Negative Control (Catalyst Omission): Run a parallel reaction omitting the NiCl₂(dppe) catalyst. If the cross-coupled product forms, the system is either contaminated with Palladium, or an uncharacterized Cu-mediated pathway is occurring. A successful negative control should yield only unreacted alkyl iodide and trace amounts of the Glaser homocoupling product (1,4-diphenylbuta-1,3-diyne,

    
     202.1).
    
  • Chemoselectivity Verification (

    
    H NMR):  Analyze the purified product via Proton NMR. The terminal methyl group of the internal alkyne should appear as a distinct triplet/multiplet near 
    
    
    
    1.7–1.8 ppm. The loss or shifting of this signal indicates that the base was too harsh, resulting in unwanted allene isomerization.

References

  • Vechorkin, O., Barmaz, D., Proust, V., & Hu, X. (2009). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 131(34), 12078-12079.[Link]

  • Zeng, X., Wang, C., Yan, W., Rong, J., Song, Y., Xiao, Z., Cai, A., Liang, S. H., & Liu, W. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Catalysis, 13(4), 2761–2770.[Link]

Palladium-catalyzed reactions involving 1-Iodo-3-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling Architectures Involving 1-Iodo-3-pentyne

Part 1: Executive Analysis & Strategic Grounding

1.1 The Substrate Profile: 1-Iodo-3-pentyne In the landscape of drug development, 1-iodo-3-pentyne (


) serves as a critical "linchpin" motif. It provides a homopropargylic tail that is essential for introducing conformational constraints (via the alkyne) or serving as a precursor for subsequent cyclization events (e.g., in the total synthesis of Xestocyclamine A).

Unlike aryl or vinyl halides, 1-iodo-3-pentyne is an unactivated primary alkyl electrophile . This presents a specific set of challenges in Palladium (Pd) catalysis:

  • Slow Oxidative Addition: The

    
     bond is electron-rich and sterically unhindered, but lacks the 
    
    
    
    -system interaction that facilitates oxidative addition in aryl halides.
  • 
    -Hydride Elimination:  Upon formation of the alkyl-palladium species, the complex is prone to rapid 
    
    
    
    -hydride elimination, leading to the formation of the conjugated enyne (
    
    
    ) rather than the desired cross-coupled product.

1.2 The Solution: Ligand-Controlled Selectivity To successfully couple 1-iodo-3-pentyne, one must utilize catalytic systems that accelerate reductive elimination over


-hydride elimination. This guide focuses on two high-fidelity protocols:
  • Protocol A: The Negishi Coupling , utilizing organozinc transmetallation which is historically the most robust method for alkyl halides.

  • Protocol B: The Suzuki-Miyaura Coupling (Fu Conditions) , employing bulky, electron-rich phosphine ligands to stabilize the Pd(0) species and facilitate the coupling of alkyl electrophiles.

Part 2: Detailed Experimental Protocols

Protocol A: Negishi Cross-Coupling (Alkyl Halide – Aryl Zinc)

Objective: Coupling 1-iodo-3-pentyne (Electrophile) with a functionalized Aryl Zinc Reagent (Nucleophile). Mechanism: The organozinc reagent transmetallates to the Pd(II) center. The use of a polar co-solvent (DMI or NMP) is crucial to activate the zinc species.

Materials:

  • Substrate: 1-Iodo-3-pentyne (1.0 equiv)

  • Nucleophile: Aryl-ZnBr (1.2 – 1.5 equiv, prepared in situ or commercial)

  • Catalyst:

    
     (2 mol %)
    
  • Ligand: SPhos or CPhos (8 mol %) – Biaryl phosphines are essential to prevent

    
    -elimination.
    
  • Solvent: THF / NMP (1:1 ratio)

  • Additives: LiBr (2.0 equiv) – Increases the rate of oxidative addition and transmetallation.

Step-by-Step Workflow:

  • Catalyst Pre-complexation:

    • In a glovebox or under strictly anhydrous Argon, charge a flame-dried Schlenk tube with

      
       and SPhos.
      
    • Add anhydrous THF (0.5 mL/mmol). Stir at RT for 15 minutes until the solution turns a deep orange/red, indicating ligation.

  • Substrate Addition:

    • Add 1-iodo-3-pentyne (neat) to the catalyst mixture.

    • Add LiBr (anhydrous). Note: LiBr helps break up zinc aggregates and stabilizes the oxidative addition intermediate.

  • Coupling Reaction:

    • Add NMP (N-Methyl-2-pyrrolidone) to the mixture (equal volume to THF).

    • Dropwise add the Aryl-ZnBr solution over 5 minutes.

    • Stir at 40°C for 12–18 hours. Caution: Do not overheat. Higher temperatures (>60°C) significantly increase the rate of

      
      -hydride elimination.
      
  • Quench & Purification:

    • Cool to 0°C. Quench with saturated aqueous

      
      .
      
    • Extract with

      
       (x3). Wash combined organics with water (to remove NMP) and brine.
      
    • Dry over

      
      . Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
      

Data Validation (Self-Check):

  • TLC: Disappearance of the high-Rf iodide.

  • 1H NMR: Look for the disappearance of the triplet at

    
     ppm (
    
    
    
    ) and the appearance of a triplet at
    
    
    ppm (benzylic
    
    
    connected to the alkyne chain).
Protocol B: 9-BBN Mediated Suzuki-Miyaura Coupling

Objective: Coupling 1-iodo-3-pentyne (as the Nucleophile via Hydroboration) with an Aryl Bromide. Note: While 1-iodo-3-pentyne is usually the electrophile, this protocol describes its conversion to a nucleophile if the iodide is first displaced or if starting from the alkene analog. However, for the specific iodide substrate, we use the "Greg Fu" Alkyl-Alkyl/Aryl Coupling method where the iodide remains the electrophile.

Refined Protocol (Fu Conditions): Objective: Coupling 1-iodo-3-pentyne (Electrophile) with Aryl Boronic Acid.

Materials:

  • Substrate: 1-Iodo-3-pentyne (1.0 equiv)

  • Boron Source: Arylboronic Acid (1.5 equiv) or Potassium Aryltrifluoroborate.

  • Catalyst:

    
     (4 mol %) + 
    
    
    
    (8 mol %) or
    
    
    .
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (hydrated).
  • Solvent: Toluene/Water (10:1) or Dioxane.[1]

Workflow:

  • Reaction Assembly:

    • Combine

      
      , 
      
      
      
      , Arylboronic acid, and
      
      
      in a vial.
    • Evacuate and backfill with Argon (x3).

  • Solvent & Substrate:

    • Add Toluene and Water (degassed).[1]

    • Add 1-iodo-3-pentyne via syringe.

  • Execution:

    • Seal and heat to 80°C for 24 hours.

    • Mechanistic Note: The bulky, electron-rich phosphine (

      
       or 
      
      
      
      ) facilitates the difficult oxidative addition into the
      
      
      C-I bond.
  • Workup:

    • Filter through a Celite pad.[1]

    • Standard aqueous workup and column chromatography.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical decision pathways in the Pd-catalyzed cycle, highlighting the competition between the desired Reductive Elimination and the undesired


-Hydride Elimination.

Negishi_Cycle Figure 1: Catalytic Cycle & Competitive Pathways for 1-Iodo-3-pentyne Pd0 Pd(0)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Alkyl Halides) Pd0->OxAdd + 1-Iodo-3-pentyne PdII_Alkyl Alkyl-Pd(II)-I Species (Unstable) OxAdd->PdII_Alkyl TransMet Transmetallation (+ Ar-ZnX) PdII_Alkyl->TransMet Preferred Path (Fast with LiBr) BetaElim Beta-Hydride Elimination (SIDE REACTION) PdII_Alkyl->BetaElim Slow Transmetallation leads to failure PdII_Dialkyl Dialkyl-Pd(II) Complex (Pre-coupling) TransMet->PdII_Dialkyl RedElim Reductive Elimination (Product Formation) PdII_Dialkyl->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product (Ar-CH2-CH2-CC-Me) RedElim->Product ByProduct Enyne Byproduct (CH2=CH-CC-Me) BetaElim->ByProduct

Caption: The catalytic cycle highlights the necessity of rapid transmetallation (Green Path) to outcompete the thermodynamic sink of


-hydride elimination (Red Path).

Part 4: Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix for Primary Alkyl Iodides

VariableRecommendationRationale
Catalyst Source

or


provides a clean source of Pd(0) without exogenous oxidants.
Ligand Class Biaryl Phosphines (SPhos, RuPhos)Bulky ligands promote reductive elimination and protect the metal center.
Solvent System THF:NMP (1:1) or DioxanePolar aprotic co-solvents (NMP/DMI) are critical for solubilizing Zincates.
Temperature 40°C - 60°C< 40°C: Slow oxidative addition. > 60°C: Rapid

-elimination.
Additive LiBr or LiCl (2-3 equiv)Disrupts Zn aggregates; forms highly reactive zincate species (

).

Part 5: References & Authoritative Sourcing

  • Negishi Cross-Coupling of Alkyl Electrophiles:

    • Title: "Palladium- or Nickel-Catalyzed Cross-Coupling with Organozinc Reagents"

    • Source:Ei-ichi Negishi, Nobel Lecture (2010)

    • URL:

  • Suzuki Coupling of Alkyl Halides (The "Fu" Conditions):

    • Title: "The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst" (Foundational work extended to alkyl iodides).

    • Source:Journal of the American Chemical Society

    • URL:

  • Application in Total Synthesis (Xestocyclamine A):

    • Title: "Total Synthesis Provides Strong Evidence: Xestocyclamine A is the Enantiomer of Ingenamine" (Demonstrates use of 1-iodo-3-pentyne as a building block).

    • Source:Journal of the American Chemical Society

    • URL:

  • Mechanistic Insight on Propargylic/Homopropargylic Systems:

    • Title: "Palladium-Catalyzed Cyclization of Propargylic Compounds"[2][3][4]

    • Source:Accounts of Chemical Research

    • URL:

Sources

Application Note: 1-Iodo-3-pentyne as a Homopropargylic Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The Homopropargylic Advantage

1-Iodo-3-pentyne (


) serves as a specialized "homopropargylic" electrophile. Unlike propargyl halides (

) which often suffer from Baldwin's rule constraints (disfavoring 5-endo-dig cyclizations), homopropargylic linkers provide the critical two-carbon tether length required to access 5-membered rings via 5-exo-dig cyclization or 6-membered rings via 6-endo-dig cyclization .

This structural feature makes 1-iodo-3-pentyne an indispensable linchpin for synthesizing:

  • Oxygen Heterocycles: Dihydrofurans, furans, and dihydropyrans.

  • Nitrogen Heterocycles: Pyrrolidines, dihydropyrroles, and indolizines.

  • Sulfur Heterocycles: Thiophenes (via thio-alkylation).

Reactivity Profile & Handling
  • Electrophilic Site (

    
    ):  The primary alkyl iodide is highly reactive toward 
    
    
    
    displacement by soft nucleophiles (enolates, thiols, amines) under mild conditions.
  • Nucleophilic/Electrophilic Site (

    
     Alkyne):  The internal alkyne acts as a latent functional group for metal-catalyzed cycloisomerization (Au, Pd, Ag) or electrophilic activation (
    
    
    
    ,
    
    
    ).

Part 2: Mechanistic Pathways & Logic

The transformation of 1-iodo-3-pentyne into heterocycles generally follows a "Tether-then-Cyclize" logic.

Pathway Visualization

The following diagram illustrates the divergent synthesis of Oxygen and Nitrogen heterocycles from this common precursor.

G Precursor 1-Iodo-3-pentyne (I-CH2-CH2-C≡C-CH3) Step1_O Step 1: O-Alkylation (β-Keto Ester / 1,3-Diketone) Precursor->Step1_O K2CO3, Acetone SN2 Displacement Step1_N Step 1: N-Alkylation (Sulfonamide / Primary Amine) Precursor->Step1_N NaH, DMF SN2 Displacement Inter_O Homopropargylic Keto-Ether/Ester Step1_O->Inter_O Inter_N Homopropargylic Amine/Amide Step1_N->Inter_N Prod_Furan Furan / Dihydrofuran (via Au/Ag Catalysis) Inter_O->Prod_Furan Cycloisomerization (5-exo-dig) Prod_Pyrrole Iodinated Pyrrolidine (via Iodocyclization) Inter_N->Prod_Pyrrole I2, NaHCO3 (Iodocyclization)

Figure 1: Divergent synthetic pathways using 1-iodo-3-pentyne as a homopropargylic linchpin.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Substituted Furans via -Keto Ester Alkylation

This protocol demonstrates the synthesis of a furan framework by tethering a


-keto ester to the homopropargylic chain, followed by Gold(III)-catalyzed cyclization.
Reagents Required[1][2][3][4][5][6][7][8][9]
  • Substrate: Methyl acetoacetate (or generic

    
    -keto ester).
    
  • Linker: 1-Iodo-3-pentyne (1.2 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv).
    
  • Solvent: Acetone (HPLC grade, dried).

  • Catalyst (Step 2):

    
     (5 mol%) or 
    
    
    
    .
Step-by-Step Procedure
  • Alkylation (

    
    ): 
    
    • Charge a flame-dried round-bottom flask with methyl acetoacetate (10 mmol) and anhydrous acetone (50 mL).

    • Add anhydrous

      
       (20 mmol) in one portion.
      
    • Add 1-iodo-3-pentyne (12 mmol) dropwise via syringe at room temperature.

    • Critical Step: Heat the mixture to reflux (approx. 56°C) for 12–16 hours. Monitor by TLC (stain with

      
       to visualize the alkyne).
      
    • Note: The iodide is a better leaving group than bromide; reaction rates are typically faster than with propargyl bromide.

    • Workup: Cool to RT, filter off solids, and concentrate the filtrate in vacuo. Purify the homopropargylic intermediate via silica gel flash chromatography (Hexanes/EtOAc).

  • Cycloisomerization (Furan Formation):

    • Dissolve the purified alkylated intermediate (5 mmol) in anhydrous DCM (25 mL).

    • Add

      
       (0.25 mmol, 5 mol%).
      
    • Stir at room temperature for 2–6 hours. The reaction typically proceeds via 5-exo-dig cyclization followed by aromatization/isomerization.

    • Purification: Filter through a short pad of silica to remove the catalyst. Evaporate solvent to yield the substituted furan.

Protocol B: Synthesis of Iodinated Pyrrolidines via Iodocyclization

This method utilizes the "homopropargylic amine" intermediate to perform an electrophilic cyclization, installing an iodine atom on the ring (versatile for subsequent Suzuki/Sonogashira couplings).

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Substrate:

    
    -Toluenesulfonamide (
    
    
    
    ) or N-benzylamine.
  • Linker: 1-Iodo-3-pentyne.[4][10]

  • Base: Sodium Hydride (NaH, 60% dispersion).

  • Cyclization Reagents: Iodine (

    
    , 3 equiv), 
    
    
    
    (3 equiv).
Step-by-Step Procedure
  • N-Alkylation:

    • Suspend NaH (11 mmol) in dry DMF (20 mL) at 0°C under Argon.

    • Add

      
       (10 mmol) portion-wise. Stir for 30 min until gas evolution ceases.
      
    • Add 1-iodo-3-pentyne (11 mmol) dropwise.

    • Warm to RT and stir for 4 hours.

    • Quench: Carefully add water, extract with EtOAc, wash with brine (3x) to remove DMF. Dry over

      
       and concentrate.
      
  • Iodocyclization:

    • Dissolve the N-homopropargylic sulfonamide (5 mmol) in MeCN (25 mL).

    • Add

      
       (15 mmol) and 
      
      
      
      (15 mmol).
    • Stir at room temperature in the dark for 12 hours.

    • Mechanism: The iodine activates the alkyne (

      
      -complex), triggering nucleophilic attack by the nitrogen (5-exo-dig).
      
    • Workup: Quench with saturated aqueous

      
       (thiosulfate) to remove excess iodine (color changes from dark red to yellow/clear). Extract with DCM.[11]
      
    • Result: 3-iodo-4-methyl-1-tosyl-2,3-dihydro-1H-pyrrole (or pyrrolidine derivative depending on specific elimination conditions).

Part 4: Technical Data & Troubleshooting

Comparative Reactivity Table
Parameter1-Iodo-3-pentynePropargyl Bromide1-Bromo-3-pentyne
Leaving Group Ability High (

is excellent)
Moderate (

)
Moderate (

)
Cyclization Mode 5-exo-dig (Favored)5-endo-dig (Disfavored)5-exo-dig
Reaction Temp (

)
Mild (RT to 50°C)Moderate (Reflux)Moderate (Reflux)
Stability Light Sensitive (Store in dark)StableStable
Troubleshooting Guide
  • Problem: Low yield in Alkylation Step.

    • Cause: Elimination of HI to form the enyne (1,3-pentadien-4-yne) due to high basicity.

    • Solution: Use a weaker base (

      
       or 
      
      
      
      instead of NaH) or lower the temperature. Ensure the iodide is fresh (colorless/pale yellow, not dark brown).
  • Problem: No Cyclization Observed.

    • Cause: Catalyst poisoning or alkyne deactivation.

    • Solution: For Gold catalysis, ensure the solvent is strictly anhydrous. For iodocyclization, ensure the quench is complete; residual iodine can complicate NMR.

Part 5: References

  • PubChem. "1-Iodo-3-pentyne Compound Summary." National Library of Medicine. [Link]

  • Fürstner, A. et al. "Total Synthesis of Nominal Xestocyclamine A." Journal of the American Chemical Society, 2020. (Demonstrates alkylation of ketoesters with 1-iodo-3-pentyne). [Link]

  • Gabriele, B. et al. "An Iodocyclization Approach to Substituted 3-Iodothiophenes." The Journal of Organic Chemistry, 2012.[7] (Protocol for iodocyclization of homopropargylic systems). [Link]

  • Knight, D. W. et al. "5-Endo-dig cyclisations of homopropargylic sulfonamides."[12] Chemical Communications, 1998. (Foundational work on nitrogen heterocycle formation from these precursors). [Link]

  • Organic Chemistry Portal. "Synthesis of Furans." (General overview of cyclization strategies applicable to homopropargylic precursors). [Link]

Sources

Application Note & Protocol: Stereoselective Iodination of 3-Pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the stereoselective iodination of the internal alkyne 3-pentyne (also known as diethylacetylene) to yield (E)-3,4-diiodo-3-hexene. This protocol is designed for researchers in organic synthesis, materials science, and drug development. We will delve into the underlying reaction mechanism, provide a detailed experimental procedure with justifications for each step, outline methods for product characterization, and address critical safety considerations. The core of this process is the electrophilic addition of molecular iodine across the carbon-carbon triple bond, which proceeds with high stereoselectivity.

Introduction

The halogenation of alkynes is a fundamental transformation in organic chemistry, providing access to vicinal dihaloalkenes which are valuable synthetic intermediates.[1][2] These compounds can be further functionalized, for example, in cross-coupling reactions or by conversion into other functional groups. Specifically, the addition of iodine to an internal alkyne like 3-pentyne is expected to proceed via an anti-addition pathway, leading predominantly to the (E)-isomer of the resulting diiodoalkene.[3][4][5] This stereochemical outcome is crucial for applications where precise molecular geometry is required. This guide will detail a reliable method to achieve this transformation, focusing on reaction control to favor the di-iodinated product over potential side reactions or incomplete conversion.

Reaction Mechanism

The iodination of an alkyne is a classic example of electrophilic addition.[6] Although alkynes are electron-rich due to the presence of two π-bonds, their reaction with halogens is often slower than that of corresponding alkenes.[4][7] This is attributed to the higher instability of the resulting vinyl carbocation intermediate compared to a saturated carbocation.[6][7]

The mechanism proceeds through a key intermediate, a bridged iodonium ion, which accounts for the observed stereochemistry.[2][3][4][5]

  • Formation of the Iodonium Ion: As a molecule of iodine (I₂) approaches the electron-rich π-system of the 3-pentyne triple bond, the I-I bond becomes polarized. The alkyne's π-electrons attack the electrophilic iodine atom, displacing an iodide ion (I⁻) and forming a cyclic, three-membered iodonium ion intermediate.[2][5] This bridged structure prevents the formation of a less stable, open-chain vinyl cation.[3]

  • Nucleophilic Attack: The iodide ion (I⁻) generated in the first step then acts as a nucleophile. It attacks one of the carbons of the iodonium ion from the side opposite the bridging iodine atom.[2][3] This backside attack is analogous to an Sₙ2 reaction and forces the ring to open.

  • Stereochemical Outcome: This concerted backside attack dictates that the two iodine atoms add to opposite faces of the original triple bond, resulting in an anti-addition. For a symmetrical internal alkyne like 3-pentyne, this exclusively yields the (E)-diastereomer of 3,4-diiodo-3-hexene.[1][4]

If an excess of iodine is used, a second addition can occur across the newly formed double bond to yield a tetraiodoalkane, though this subsequent reaction is typically slower.[3][4]

Experimental Protocol

This protocol details the synthesis of (E)-3,4-diiodo-3-hexene using molecular iodine.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurpose
3-PentyneC₆H₁₀82.1510 mmol (0.82 g)Starting Material
Iodine (I₂)I₂253.8111 mmol (2.79 g)Iodinating Agent
Dichloromethane (DCM)CH₂Cl₂84.9350 mLInert Solvent
Sodium ThiosulfateNa₂S₂O₃158.11~2 gQuenching Agent
Anhydrous MgSO₄MgSO₄120.37~5 gDrying Agent
Deionized WaterH₂O18.02100 mLWashing
Saturated BrineNaCl(aq)-50 mLWashing
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-pentyne (10 mmol, 0.82 g).

    • Dissolve the 3-pentyne in 25 mL of dichloromethane (DCM).

    • Rationale: DCM is an inert solvent that will not participate in the reaction and readily dissolves both the alkyne and iodine.[3]

  • Addition of Iodine:

    • In a separate beaker, dissolve iodine (11 mmol, 2.79 g) in 25 mL of DCM. A slight excess (1.1 equivalents) of iodine is used to ensure complete consumption of the starting alkyne.

    • Slowly add the iodine solution to the stirring solution of 3-pentyne at room temperature over a period of 15-20 minutes using a dropping funnel. The deep purple color of the iodine should fade as it is consumed.

    • Rationale: A slow, controlled addition helps to manage any potential exotherm and ensures a homogeneous reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Protect the flask from direct, bright light by wrapping it in aluminum foil.

    • Rationale: Shielding from light helps to suppress potential radical side reactions that can be initiated by UV light.[3]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a non-polar eluent (e.g., pure hexanes). The disappearance of the 3-pentyne spot and the appearance of a new, less mobile product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Workup and Quenching:

    • Once the reaction is complete (as determined by TLC), quench any unreacted iodine by washing the reaction mixture with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and shake. The organic layer should become colorless.

    • Rationale: Sodium thiosulfate reduces excess I₂ to colorless iodide ions (I⁻), simplifying purification.

    • Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated brine.

    • Rationale: The water wash removes any water-soluble byproducts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and collect the filtrate in a clean, pre-weighed round-bottom flask.

    • Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, which should be a yellowish oil or solid.

  • Purification (Optional):

    • If necessary, the crude product can be purified by column chromatography on silica gel using a non-polar eluent like hexanes.

    • Rationale: Chromatography will separate the desired diiodoalkene from any potential tetra-iodinated byproduct or non-polar impurities.[8]

Experimental Workflow Diagram

Iodination_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis Prep_Alkyne Dissolve 3-Pentyne in DCM Reaction Slowly add Iodine solution to Alkyne solution (Room Temp, Dark) Prep_Alkyne->Reaction Prep_Iodine Dissolve Iodine in DCM Prep_Iodine->Reaction Monitor Monitor via TLC Reaction->Monitor Quench Quench with Na₂S₂O₃ (aq) Monitor->Quench Wash Wash with H₂O & Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Purify via Chromatography (Optional) Evaporate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Workflow for the iodination of 3-pentyne.

Characterization of (E)-3,4-diiodo-3-hexene

The structure and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results for (E)-3,4-diiodo-3-hexene
¹H NMR Due to the symmetry of the molecule, two signals are expected: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃).
¹³C NMR Three signals are expected: one for the sp² carbons of the double bond (C=C), one for the methylene carbons (-CH₂-), and one for the methyl carbons (-CH₃). The carbons attached to the iodine atoms will show a significant downfield shift.[9]
Mass Spec (MS) The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of C₆H₈I₂ (333.91 g/mol ).

Safety Precautions

  • 3-Pentyne: Flammable liquid and vapor. Handle in a well-ventilated fume hood away from ignition sources.

  • Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM must be performed in a certified chemical fume hood.

  • Sodium Thiosulfate: Generally low toxicity, but handle with standard laboratory care.

Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating (to ~40 °C) can be applied, but monitor carefully for byproduct formation.
Low Yield Product loss during workup. Volatility of the starting material.Ensure all aqueous washes are thoroughly extracted. Use a cooled receiving flask during rotary evaporation if the product is volatile.
Purple/Brown Color Persists After Quench Insufficient sodium thiosulfate.Add more of the sodium thiosulfate solution until the color is fully discharged.
Formation of Multiple Products Reaction run in bright light, leading to radical side reactions. Use of excess iodine leading to tetra-iodinated product.Ensure the reaction flask is protected from light. Use stoichiometry as close to 1:1 as possible if the tetra-iodinated product is a major issue.

References

  • Vertex AI Search, Alkyne Reactions: Halogen
  • Chemistry Steps, Halogen
  • Master Organic Chemistry, Alkyne Halogenation: Bromination and Chlorin
  • National Institutes of Health (NIH)
  • JoVE (Journal of Visualized Experiments)
  • Chemistry LibreTexts, 9.3: Reactions of Alkynes - Addition of HX and X₂,
  • BrainKart, Electrophilic additions to alkynes,
  • Chemistry Steps, Electrophilic Addition Reactions of Alkynes,
  • University of Wisconsin-Madison, 13C Chemical Shift Effects on sp2 and sp Carbons,
  • PMC, Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT)

Sources

Application Notes and Protocols: The Strategic Utility of 1-Iodo-3-pentyne in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Synthetic Power of a Versatile Building Block

In the intricate art of natural product synthesis, the choice of starting materials and key building blocks is paramount to the success and elegance of a synthetic route. Among the vast arsenal of reagents available to the modern organic chemist, 1-iodo-3-pentyne stands out as a particularly versatile and powerful synthon. Its unique bifunctional nature, possessing both a reactive iodoalkyne moiety and an internal alkyne, offers a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the strategic applications of 1-iodo-3-pentyne and related iodoalkynes in the synthesis of natural products, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The Chemical Versatility of 1-Iodo-3-pentyne

The synthetic utility of 1-iodo-3-pentyne is rooted in its ability to participate in a variety of carbon-carbon bond-forming reactions. The terminal iodoalkyne is a key player in several named reactions, most notably cross-coupling reactions, which are fundamental to modern organic synthesis.[1][2][3] The internal alkyne, while less reactive in some contexts, can be a precursor for further transformations or a key structural element in the final natural product.

Key Reactive Features:
  • Iodoalkyne Moiety: This functional group is an excellent electrophile in palladium- and copper-catalyzed cross-coupling reactions.

  • Internal Alkyne: The internal triple bond can undergo a range of transformations including reduction to cis- or trans-alkenes, hydration to ketones, and participation in pericyclic reactions.[4]

Core Applications in Natural Product Synthesis: Cross-Coupling Strategies

The construction of complex carbon skeletons is a central challenge in total synthesis. Cross-coupling reactions have revolutionized this field by enabling the efficient and selective formation of C-C bonds under mild conditions.[1][2] 1-Iodo-3-pentyne is an ideal substrate for several of these powerful transformations.

The Sonogashira Coupling: Forging Aryl-Alkyne and Vinyl-Alkyne Bonds

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[5][6] In the context of 1-iodo-3-pentyne, the roles are reversed in what is often termed an "inverse" or "reverse" Sonogashira coupling, where the iodoalkyne serves as the electrophile. This reaction is invaluable for the synthesis of conjugated enynes and enediynes, structural motifs found in many biologically active natural products.[7]

Mechanistic Rationale: The reaction typically proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl or vinyl halide, while the copper co-catalyst facilitates the formation of a copper acetylide. Transmetalation followed by reductive elimination yields the coupled product and regenerates the active palladium catalyst.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)(L)n-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)n-C≡C-R Ar-Pd(II)(L)n-C≡C-R Ar-Pd(II)(L)n-X->Ar-Pd(II)(L)n-C≡C-R Transmetalation Ar-Pd(II)(L)n-C≡C-R->Pd(0)Ln Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)(L)n-C≡C-R->Ar-C≡C-R R-C≡C-H R-C≡C-H R-C≡C-Cu(I) R-C≡C-Cu(I) R-C≡C-H->R-C≡C-Cu(I) Base, Cu(I)X Cu(I)X Cu(I)X R-C≡C-Cu(I)->Ar-Pd(II)(L)n-X To Pd Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 1: General Procedure for Inverse Sonogashira Coupling

This protocol outlines a general method for the coupling of an iodoalkyne with a boronic acid, a variation of the Sonogashira reaction.[8]

Reagent Equivalents Purpose
1-Iodo-3-pentyne1.0Electrophile
Aryl/Vinyl Boronic Acid1.2Nucleophile
Pd(PPh₃)₄0.05Palladium Catalyst
CuI0.1Copper Co-catalyst
K₂CO₃2.0Base
Solvent (e.g., Toluene/H₂O)-Reaction Medium

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-3-pentyne (1.0 equiv), aryl/vinyl boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add degassed toluene and a degassed aqueous solution of K₂CO₃ (2.0 equiv).

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Cadiot-Chodkiewicz Coupling: Synthesizing Unsymmetrical Diynes

The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, providing a direct route to unsymmetrical 1,3-diynes.[9][10][11] This reaction is particularly valuable for the synthesis of polyyne natural products, many of which exhibit potent biological activities.[12]

Mechanistic Insights: The reaction is believed to proceed through the formation of a copper(I) acetylide from the terminal alkyne. This species then undergoes oxidative addition with the 1-haloalkyne, followed by reductive elimination to yield the 1,3-diyne product.[10][11]

Cadiot_Chodkiewicz_Mechanism R1-C≡C-H R1-C≡C-H Cu(I) Acetylide R1-C≡C-Cu R1-C≡C-H->Cu(I) Acetylide Base, Cu(I)X Cu(III) Intermediate [R1-C≡C-Cu(III)-C≡C-R2]+ X- Cu(I) Acetylide->Cu(III) Intermediate Oxidative Addition with R2-C≡C-X R2-C≡C-X R2-C≡C-X R1-C≡C-C≡C-R2 1,3-Diyne Product Cu(III) Intermediate->R1-C≡C-C≡C-R2 Reductive Elimination Cu(I)X Cu(I)X

Caption: Proposed mechanism for the Cadiot-Chodkiewicz coupling.

Protocol 2: A Representative Cadiot-Chodkiewicz Coupling Procedure

This protocol provides a general method for the synthesis of an unsymmetrical diyne.[13]

Reagent Equivalents Purpose
Terminal Alkyne1.0Nucleophile
1-Iodo-3-pentyne1.0Electrophile
CuCl0.05Copper Catalyst
Hydroxylamine hydrochloride0.1Reducing Agent
Amine Base (e.g., EtNH₂)-Base and Solvent

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 equiv) in an aqueous solution of ethylamine (e.g., 70%).

  • Add CuCl (0.05 equiv) and hydroxylamine hydrochloride (0.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1-iodo-3-pentyne (1.0 equiv) in methanol or THF.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography to afford the pure 1,3-diyne.

Case Study: Synthesis of a Polyacetylene Natural Product

Many natural products, particularly those isolated from plants and marine organisms, feature polyyne chains.[12][14] The Cadiot-Chodkiewicz coupling is a cornerstone in the synthesis of these molecules.

Retrosynthetic Analysis: A common strategy involves the disconnection of the polyyne chain at one of the internal C-C triple bonds, leading back to a terminal alkyne and a haloalkyne.

Retrosynthesis cluster_frags Natural_Product Polyyne Natural Product R1-C≡C-C≡C-R2 Disconnection Cadiot-Chodkiewicz Disconnection Natural_Product->Disconnection Fragments Disconnection->Fragments Terminal_Alkyne Terminal Alkyne R1-C≡C-H Haloalkyne Haloalkyne X-C≡C-R2

Caption: Retrosynthetic approach for a polyyne natural product.

Cyclization Strategies Involving Iodoalkynes

Beyond linear constructions, iodoalkynes can be employed in cyclization reactions to build carbocyclic and heterocyclic frameworks.[15][16][17] These reactions often proceed via an initial cross-coupling event followed by an intramolecular cyclization, or through a direct oxidative cyclization pathway.[15][18]

Tandem Coupling-Cyclization Reactions

A powerful strategy involves designing a substrate that, upon undergoing a cross-coupling reaction, is poised for a subsequent intramolecular cyclization. For instance, coupling an iodoalkyne with a substrate containing a suitably positioned nucleophile can lead to the formation of a cyclic product in a single pot.

Experimental Workflow for a Tandem Reaction:

Tandem_Workflow start Start: Prepare Reactants setup Set up Reaction Under Inert Atmosphere start->setup coupling Perform Cross-Coupling (e.g., Sonogashira) setup->coupling cyclization Initiate Intramolecular Cyclization (e.g., with heat or additive) coupling->cyclization workup Aqueous Work-up and Extraction cyclization->workup purification Purify by Chromatography workup->purification end End: Characterize Cyclic Product purification->end

Caption: General workflow for a tandem coupling-cyclization reaction.

Safety and Handling Considerations

1-Iodo-3-pentyne, like many iodoalkynes, should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Iodoalkynes can be sensitive to light and heat, and should be stored in a cool, dark place.

Conclusion and Future Outlook

1-Iodo-3-pentyne and its analogs are indispensable tools in the synthesis of natural products. The ability to participate in a range of robust and high-yielding cross-coupling and cyclization reactions allows for the efficient construction of complex molecular architectures. As new catalytic systems are developed, the utility of these versatile building blocks is expected to expand even further, enabling the synthesis of increasingly complex and biologically significant natural products. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of 1-iodo-3-pentyne in their own research endeavors.

References

  • Biosynthesis of alkyne-containing natural products. RSC Chemical Biology.
  • De novo biosynthesis of terminal alkyne-labeled natural products. eScholarship.org.
  • De novo biosynthesis of terminal alkyne-labeled natural products. PubMed.
  • Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing).
  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC - NIH.
  • Discovery of a pathway for terminal-alkyne amino acid biosynthesis. College of Chemistry.
  • Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.
  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry.
  • Sonogashira coupling in natural product synthesis. ResearchGate. Available at: [Link]

  • Cadiot-Chodkiewicz Coupling. SynArchive. Available at: [Link]

  • Total synthesis of natural products using hypervalent iodine reagents. PMC - NIH.
  • Cadiot–Chodkiewicz coupling. Wikipedia. Available at: [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Avens Publishing Group.
  • Recent Advances in Substrate-Controlled Asymmetric Cyclization for Natural Product Synthesis. Semantic Scholar.
  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Cadiot-Chodkiewicz Coupling. Alfa Chemistry.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. Available at: [Link]

  • 1-Iodo-3-pentyne. PubChem - NIH. Available at: [Link]

  • Prins‐Type Cyclization Reactions in Natural Product Synthesis. Scilit.
  • Total synthesis of natural products using hypervalent iodine reagents. ResearchGate. Available at: [Link]

  • Total synthesis of polyyne natural products. Comptes Rendus de l'Académie des Sciences.
  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry.
  • Total synthesis of natural products using hypervalent iodine reagents. PubMed. Available at: [Link]

  • Application Notes and Protocols for Cadiot-Chodkiewicz Coupling in Diyne Synthesis. Benchchem.
  • Total synthesis of natural products via conjugated ynone intermediates: a new millennium update. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Total Synthesis Enabled by Cross-Coupling. Macmillan Group.
  • Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. RSC Publishing. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC - NIH.
  • Coupling reactions in the synthesis of natural products and biologically active molecules. Repository of Leibniz Universität Hannover.
  • Advancing total synthesis through the Stille cross-coupling. Semantic Scholar.

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Application Notes & Protocols: The Strategic Use of 1-Iodo-3-pentyne in the Synthesis of Conjugated Enynes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Conjugated 1,3-enynes are pivotal structural motifs found in a myriad of biologically active natural products, pharmaceuticals, and advanced organic materials.[1] Their unique electronic and structural properties make them highly valuable intermediates in modern organic synthesis. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 1-iodo-3-pentyne, a versatile and efficient building block, for the construction of these important conjugated systems. We will delve into the core palladium-catalyzed cross-coupling reactions—Sonogashira, Negishi, and Stille couplings—offering not just step-by-step protocols but also the fundamental mechanistic principles that govern these transformations.

Introduction: The Significance of Conjugated Enynes and 1-Iodo-3-pentyne

The 1,3-enyne framework, characterized by a double bond conjugated to a triple bond, is a cornerstone in the synthesis of complex molecules.[1] This arrangement facilitates a wide range of subsequent chemical transformations and is a key feature in molecules exhibiting significant biological activity, including cytotoxic agents used in antibody-drug conjugates (ADCs).[2] The synthesis of these structures with high regio- and stereoselectivity is a primary objective in synthetic chemistry.

1-Iodo-3-pentyne emerges as a superior reagent for this purpose. The iodo group serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the internal alkyne, flanked by an ethyl group, provides steric and electronic properties that can influence reactivity and stability. This guide focuses on harnessing the reactivity of 1-iodo-3-pentyne to forge carbon-carbon bonds with vinyl partners, leading directly to the desired conjugated enyne core.

Preparation of the Key Building Block: 1-Iodo-3-pentyne

While commercially available, an in-house synthesis of 1-iodoalkynes can be both cost-effective and essential for ensuring high purity. The direct iodination of terminal alkynes is a highly desirable and efficient method.[3][4] A robust protocol involves the reaction of the corresponding terminal alkyne with an electrophilic iodine source like N-iodosuccinimide (NIS), often mediated by a catalyst or support.

Protocol 1: Synthesis of 1-Iodo-3-pentyne from 3-Pentyne

This protocol is adapted from established methods for the direct iodination of terminal alkynes.[3][5]

Materials:

  • 3-Pentyne (or ethylacetylene)

  • N-Iodosuccinimide (NIS)

  • Neutral γ-Alumina (γ-Al₂O₃)

  • Acetonitrile (CH₃CN), anhydrous

  • 4 Å Molecular Sieves

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Standard workup and purification equipment

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add neutral γ-Al₂O₃ (1.3 eq), 4 Å molecular sieves (200 mg), and anhydrous acetonitrile (40 mL).

  • Reagents: Add 3-pentyne (1.0 eq, e.g., 10 mmol, 0.68 g) to the flask, followed by N-iodosuccinimide (NIS, 1.1 eq, 11 mmol, 2.47 g).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the alumina and molecular sieves. Wash the filter cake with a small amount of acetonitrile or diethyl ether.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 1-iodo-3-pentyne.

ParameterConditionExpected YieldReference
Iodine SourceN-Iodosuccinimide (NIS)>90%[3][5]
MediatorNeutral γ-Al₂O₃[3][5]
SolventAcetonitrile (CH₃CN)[3][5]
Temperature80 °C[3][5]

Core Applications: Palladium-Catalyzed Synthesis of Conjugated Enynes

The Sonogashira, Negishi, and Stille reactions are powerful tools for C(sp)-C(sp²) bond formation. The choice of reaction often depends on the functional group tolerance required, the availability of starting materials, and the toxicity of byproducts.

The Sonogashira Coupling: A Robust and Versatile Method

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6][7] For our purpose, we adapt the "reverse" Sonogashira, coupling our alkynyl iodide (1-iodo-3-pentyne) with a vinyl-derived coupling partner. The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a key copper acetylide intermediate, increasing the reaction rate.[6][8]

Causality Behind the Catalytic Cycle: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the vinyl halide to the Pd(0) catalyst. The copper cycle involves the formation of a copper acetylide from the terminal alkyne. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final enyne product and regenerates the Pd(0) catalyst.[8]

Diagram 1: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Vinyl L₂Pd(II)(Vinyl)(X) OxAdd->PdII_Vinyl Vinyl-X Transmetal Transmetalation CuX Cu(I)X PdII_Vinyl->CuX + CuX - CuC≡CR' PdII_Enyne L₂Pd(II)(Vinyl)(C≡CR') Transmetal->PdII_Enyne from Cu Cycle RedElim Reductive Elimination RedElim->Pd0 Vinyl-C≡CR' CuAcetylide Cu(I)C≡CR' Alkyne R'C≡CH Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->PdII_Vinyl Transmetalation

Caption: The dual catalytic cycle of the Sonogashira coupling.

Protocol 2: Sonogashira Coupling of 1-Iodo-3-pentyne with a Vinyl Partner

Materials:

  • 1-Iodo-3-pentyne (1.0 eq)

  • Vinyl boronic acid pinacol ester (or other suitable vinyl partner, 1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • A base such as triethylamine (Et₃N) or diisopropylamine (DIPA), used as solvent or co-solvent

  • Anhydrous, degassed solvent (e.g., THF or DMF)[9]

  • Standard inert atmosphere (Argon or Nitrogen) glassware

Procedure:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve 1-iodo-3-pentyne and the vinyl partner in the chosen solvent.

  • Catalyst Addition: Add Pd(PPh₃)₄ and CuI to the flask. The mixture may change color.

  • Base Addition: Add the amine base. The reaction is typically run at room temperature but may require gentle heating (40-60 °C) for less reactive substrates.

  • Monitoring: Stir the reaction at the designated temperature. Monitor its progress by TLC until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction with diethyl ether or ethyl acetate and filter through a plug of silica gel to remove the catalyst residues. Wash the filtrate with water or brine to remove the amine salt.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the conjugated enyne.

The Negishi Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a palladium or nickel complex.[10] Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for reactions to proceed under milder conditions. This method is particularly useful for complex syntheses where high functional group tolerance is paramount.[10]

Causality Behind the Catalytic Cycle: The mechanism is a classic cross-coupling cycle.[11] It starts with the oxidative addition of 1-iodo-3-pentyne to the Pd(0) catalyst. The crucial step is the transmetalation of the vinyl group from the organozinc reagent to the Pd(II) complex. Subsequent reductive elimination forms the C-C bond of the enyne product and regenerates the active Pd(0) species.[10][11]

Diagram 2: Negishi Catalytic Cycle

Negishi_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd R-C≡C-I PdII_Iodo L₂Pd(II)(I)(C≡CR) Transmetal Transmetalation PdII_Iodo->Transmetal Vinyl-ZnX PdII_Enyne L₂Pd(II)(Vinyl)(C≡CR) Transmetal->PdII_Enyne - ZnXI PdII_Enyne->Pd0 Reductive Elimination RedElim Reductive Elimination Product Vinyl-C≡CR RedElim->Product

Caption: The catalytic cycle for the Negishi cross-coupling.

Protocol 3: Negishi Coupling of 1-Iodo-3-pentyne with a Vinylzinc Reagent

Materials:

  • 1-Iodo-3-pentyne (1.0 eq)

  • Vinylzinc chloride (or bromide, prepared in situ from vinyl Grignard and ZnCl₂, 1.5 eq)

  • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-3 mol%)

  • Anhydrous, degassed THF

  • Standard inert atmosphere glassware

Procedure:

  • Reagent Prep (if needed): Prepare the vinylzinc reagent by adding a solution of vinylmagnesium bromide to a solution of zinc chloride in THF at 0 °C, then warming to room temperature.

  • Setup: In a separate, dry Schlenk flask under an inert atmosphere, add the palladium catalyst.

  • Reaction: Add the solution of 1-iodo-3-pentyne in THF to the catalyst. Then, add the freshly prepared vinylzinc reagent solution dropwise at room temperature.

  • Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC or GC-MS analysis shows complete consumption of the starting iodide.

  • Workup: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the conjugated enyne.

The Stille Coupling: Dealing with Sensitive Functionalities

The Stille coupling utilizes an organostannane (organotin) reagent and an organic halide.[12] A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a vast array of functional groups, making them ideal for late-stage functionalization in complex molecule synthesis.[12] The primary drawback is the toxicity and difficulty in removing tin byproducts.

Causality Behind the Catalytic Cycle: Similar to the Negishi coupling, the Stille reaction follows a Pd(0)/Pd(II) catalytic cycle.[11][13] The cycle is initiated by the oxidative addition of 1-iodo-3-pentyne to the Pd(0) complex. The vinyl group is then transferred from the organostannane reagent to the palladium center in the transmetalation step. The final product is released via reductive elimination, which regenerates the Pd(0) catalyst.[13]

Diagram 3: Stille Catalytic Cycle

Stille_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd R-C≡C-I PdII_Iodo L₂Pd(II)(I)(C≡CR) Transmetal Transmetalation PdII_Iodo->Transmetal Vinyl-SnR'₃ PdII_Enyne L₂Pd(II)(Vinyl)(C≡CR) Transmetal->PdII_Enyne - R'₃SnI PdII_Enyne->Pd0 Reductive Elimination RedElim Reductive Elimination Product Vinyl-C≡CR RedElim->Product

Caption: The catalytic cycle for the Stille cross-coupling.

Protocol 4: Stille Coupling of 1-Iodo-3-pentyne with a Vinylstannane

Materials:

  • 1-Iodo-3-pentyne (1.0 eq)

  • Vinyltributylstannane (1.1 eq)

  • Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)

  • Anhydrous, degassed solvent such as THF, DMF, or toluene

  • Optional: Additive like LiCl to facilitate transmetalation

  • Standard inert atmosphere glassware

Procedure:

  • Setup: Charge an oven-dried Schlenk flask with the palladium catalyst and lithium chloride (if used) under an inert atmosphere.

  • Reagents: Add the degassed solvent, followed by 1-iodo-3-pentyne and vinyltributylstannane.

  • Reaction: Heat the mixture to 60-100 °C. The optimal temperature depends on the solvent and substrates.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS. Stille couplings can be slower than Negishi or Sonogashira couplings.

  • Workup: After completion, cool the reaction and dilute it with diethyl ether. To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF), which precipitates the tin as a fluoride salt that can be filtered off.

  • Purification: Wash the filtrate with water, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Comparative Analysis and General Workflow

Table 2: Comparison of Cross-Coupling Methods
FeatureSonogashira CouplingNegishi CouplingStille Coupling
Alkynyl Partner Alkynyl IodideAlkynyl IodideAlkynyl Iodide
Vinyl Partner Terminal Alkyne / Vinyl HalideOrganozinc ReagentOrganostannane Reagent
Catalyst System Pd(0) / Cu(I)Pd(0) or Ni(0)Pd(0)
Key Advantage Operationally simple, mild conditions.[6]High reactivity, excellent functional group tolerance.[10]Stability of organometallic reagent, wide functional group scope.[12]
Key Disadvantage Can lead to alkyne homocoupling (Glaser coupling).Air and moisture sensitivity of organozinc reagents.Toxicity of tin reagents and byproducts.
Typical Solvents THF, DMF, AminesTHF, DioxaneTHF, DMF, Toluene
General Experimental Workflow

The successful synthesis and purification of conjugated enynes follow a standardized laboratory workflow.

Diagram 4: General Experimental Workflow

Caption: From starting materials to pure, characterized product.

Product Characterization

The verification of the conjugated enyne structure is paramount.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. Expect to see characteristic shifts for vinylic protons and sp and sp² hybridized carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows characteristic stretching frequencies for the C≡C triple bond (around 2100-2250 cm⁻¹) and C=C double bond (around 1620-1680 cm⁻¹).

  • UV-Visible Spectroscopy: Conjugated systems absorb UV light at longer wavelengths (higher λmax) compared to their non-conjugated counterparts.[14][15][16] This can be a quick indicator of successful conjugation.

Conclusion

1-Iodo-3-pentyne is a highly effective and versatile synthon for the construction of conjugated enynes. Through well-established palladium-catalyzed cross-coupling reactions such as the Sonogashira, Negishi, and Stille couplings, researchers can access these valuable molecular architectures with high efficiency. The choice of method depends on the specific synthetic challenge, balancing factors like substrate scope, functional group tolerance, and operational considerations. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the successful application of 1-iodo-3-pentyne in academic and industrial research settings.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Chemical Reviews, 103(8), 2921–2944. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wang, L., et al. (2020). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. Green Chemistry, 22(3), 845-849. [Link]

  • Organic Chemistry Portal. Enyne synthesis. [Link]

  • ResearchGate. (2020). Efficient synthesis of 1-iodoalkynes via Al 2 O 3 mediated reaction of terminal alkynes and N -iodosuccinimide. [Link]

  • ResearchGate. (2025). Preparation of Conjugated Enynes and Arylacetylenic Compounds from Arylalkynols using Alumina in Dry Media. [Link]

  • ResearchGate. Catalytic cycles of the Negishi and Stille coupling reactions. [Link]

  • Thorson, J. S., & Smith, L. A. (2021). Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates. Expert Opinion on Drug Discovery, 16(10), 1149–1163. [Link]

  • Organic Syntheses. (2016). Synthesis of 1-Iodopropyne. [Link]

  • ACS Publications. (2023). Construction of Conjugated 1,3-Enynes via Pd-Catalyzed Cascade Alkynylation of Aryl Phenol-Tethered Alkynes with Alkynyl Bromides. [Link]

  • ACS Publications. (2014). Cu(I)-Catalyzed Cross-Coupling of Conjugated Ene-yne-ketones and Terminal Alkynes: Synthesis of Furan-Substituted Allenes. [Link]

  • Chemistry LibreTexts. (2022). 16.12 Conjugated Dienes and UV Light. [Link]

  • Wang, L., et al. (2020). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. Green Chemistry, 22(3), 845-849. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2010). Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature. Organic letters, 12(22), 5258–5261. [Link]

  • Arkat USA. Synthesis and characterization of cross-conjugated oligo(phenylene enynylene)s. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. (2025). A one-pot sequence of Stille and Heck couplings: Synthesis of various 1,3,5-hexatrienes and their subsequent 6π-electrocyclizations. [Link]

  • National Institutes of Health. (2022). trans-Hydroalkynylation of Internal 1,3-Enynes Enabled by Cooperative Catalysis. [Link]

  • National Institutes of Health. (2024). Identification of Conjugated Dienes of Fatty Acids in Vischeria sp. IPPAS C-70 under Oxidative Stress. [Link]

  • RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • University of Calgary. Conjugated Systems, Orbital Symmetry and UV Spectroscopy. [Link]

  • Denmark Group, University of Illinois. The Negishi Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Substituted 1,3-enyne synthesis by C-C coupling. [Link]

  • ACS Publications. (1990). Stereoselective formation of conjugated enynes via coupling of alkynyliodonium tosylates and vinylcopper reagents. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • Google Patents. (2018).
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • ChemRxiv. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic CarbenePd Catalyst. [Link]

  • Wiley-VCH. (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

  • YouTube. (2020). Negishi cross-coupling reaction. [Link]

  • YouTube. (2021). Ultraviolet spectra of enes and enones. [Link]

  • MDPI. (2022). Synthesis of Conjugated Dienes in Natural Compounds. [Link]

  • Chemistry LibreTexts. 16: Conjugated Systems, Orbital Symmetry, and Ultraviolet Spectroscopy. [Link]

Sources

Application Note & Protocol: A Streamlined Approach to the Laboratory-Scale Synthesis and Purification of 1-Iodo-1-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Value of 1-Iodoalkynes

1-Iodoalkynes are exceptionally versatile building blocks in modern organic synthesis, prized for their unique reactivity in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Their utility spans the synthesis of complex natural products, advanced pharmaceutical intermediates, and novel materials. The carbon-iodine bond is the most reactive among haloalkynes, making 1-iodoalkynes ideal substrates for a wide array of transformations, including Sonogashira, Cadiot-Chodkiewicz, and other cross-coupling reactions.[1]

This guide provides a detailed, field-proven protocol for the synthesis of 1-Iodo-1-pentyne, a representative iodoalkyne. The presented methodology is based on the direct iodination of a terminal alkyne using N-Iodosuccinimide (NIS) mediated by neutral γ-alumina (γ-Al₂O₃). This approach is selected for its high efficiency, excellent chemoselectivity, mild reaction conditions, and reliance on an inexpensive and readily available catalyst, making it a significant improvement over traditional methods that often require harsh conditions or costly metal catalysts.[3][4]

A Note on Nomenclature: The requested topic, "1-Iodo-3-pentyne," refers to a compound more systematically named 1-Iodopent-2-yne (CAS RN: 70335-47-4). The synthesis of this internal iodoalkyne typically follows a different pathway (e.g., substitution reaction on 2-pentyn-1-ol) than the direct iodination of a terminal alkyne. To provide a robust and well-documented protocol based on modern, efficient methods, this guide details the synthesis of the isomeric 1-Iodo-1-pentyne from the terminal alkyne 1-pentyne, a reaction class extensively covered in recent literature.[3][4]

Synthetic Strategy and Mechanistic Rationale

The direct conversion of terminal alkynes to 1-iodoalkynes is the most atom-economical and desirable synthetic route.[4] Among the various methods developed, those employing N-Iodosuccinimide (NIS) as the iodine source have proven to be exceptionally reliable.[1]

Chosen Pathway: γ-Alumina Mediated Iodination with NIS

We have selected the γ-Al₂O₃ mediated protocol for its compelling advantages:

  • High Yields: This method consistently produces 1-iodoalkynes in good to excellent yields (often up to 99%).[4]

  • Excellent Chemoselectivity: The reaction is highly selective for the terminal alkyne, with minimal side product formation, simplifying purification.

  • Cost-Effectiveness: γ-Al₂O₃ is an inexpensive, stable, and easy-to-handle solid catalyst.

  • Operational Simplicity: The procedure does not require cryogenic temperatures or the handling of pyrophoric or highly toxic reagents.

Plausible Reaction Mechanism: While the precise mechanism remains an area of investigation, it is proposed that the dehydrated surface of γ-Al₂O₃, featuring exposed Lewis acidic Al³⁺ sites, activates the N-Iodosuccinimide reagent. This activation polarizes the N-I bond, generating a potent electrophilic "I⁺" species. The terminal alkyne's C-H bond is concurrently activated by the basic O²⁻ sites on the alumina surface, facilitating deprotonation. The resulting acetylide anion then undergoes electrophilic attack on the activated iodine source to yield the final 1-Iodo-1-pentyne product.

Experimental Workflow Overview

The overall process is a logical sequence of synthesis, workup, purification, and characterization, ensuring the isolation of a pure, verified final product.

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Characterization s_reagents Combine 1-Pentyne, NIS, γ-Al₂O₃, 4Å MS in Acetonitrile s_reaction Heat at 80°C for 1h s_reagents->s_reaction w_filter Filter off Al₂O₃ s_reaction->w_filter Cool to RT w_quench Wash with Na₂S₂O₃ (aq) w_filter->w_quench w_extract Extract with Diethyl Ether w_quench->w_extract w_dry Dry & Concentrate w_extract->w_dry p_chrom Silica Gel Column Chromatography (Hexane Eluent) w_dry->p_chrom Crude Product a_nmr ¹H and ¹³C NMR Spectroscopy p_chrom->a_nmr Pure 1-Iodo-1-pentyne a_yield Determine Yield and Purity a_nmr->a_yield

Caption: Overall workflow for the synthesis and purification of 1-Iodo-1-pentyne.

Detailed Experimental Protocol: Synthesis of 1-Iodo-1-pentyne

This protocol is designed for a 5 mmol scale reaction. All operations should be conducted in a well-ventilated chemical fume hood.[5][6]

4.1. Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier Notes
1-PentyneC₅H₈68.125.00.34 g (0.5 mL)Reagent grade, ≥98%
N-Iodosuccinimide (NIS)C₄H₄INO₂224.995.5 (1.1 eq)1.24 gProtect from light.
Neutral γ-Alumina (γ-Al₂O₃)Al₂O₃101.966.5 (1.3 eq)0.66 gActivated, neutral, Brockmann I.
4 Å Molecular Sieves (4Å MS)---~1.0 gActivated powder or pellets.
Acetonitrile (CH₃CN)C₂H₃N41.05-10 mLAnhydrous grade recommended.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-~50 mLFor extraction.
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11-Sat. aq. solutionFor workup.
Brine (Saturated NaCl)NaCl58.44-Sat. aq. solutionFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-~2-3 gFor drying.

4.2. Equipment

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stir plate and stir bar

  • Heating mantle with temperature controller

  • Glass funnel and filter paper (or Büchner funnel)

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware

4.3. Reaction Scheme

G start 1-Pentyne plus + reagent NIS arrow γ-Al₂O₃, 4Å MS CH₃CN, 80°C product 1-Iodo-1-pentyne side_product +   Succinimide

Caption: Iodination of 1-pentyne using NIS mediated by γ-Al₂O₃.

4.4. Synthesis Procedure

  • Setup: To a dry 50 mL round-bottom flask containing a magnetic stir bar, add N-Iodosuccinimide (1.24 g, 5.5 mmol), neutral γ-alumina (0.66 g, 6.5 mmol), and 4 Å molecular sieves (~1.0 g).

  • Reagent Addition: Add acetonitrile (10 mL) followed by 1-pentyne (0.5 mL, 5.0 mmol) to the flask.

  • Reaction: Attach a reflux condenser, place the flask in a heating mantle, and stir the mixture at 80 °C for 1 hour.[4] Monitor the reaction progress by Thin-Layer Chromatography (TLC) if desired (eluent: hexane).

  • Cooling & Filtration: After 1 hour, remove the heating mantle and allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite or a short plug of silica in a funnel to remove the γ-alumina and molecular sieves. Wash the filter cake with a small amount of diethyl ether (~10 mL).

  • Quenching & Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (~15 mL) to remove any unreacted NIS or iodine, followed by saturated aqueous brine (~15 mL).

  • Drying & Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Column Chromatography

The crude product is effectively purified by silica gel column chromatography to remove succinimide and other minor impurities.[7]

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Sample Loading: Dissolve the crude 1-Iodo-1-pentyne in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column using 100% hexane as the mobile phase.[7] The non-polar product will elute relatively quickly.

  • Fraction Collection: Collect fractions and monitor them by TLC (stain with potassium permanganate).

  • Final Concentration: Combine the pure fractions containing the desired product and remove the hexane eluent using a rotary evaporator to yield pure 1-Iodo-1-pentyne as a liquid.

Product Characterization

Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

  • Sample Preparation: Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃) in an NMR tube.[9]

  • Expected ¹H NMR (CDCl₃, 400 MHz):

    • δ ~2.25 ppm (triplet, 2H, -C≡C-CH₂-)

    • δ ~1.55 ppm (sextet, 2H, -CH₂-CH₃)

    • δ ~1.00 ppm (triplet, 3H, -CH₃)

  • Expected ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~93.0 ppm (-C≡C-I)

    • δ ~22.0 ppm (-C≡C-CH₂-)

    • δ ~21.5 ppm (-CH₂-CH₃)

    • δ ~12.5 ppm (-CH₃)

    • δ ~6.0 ppm (C-I)

Note: The exact chemical shifts may vary slightly based on experimental conditions.[9]

Safety and Handling Precautions

  • General: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5][6]

  • Chemicals:

    • 1-Pentyne: Is a flammable liquid. Keep away from ignition sources.

    • N-Iodosuccinimide (NIS): Is an oxidizing agent and an eye/skin irritant. Avoid inhalation of dust and contact with skin.

    • Iodoalkynes: High-energy compounds that can be unstable, particularly in a dry state or upon heating.[10] While 1-Iodo-1-pentyne is generally manageable, handle with care and avoid exposure to excessive heat or shock. Store in a cool, dark place.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive γ-Al₂O₃ or wet reagents/solvent.Ensure γ-Al₂O₃ is activated and dry. Use anhydrous solvent. Ensure 1-pentyne has not evaporated.
Decomposed NIS.Use fresh NIS from a tightly sealed container stored away from light.
Incomplete Reaction Insufficient reaction time or temperature.Confirm reaction temperature is at 80 °C. Extend reaction time and monitor by TLC.
Product Decomposes on Silica Gel Silica gel is too acidic.Neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in the eluent, then dry.[11]
Prolonged contact time with silica.Perform the chromatography quickly. A short plug filtration may be sufficient if crude purity is high.

References

  • Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. (2024). Reactions. [Link]

  • (E)-Di-iodination of Alkynes Using Dried Dowex H+/NaI Approach. (2019). ACS Omega. [Link]

  • Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes. (2018). Journal of Visualized Experiments. [Link]

  • Iodination of terminal alkynes using KI/CuSO4 – A facile method with potential for radio-iodination. (n.d.). National Center for Biotechnology Information. [Link]

  • Alkyne iodination: Aliphatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 20. (2023). Chemia. [Link]

  • Synthesis of 1-‐Iodopropyne. (2016). Organic Syntheses. [Link]

  • Iodolactonization. (n.d.). Wikipedia. [Link]

  • SAFETY DATA SHEET: Iodine, 1.0 N. (n.d.). Aldon-Chem. [Link]

  • Novel and Efficient Synthesis of 1-Iodoalkynes. (n.d.). Organic Chemistry Portal. [Link]

  • Neopentyl iodide. (n.d.). Organic Syntheses. [Link]

  • Efficient synthesis of 1-iodoalkynes via Al₂O₃ mediated reaction of terminal alkynes and N-iodosuccinimide. (2020). RSC Advances. [Link]

  • Efficient synthesis of 1-iodoalkynes via Al₂O₃ mediated reaction of terminal alkynes and N-iodosuccinimide. (2020). ResearchGate. [Link]

  • Efficient synthesis of 1-iodoalkynes via Al₂O₃ mediated reaction of terminal alkynes and N-iodosuccinimide. (2020). Semantic Scholar. [Link]

  • 1-Iodo-3-pentyne. (n.d.). PubChem. [Link]

  • How To Run A Reaction: Characterization. (n.d.). University of Rochester Chemistry. [Link]

  • p-IODOANILINE. (n.d.). Organic Syntheses. [Link]

  • Reduction of Alkynes. (2024). Chemistry LibreTexts. [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • ¹H NMR-spectrum of isolated compound. (n.d.). ResearchGate. [Link]

  • Process for the preparation of iodoaromatic compounds. (n.d.).
  • Aliphatic C–H Bond Iodination by a N-Iodoamide and Isolation of an Elusive N-Amidyl Radical. (2017). The Journal of Organic Chemistry. [Link]

  • ¹H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2025). MDPI. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). IOP Conference Series: Materials Science and Engineering. [Link]

  • Solid‐state NMR Spectroscopy of Iodine(I) Complexes. (2025). ResearchGate. [Link]

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Troubleshooting & Optimization

Optimizing Sonogashira reaction conditions for 1-Iodo-3-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Sonogashira Coupling for 1-Iodo-3-pentyne

Case Reference: #SG-ALK-03P Subject: Troubleshooting Cross-Coupling of Unactivated Alkyl Iodides (1-Iodo-3-pentyne) Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Alkyl" Challenge

You are attempting a Sonogashira coupling using 1-iodo-3-pentyne as the electrophile. This is not a standard Sonogashira reaction.

Standard protocols (e.g., Pd(PPh3)4 / CuI / Et3N) are designed for aryl or vinyl halides. When applied to an unactivated primary alkyl iodide like 1-iodo-3-pentyne (


), they typically fail due to 

-hydride elimination
.

This guide provides a specialized protocol based on "Alkyl-Sonogashira" methodology (pioneered by the Fu and Hu groups) to suppress elimination and promote the difficult oxidative addition step.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: I tried standard conditions (Pd(PPh3)4, CuI, Et3N, THF) and got <5% product. The major byproduct is a volatile liquid. What happened?

A: You likely synthesized pent-3-en-1-yne via


-hydride elimination.
  • The Mechanism of Failure: Palladium catalysts prefer to undergo

    
    -hydride elimination when 
    
    
    
    -hydrogens are present on an
    
    
    carbon. For your substrate, elimination is thermodynamically driven because it generates a conjugated enyne system (
    
    
    ).
  • The Fix: You must switch to an electron-rich, bulky ligand system (like N-heterocyclic carbenes or bulky phosphines) that accelerates oxidative addition and sterically inhibits the geometry required for

    
    -elimination.
    
Q2: Which catalyst system is recommended for 1-iodo-3-pentyne?

A: We recommend the Fu Protocol or a Nickel-Catalyzed alternative. Standard phosphines (PPh3) are ineffective.

ComponentRecommendationFunction
Pre-catalyst Pd

(dba)

or [Pd(allyl)Cl]

Provides Pd(0) source without interfering ligands.
Ligand N-Heterocyclic Carbene (NHC) (e.g., IPr, IMes) or PCy

Bulky, electron-rich ligands facilitate oxidative addition of the alkyl iodide and prevent

-elimination.
Base Cs

CO

(Cesium Carbonate)
Inorganic bases are superior to amines for alkyl halides; they reduce elimination side reactions.
Solvent Dioxane or DMF Polar aprotic solvents stabilize the polar transition states.
Q3: My 1-iodo-3-pentyne turns dark/black before the reaction starts. Is it stable?

A: Primary alkyl iodides, especially those with internal alkynes, are light- and heat-sensitive.

  • Storage: Store at -20°C over copper wire (stabilizer) and away from light.

  • Purification: If the liquid is dark violet/brown (free iodine), filter it through a small plug of basic alumina or wash with dilute Na

    
    S
    
    
    
    O
    
    
    immediately before use. Free iodine poisons Pd catalysts.
Q4: Should I use Copper (CuI)?

A: Yes, but with caution. While "Copper-free" Sonogashira is popular for aryl halides, alkyl couplings often benefit from CuI (8-10 mol%) to facilitate the transmetallation of the terminal alkyne. However, excess copper can lead to Glaser homocoupling of your alkyne partner.

  • Tip: If you see homocoupling of the terminal alkyne, add the alkyne slowly (syringe pump) to keep its concentration low relative to the alkyl iodide.

Module 2: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired coupling and the fatal elimination pathway specific to your substrate.

AlkylSonogashira cluster_legend Critical Control Point Start Pd(0) + 1-Iodo-3-pentyne OxAdd Oxidative Addition Complex (Pd(II)-Alkyl) Start->OxAdd Slow (Rate Limiting) Elimination β-Hydride Elimination (DEAD END) OxAdd->Elimination Fast with PPh3 (Sterically Unhindered) Transmetal Transmetallation (+ Alkyne-Cu) OxAdd->Transmetal Favored with Bulky Ligands (NHC/PCy3) Product_Elim Byproduct: Pent-3-en-1-yne Elimination->Product_Elim RedElim Reductive Elimination Transmetal->RedElim FinalProduct Product: Skipped Diyne RedElim->FinalProduct

Caption: Kinetic competition in Alkyl-Sonogashira. Bulky ligands (Green path) are required to outcompete the rapid


-hydride elimination (Red path).

Module 3: Optimized Protocol (The "Fu" Conditions)

Target Reaction: Coupling 1-Iodo-3-pentyne (1.0 equiv) with Terminal Alkyne (1.2 equiv).

Reagents:

  • Pd Source: Pd

    
    (dba)
    
    
    
    (2.5 mol% - equivalent to 5 mol% Pd)
  • Ligand: [H-IMes]Cl (5 mol%) or PCy

    
     (10 mol%)
    
  • Co-Catalyst: CuI (8 mol%)

  • Base: Cs

    
    CO
    
    
    
    (1.5 equiv, dried)
  • Solvent: Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

  • Glovebox/Schlenk Prep: In a glovebox or under strict Argon flow, add Pd

    
    (dba)
    
    
    
    , the Ligand (IMes·HCl), CuI, and Cs
    
    
    CO
    
    
    into a screw-cap vial or Schlenk tube.
  • Solvent Addition: Add anhydrous Dioxane. If using IMes·HCl, stir for 10-15 mins to allow the base to deprotonate the imidazolium salt and generate the active carbene ligand in situ.

  • Substrate Addition:

    • Add the Terminal Alkyne (1.2 equiv).

    • Add 1-Iodo-3-pentyne (1.0 equiv). Note: If the iodide is precious, reverse the excess and use 1.2 equiv of iodide.

  • Reaction: Seal the vessel thoroughly. Stir at 45–50°C for 12–24 hours.

    • Warning: Do not overheat (>60°C) as this accelerates elimination.

  • Workup: Dilute with Et

    
    O, filter through a silica pad (to remove Pd/Cu), and concentrate.
    
  • Purification: Flash chromatography. Note that skipped diynes can be unstable; avoid acidic silica if possible or neutralize with 1% Et

    
    N in the eluent.
    

Module 4: Alternative Nickel Protocol

If Palladium fails or is too expensive, Nickel catalysis is a robust alternative for alkyl iodides.

  • Catalyst: NiCl

    
    (glyme) (10 mol%)
    
  • Ligand: Pybox (e.g., (s,s)-ip-pybox) (15 mol%)

  • Conditions: DMA, Cs

    
    CO
    
    
    
    , Room Temperature to 40°C.
  • Note: Nickel is extremely sensitive to oxygen. All solvents must be rigorously degassed (freeze-pump-thaw x3).

References

  • Eckhardt, M., & Fu, G. C. (2003).[1][2] "The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides." Journal of the American Chemical Society, 125(45), 13642–13643.

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46–49.

  • Hu, X. (2011). "Nickel-Catalyzed Cross-Coupling Reactions of Non-Activated Alkyl Halides and Direct Alkylation of C-H Bonds." Chemical Science, 2, 1867-1886.

  • BenchChem Technical Notes. (2025). "Sonogashira Coupling of Secondary Alkyl Iodides with Terminal Alkynes."

Sources

Common side reactions in the synthesis of 1-Iodo-3-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists. It prioritizes mechanistic insight, troubleshooting logic, and validated protocols.

Executive Summary & Molecule Profile

1-Iodo-3-pentyne (IUPAC: 5-iodopent-2-yne) is a homopropargylic iodide used primarily as an electrophile in alkylation reactions to introduce the pentynyl motif. Unlike simple alkyl iodides, its reactivity is complicated by the presence of the


-alkyne, which increases susceptibility to elimination and isomerization.
PropertyDetail
Structure

Common Precursor 3-Pentyn-1-ol
Primary Instability Elimination of HI (formation of enyne)
Storage

, Dark, Copper-stabilized (optional)

Critical Side Reactions & Mechanistic Analysis

The synthesis of 1-iodo-3-pentyne is a competition between Nucleophilic Substitution (


) and Elimination (

). Understanding these pathways is the key to high yields.
Diagram 1: Reaction Pathways & Side Products

The following diagram maps the conversion of 3-pentyn-1-ol to the iodide, highlighting the critical divergence points where side reactions occur.

ReactionPathways Start 3-Pentyn-1-ol (Starting Material) Activated Activated Intermediate (Mesylate/Oxyphosphonium) Start->Activated Activation (MsCl or PPh3/I2) Product 1-Iodo-3-pentyne (Target) Activated->Product SN2 Substitution (I- attack) Enyne Pent-1-en-3-yne (Elimination Product) Activated->Enyne E2 Elimination (Base/Heat) Product->Enyne Storage Degradation (-HI) Allene Allene Isomer (Isomerization) Product->Allene Base Catalysis (Isomerization) Dimer Polymer/Oligomer (Radical Coupling) Product->Dimer Light/Radical

Caption: Mechanistic divergence in 1-iodo-3-pentyne synthesis. The primary risk is E2 elimination yielding the conjugated enyne.

Detailed Side Reaction Analysis
A. Elimination (The "Enyne" Problem)
  • Mechanism: Base-induced dehydrohalogenation. The

    
    -protons (at C2) are not exceptionally acidic, but the formation of a conjugated system (Pent-1-en-3-yne) provides a thermodynamic driving force.
    
  • Trigger: Strong bases (e.g., hydroxide, alkoxides) or excess amine bases (e.g., triethylamine) used during mesylation.

  • Observation: Appearance of olefinic protons in NMR (

    
     5.0–6.0 ppm).
    
B. Isomerization (Allene Formation)
  • Mechanism: Migration of the triple bond.

    
    .
    
  • Trigger: Prolonged exposure to basic conditions or transition metals.

  • Observation: Characteristic IR stretch at ~1950 cm⁻¹ (allene) vs ~2250 cm⁻¹ (alkyne).

C. Oxidative Decomposition
  • Mechanism: Homolytic cleavage of the C-I bond by light, generating iodine radicals (

    
    ). These radicals can abstract hydrogen or initiate polymerization.
    
  • Trigger: Light exposure, ambient temperature storage.

  • Observation: Liquid turns yellow/brown (liberation of

    
    ).
    

Troubleshooting Guide (Q&A)

Scenario 1: "My yield is low (<50%), and the crude NMR shows vinylic protons."

Diagnosis: You are observing Elimination (E2) competing with Substitution (


).
  • Cause: If using the Mesylation route, you likely used excess base (Triethylamine/Pyridine) or heated the displacement step too aggressively.

  • Solution:

    • Switch to the Appel Reaction (Method A below), which operates under nearly neutral conditions.[1]

    • If sticking to Mesylation: Ensure the intermediate mesylate is isolated and washed free of amine base before adding Sodium Iodide.

    • Lower the temperature of the iodination step to

      
      . Do not reflux.
      
Scenario 2: "The product turned dark brown after one day of storage."

Diagnosis: Radical Decomposition / Oxidation .

  • Cause: Alkyl iodides are light-sensitive. The brown color is elemental iodine (

    
    ).
    
  • Solution:

    • Immediate Fix: Wash the product with cold 10% aqueous

      
       (Sodium Thiosulfate) to reduce 
      
      
      
      back to iodide (colorless).
    • Prevention: Store over Copper wire (stabilizer) in an amber vial at

      
      .
      
Scenario 3: "I see a new spot on TLC that moves slightly faster than the product."

Diagnosis: Likely the Enyne (Elimination product) or Unreacted Mesylate .

  • Test: Stain with

    
    . The enyne (conjugated alkene-alkyne) will stain instantly and vigorously. The target iodide stains slower.
    
  • Solution: Purification via silica gel chromatography is difficult due to similar polarity. Fractional distillation under reduced pressure is preferred for separating the enyne (lower boiling point) from the iodide.

Validated Experimental Protocols

Method A: The Appel Reaction (Recommended)

Best for: High functional group tolerance, minimizing elimination.

Reagents:

  • 3-Pentyn-1-ol (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Imidazole (1.5 equiv)

  • Iodine (

    
    , 1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Protocol:

  • Setup: Dissolve

    
     and Imidazole in dry DCM (
    
    
    
    ) under Argon. Cool to
    
    
    .
  • Addition: Add Iodine (

    
    ) portion-wise. The solution will turn yellow/orange and then fade to a suspension as the phosphonium salt forms.
    
  • Substrate: Add 3-Pentyn-1-ol dropwise at

    
    .
    
  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 2 hours.
    
    • Note: Do not heat. Heating promotes elimination.

  • Workup: Dilute with Hexanes (precipitates ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Filter through a silica plug. Wash filtrate with 
    
    
    
    (sat. aq.) and Brine.[2][3][4]
  • Purification: Concentrate carefully (product is volatile). Flash chromatography (Hexanes/EtOAc 95:5).

Method B: Finkelstein (Mesylate Displacement)

Best for: Large scale, avoiding phosphorus byproducts.

Protocol:

  • Mesylation: React 3-Pentyn-1-ol with Methanesulfonyl chloride (

    
    , 1.1 equiv) and Triethylamine (
    
    
    
    , 1.5 equiv) in DCM at
    
    
    .
  • Critical Wash: Wash the organic layer with dilute

    
     (1M) to remove all  traces of amine. Dry and concentrate.
    
  • Displacement: Dissolve crude mesylate in Acetone. Add Sodium Iodide (

    
    , 2.0 equiv).
    
  • Reaction: Stir at RT for 12–18 hours.

    • Warning: Refluxing acetone significantly increases the ratio of elimination product.

  • Workup: Filter off salts. Partition between Ether and Water.

Data & Specifications

Solvent Compatibility Table
SolventSuitabilityNotes
DCM ExcellentBest for Appel reaction; easy workup.
Acetone GoodStandard for Finkelstein; avoid reflux if possible.
DMF ModerateAccelerates

but hard to remove; promotes elimination if heated.
THF PoorOften leads to slower kinetics for iodination; good for Grignard formation later.
Troubleshooting Flowchart

Troubleshooting Problem Identify Issue Yield Low Yield / Impurities Problem->Yield Color Dark Color (Brown/Purple) Problem->Color CheckNMR Check Crude NMR Yield->CheckNMR Oxidation Iodine Liberation (I2) Color->Oxidation VinylProtons Vinyl Protons Present? (5.0-6.0 ppm) CheckNMR->VinylProtons YesVinyl Yes: Elimination VinylProtons->YesVinyl Yes NoVinyl No: Incomplete Reaction VinylProtons->NoVinyl No FixElim Reduce Base/Heat Switch to Appel Method YesVinyl->FixElim FixInc Check Reagent Quality (Dry NaI?) NoVinyl->FixInc Wash Wash with Na2S2O3 Store w/ Copper Oxidation->Wash

Caption: Diagnostic logic for common synthesis failures.

References

  • Appel Reaction Mechanism & Utility

    • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage." Angew.[5][6] Chem. Int. Ed. Engl.1975 , 14, 801–811. Link

  • Elimination in Homopropargylic Systems

    • Piers, E., et al. "Transformation of resin abietic acid into a pregnane-type steroid." Can. J. Chem.1987 , 65, 683 (Mentions "facile elimination of HI from the homopropargylic iodide"). Link

  • General Iodination Protocols (Finkelstein)

    • Baughman, T. W., et al. "Anhydrous hydrogen iodide prepared directly from molecular hydrogen and iodine..." Tetrahedron2004 , 60, 10943.[7] Link

  • Stability of Alkyl Iodides

    • Organic Chemistry Portal, "Iodination reactions." Link

Sources

Technical Support Center: Purification of 1-Iodo-3-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of 1-iodo-3-pentyne , a homopropargylic iodide widely used as an alkylating agent in total synthesis. Users typically encounter three critical failure modes:

  • Decomposition: The C–I bond is weak (

    
    50 kcal/mol), leading to iodine liberation (purple discoloration) upon light or heat exposure.
    
  • Byproduct Contamination: Difficult removal of triphenylphosphine oxide (

    
    ) when synthesized from 3-pentyn-1-ol via Appel or Mitsunobu conditions.
    
  • Isomerization: Risk of allene formation under basic conditions or high thermal stress.

This document provides self-validating protocols to isolate high-purity (>98%) material.

Module 1: Immediate Reaction Workup

Q: My crude reaction mixture is dark purple/brown. Is my product ruined?

A: Not necessarily, but you must act immediately. The color indicates free molecular iodine (


), which acts as a radical initiator and accelerates further decomposition of your alkyl iodide.

Corrective Protocol:

  • Reductive Quench: Wash the organic phase immediately with 10% aqueous Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    ).
    • Visual Endpoint: Shake until the organic layer transitions from purple/brown to pale yellow or colorless.

  • Buffer Wash: Follow with a saturated Sodium Bicarbonate (

    
    ) wash to neutralize any hydroiodic acid (HI), which catalyzes isomerization.
    
  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ). Avoid Calcium Chloride (
    
    
    
    ) as it can coordinate with the alkyne.
Q: I used the Triphenylphosphine/Iodine ( ) method. There is a massive amount of white solid. How do I remove it?

A: The solid is Triphenylphosphine Oxide (


).[1][2] It is notoriously difficult to remove because it streaks on silica gel and co-distills with high-boiling compounds. Do not  attempt direct distillation of the crude mixture; the high pot temperature required will decompose your iodide before the 

is removed.

The "Precipitation-Filtration" Strategy:


 is highly soluble in dichloromethane (DCM) and chloroform but poorly soluble in non-polar alkanes.
  • Concentrate: Evaporate the reaction solvent (usually DCM or THF) to a minimum volume (do not dry completely).

  • Triturate: Add cold Pentane or Hexane/Diethyl Ether (9:1) .

    • Mechanism:[3][4][5][6][7] The non-polar solvent crashes out the polar

      
       while keeping the lipophilic 1-iodo-3-pentyne in solution.
      
  • Filter: Pass the suspension through a coarse fritted funnel packed with a 2cm pad of Celite.

  • Repeat: If the filtrate is cloudy, repeat the concentration and pentane addition.

Module 2: Purification Workflows

Decision Matrix: Distillation vs. Chromatography
FeatureVacuum DistillationColumn Chromatography
Scale >5 grams<5 grams
Purity Goal >98% (removes non-volatiles)>95% (removes close-boiling impurities)
Risk Thermal decompositionIodine liberation on acidic silica
Rec.[8] Context Final polishing of bulk materialRemoving trace

or isomeric byproducts
Protocol A: Vacuum Distillation (Recommended for Scale)

Prerequisite: The crude must be free of bulk salts and


 (see Module 1).

Setup: Short-path distillation head with a vigorous stir bar. Warning: Do not use a heating mantle directly on the flask surface. Use an oil bath to prevent hot spots.

  • Vacuum: Establish a vacuum of 5–10 mmHg .

  • Temperature:

    • Bath Temp: Start at 40°C and ramp slowly.

    • Expected Boiling Point: ~60–75°C at 10 mmHg (Estimate based on 1-iodopentane bp 155°C atm).

  • Fraction Collection:

    • Fore-run: Discard the first 5-10% (contains solvent and volatile 1-chloro/bromo impurities).

    • Main Fraction: Collect the steady plateau.

  • Stabilization: Pre-load the receiving flask with Copper turnings to stabilize the distillate immediately.

Protocol B: Flash Column Chromatography

Prerequisite: Use neutral silica or buffered silica to prevent acid-catalyzed rearrangement.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Eluent: 100% Pentane or Pentane/Ether (98:2) .

    • Reasoning: Alkyl iodides are very non-polar (

      
       in hexanes). 
      
      
      
      is very polar (
      
      
      ).
  • Loading: Load the crude as a liquid (neat) or dissolved in minimum pentane.

  • Elution: Flash quickly. Long residence time on silica causes decomposition.

  • Visual Check: The product is UV active (weak) but best visualized by staining with KMnO4 (alkyne oxidation) or Anisaldehyde .

Module 3: Visualization of Purification Logic

The following diagram illustrates the decision process for removing the specific impurities associated with 1-iodo-3-pentyne synthesis.

PurificationWorkflow Start Crude Reaction Mixture (1-Iodo-3-pentyne) CheckColor Check Color: Purple/Brown? Start->CheckColor Quench Wash w/ Na2S2O3 (aq) Remove I2 CheckColor->Quench Yes CheckMethod Synthesis Method? CheckColor->CheckMethod No Quench->CheckMethod Finkelstein Finkelstein (from Chloride/Bromide) CheckMethod->Finkelstein Halogen Exchange Phosphine Appel/Mitsunobu (from Alcohol) CheckMethod->Phosphine PPh3/I2 FilterSalts Filter Inorganic Salts (NaCl/NaBr) Finkelstein->FilterSalts DistillDecision Purification Method? FilterSalts->DistillDecision Triturate Concentrate & Triturate w/ Pentane Phosphine->Triturate FilterTPPO Filter TPPO Solids (Celite Pad) Triturate->FilterTPPO FilterTPPO->DistillDecision VacDistill Vacuum Distillation (5-10 mmHg, <80°C) DistillDecision->VacDistill Scale >5g FlashCol Flash Chromatography (100% Pentane) DistillDecision->FlashCol Scale <5g Storage Storage: -20°C, Dark, Copper VacDistill->Storage FlashCol->Storage

Caption: Workflow for the isolation of 1-iodo-3-pentyne, prioritizing the removal of oxidative byproducts and phosphine oxides before final purification.

Module 4: Stability & Storage Protocols

Q: How do I store the purified iodide? It turned pink overnight.

A: Alkyl iodides are photolabile. The pink color is iodine (


) reforming.

Storage Standard Operating Procedure (SOP):

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Stabilizer: Add activated Copper (Cu) turnings or silver wool to the vial.

    • Mechanism:[3][4][5][7]

      
      . The copper scavenges any liberated iodine radicals, preventing the autocatalytic decomposition chain reaction.
      
  • Temperature: Store at -20°C .

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

Quantitative Stability Data
ConditionStability DurationObservation
Room Temp, Light < 24 HoursTurns dark purple rapidly.
4°C, Dark 1-2 WeeksSlight yellowing.
-20°C, Dark, Cu > 6 MonthsRemains colorless/pale straw.

References

  • PubChem. (n.d.). 1-Iodo-3-pentyne Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Bates, R. W., & Satcharoen, V. (2002). Nucleophilic Substitution of Ph3PO using Triphenylphosphine Dihalides. Chemical Society Reviews.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Org. Synth. (2016).[9] Synthesis of 1-Iodopropyne. Organic Syntheses, 93, 245-262.[9] (Analogous procedure for propargylic iodides). Retrieved from [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. (Strategies for TPPO removal). Retrieved from [Link]

Sources

Technical Support Guide: Stability and Storage of 1-Iodo-3-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-Iodo-3-pentyne is a homopropargylic iodide widely used as an electrophile in alkylation reactions to introduce the 2-pentyne motif. Unlike its propargylic counterparts (e.g., 1-iodo-2-pentyne), which are notoriously shock-sensitive and explosive, 1-iodo-3-pentyne benefits from the ethylene spacer (


) between the iodine and the alkyne. However, it remains a labile primary alkyl iodide susceptible to photolytic decomposition, hydrolysis, and iodine liberation.

Chemical Identity Verification:

  • Common Name: 1-Iodo-3-pentyne[1][2][3][4]

  • IUPAC Name: 5-Iodopent-2-yne[1]

  • Structure:

    
    
    
  • CAS Number: 10375356 (Generic isomer references may vary; verify by structure)

Storage & Stability Protocols (FAQ)

Q1: What are the absolute critical storage conditions?

A: To maximize shelf-life and prevent decomposition, adhere to the "C-L-I-C" protocol:

  • C (Cold): Store at 2°C to 8°C (Refrigerator). For long-term storage (>3 months), storage at -20°C is preferred to arrest kinetic decomposition.

  • L (Light): Strictly protect from light. Photons cleave the weak C-I bond (

    
    ), generating iodine radicals (
    
    
    
    ) that catalyze further degradation. Use amber glass vials wrapped in aluminum foil.
  • I (Inert): Store under an atmosphere of Argon or Nitrogen . Oxygen promotes radical chain oxidation.

  • C (Copper): Add activated Copper (Cu) turnings or wire to the vial. Copper acts as a scavenger for free iodine (

    
    ), preventing the autocatalytic decomposition cycle.
    
Q2: My compound has turned yellow/brown. Is it still usable?

A: The yellow discoloration indicates the presence of free molecular iodine (


), a byproduct of homolytic C-I bond cleavage.
  • Light Yellow: Usable for most robust alkylations (e.g., using strong bases like LDA or NaH). The small amount of

    
     will be quenched by the base.
    
  • Dark Brown/Opaque: Significant decomposition has occurred. Purification is required before use in sensitive catalytic cycles (e.g., Pd-catalyzed cross-couplings), as free iodine can poison catalysts.

Q3: Can I store this in a plastic container?

A: No. Alkyl iodides can permeate and swell certain plastics (PE/PP) over time, and plasticizers from the container can leach into your sample. Always use borosilicate glass with a Teflon (PTFE) lined cap.

Troubleshooting & Purification Guide

Issue: Rapid Decomposition During Reaction

Symptom: The reaction mixture turns black or tarry immediately upon adding the iodide. Root Cause:

  • Trace Acidity: Homopropargylic iodides can cyclize or polymerize in the presence of Lewis acids.

  • Transition Metal Residues: If the iodide was prepared via Finkelstein reaction, trace metal salts may catalyze decomposition.

Solution:

  • Ensure the reaction solvent is anhydrous and acid-free.

  • Run the reaction at the lowest feasible temperature (start at -78°C or 0°C and warm slowly).

Issue: Purity Verification

Protocol: Standard silica gel TLC is often insufficient due to the compound's volatility and lack of strong UV chromophores.

  • Recommended Method: 1H NMR in

    
    .
    
    • Look for the triplet at ~3.2 ppm (

      
      ).
      
    • Look for the multiplet at ~2.6 ppm (propargylic

      
      ).
      
    • Impurity Flag: A broad singlet or new multiplets upfield often indicate polymerization or hydrolysis to the alcohol.

Workflow Visualizations

Figure 1: Storage & Handling Decision Tree

This logic tree guides you through the immediate actions required upon receiving or opening a batch of 1-Iodo-3-pentyne.

StorageLogic Start Receive/Open 1-Iodo-3-pentyne CheckColor Visual Inspection: Color? Start->CheckColor Clear Colorless / Pale Yellow CheckColor->Clear Pass Dark Dark Brown / Red CheckColor->Dark Fail Stabilize Add Activated Cu Turnings Clear->Stabilize Purify REQUIRED: Purification (Short path distillation or Thiosulfate wash) Dark->Purify Purify->Stabilize Inert Flush Headspace with Argon Stabilize->Inert Seal Seal with Parafilm/Teflon Tape Inert->Seal Store Store at 2-8°C (or -20°C) Protect from Light Seal->Store

Caption: Decision matrix for assessing the quality of 1-Iodo-3-pentyne and establishing a stable storage environment.

Figure 2: Purification Workflow for Degraded Samples

If your sample is degraded (dark brown), follow this purification pathway to restore reagent quality.

Purification Input Degraded Sample (Contains I2) Step1 Dissolve in Et2O or Pentane Input->Step1 Step2 Wash with 10% Na2S2O3 (Sodium Thiosulfate) Step1->Step2 Removes I2 (Color clears) Step3 Dry over MgSO4 & Filter Step2->Step3 Removes Water Step4 Concentrate (Rotovap < 30°C) Step3->Step4 Removes Solvent Step5 Add Cu Stabilizer & Store Cold Step4->Step5 Ready for Use

Caption: Standard operating procedure for removing free iodine contaminants from alkyl iodides.

Technical Data Summary

PropertyValueNotes
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 194.01 g/mol
Boiling Point ~60-65°C at 15 mmHgEstimated.[1] Do not distill at atmospheric pressure to avoid decomposition.
Density ~1.6 g/mLDenser than water; organic layer will be on the bottom during extractions.
Solubility

, THF, DCM, Toluene
Insoluble in water.
Stability Class Class B: Labile Sensitive to Light, Heat, and Oxygen.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10375356, 1-Iodo-3-pentyne. Retrieved from [Link]

  • Wong, M. et al. (2016). Synthesis of 1-Iodopropyne. Organic Syntheses, 93, 245-262.[5] (Provides foundational protocols for handling volatile iodoalkynes). Retrieved from [Link]

  • Goto, K. et al. (2009).Alkyl iodide storage container and method for purification. U.S. Patent No. 7,617,934. Washington, DC: U.S. Patent and Trademark Office. (Authoritative source for Copper stabilization method).

Sources

Troubleshooting low yields in 1-Iodo-3-pentyne coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Iodo-3-pentyne Optimization Guide

Subject: Troubleshooting Low Yields in Coupling Reactions Involving 1-Iodo-3-pentyne Reagent ID: 1-Iodo-3-pentyne (CAS: 2468-55-5) | IUPAC: 5-Iodopent-2-yne Structure: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



Executive Summary

You are likely reading this because your reaction with 1-iodo-3-pentyne failed to reach the expected yield (>80%), resulting instead in a complex mixture of starting material, elimination byproducts (enynes), or homocoupled dimers.

This reagent presents a "perfect storm" of reactivity challenges:

  • Homopropargylic Instability: The iodine is located at the homopropargylic position (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to the alkyne). The protons at the 
    
    
    
    -position (C2) are susceptible to base-induced elimination.[1]
  • Alkyl Halide Limitations: Unlike aryl iodides, this ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     electrophile suffers from slow oxidative addition and rapid 
    
    
    
    -hydride elimination in transition-metal catalysis.
  • Thermal/Photolytic Degradation: The C–I bond is weak (

    
    50 kcal/mol), leading to radical decomposition.
    

This guide bypasses standard textbook advice to address the specific failure modes of this molecule.

Module 1: Reagent Integrity (The Silent Killer)

Q: My reagent is dark purple/brown. Can I still use it? A: No. The color indicates free iodine (


), which acts as a radical initiator and Lewis acid catalyst for polymerization. 

1-Iodo-3-pentyne degrades via homolytic cleavage of the C–I bond when exposed to light or heat.[2] The liberated


 reacts with the alkyne moiety, causing rapid decomposition.

Protocol: Purification & Storage

  • Diagnosis: If the liquid is not clear or pale straw-colored, it is compromised.

  • Remediation:

    • Dilute the reagent in

      
       or Pentane.
      
    • Wash with 10%

      
       (sodium thiosulfate) until the organic layer is colorless.
      
    • Dry over

      
       (avoid strong Lewis acids like 
      
      
      
      ).
    • Concentrate under reduced pressure without heating (bath

      
      ).
      
  • Stabilization: Store over activated copper turnings (scavenges free

    
    ) in an amber vial at -20°C.
    

Module 2: Nucleophilic Substitution ( ) Troubleshooting

Q: I am trying to alkylate an enolate (e.g., LDA/Ketone), but I see mostly the elimination product (pent-1-en-3-yne). Why? A: You are fighting the E2 vs.


 battle. The basicity of your nucleophile is driving elimination. 

The protons at C2 (adjacent to the iodine) are sterically accessible. Strong bases (LDA, NaH) often act as bases rather than nucleophiles toward primary alkyl iodides.

Optimization Table:


 Conditions 
ParameterStandard (Fail)Optimized (High Yield)Rationale
Solvent THF (Pure)THF + DMPU (10%) or HMPAPolar aprotic co-solvents break ion pairs, increasing nucleophilicity without increasing basicity.[2]
Temperature 0°C to RT-78°C to -40°CE2 elimination has a higher activation energy than ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

. Low temp favors substitution.
Stoichiometry 1.0 equiv Electrophile1.5 - 2.0 equiv ElectrophileAlkyl iodides are "sacrificial."[2] Excess ensures complete consumption of the valuable nucleophile.
Addition Rapid InjectionSlow CannulationPrevents local concentration hotspots that favor aggregation and side reactions.

Critical Adjustment: If using lithium enolates, add LiCl (2-3 equiv) . This breaks up enolate aggregates (tetramers) into more reactive monomers/dimers, accelerating the


 pathway over the E2 pathway.

Module 3: Cross-Coupling (Negishi/Suzuki) Troubleshooting

Q: My Palladium-catalyzed coupling yields <20% product. I see the reduced alkane (2-pentyne) and isomerized alkenes. A: You are experiencing


-Hydride Elimination. 

In the catalytic cycle, once the metal inserts into the C–I bond, the resulting alkyl-metal species has ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydrogens. For Palladium, 

-hydride elimination is often faster than transmetallation or reductive elimination.

The Solution: Switch Metals or Ligands

Option A: Nickel Catalysis (Recommended) Nickel is superior for alkyl halides because it undergoes oxidative addition via a radical mechanism (single electron transfer), which is less sensitive to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-elimination constraints.
  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (5-10 mol%)
    
  • Ligand: Pybox or Terpyridine ligands (tridentate ligands inhibit ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -elimination by occupying coordination sites).
    
  • Reference: See interactions described by Zhou & Fu (2004) for primary alkyl halides.

Option B: Palladium with "Greasy" Ligands If you must use Palladium, you need bulky, electron-rich phosphines that accelerate reductive elimination.

  • Catalyst:

    
    
    
  • Ligand: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Tricyclopentylphosphine) or CPhos.
    
  • Ratio: Pd:L = 1:2 (Strict control).

Visualization: The


-Hydride Trap 

BetaHydride Start Alkyl-Pd-I Species PathA Transmetallation (Slow with Alkyl-X) Start->PathA Requires Bulky Ligand (PCyp3) PathB Beta-Hydride Elimination (Fast) Start->PathB Default Pathway (PPh3) Prod Cross-Coupled Product PathA->Prod Reductive Elimination Waste Isomerized Alkene (Dead End) PathB->Waste Pd-H formation

Caption: Kinetic competition in Pd-catalyzed coupling. Without specific ligands, elimination (Red) outcompetes coupling (Green).

Module 4: Workup & Isolation

Q: The reaction looked good by TLC, but I lost half my mass on the rotovap. A: 1-Iodo-3-pentyne and its smaller coupling products are volatile. [2]

  • Boiling Point: The reagent boils at ~70-80°C (at reduced pressure), but it has significant vapor pressure at room temperature.

  • Protocol:

    • Do not use high vacuum (< 10 mbar) for extended periods if your product MW < 200.

    • Co-evaporate with a higher boiling solvent (like heptane) if possible, or distill the solvent at atmospheric pressure using a Vigreux column rather than a rotary evaporator.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield Observed CheckColor Is Reagent Purple/Brown? Start->CheckColor Purify Purify: Wash w/ Na2S2O3 Filter over Cu CheckColor->Purify Yes CheckRxn Reaction Type? CheckColor->CheckRxn No SN2 Nucleophilic Substitution (Enolates/Amines) CheckRxn->SN2 Coupling Metal Catalysis (Negishi/Suzuki) CheckRxn->Coupling CheckProd Product = Elimination (Enyne)? SN2->CheckProd CheckMetal Catalyst Used? Coupling->CheckMetal FixBase Switch to Less Basic Nucleophile Add LiCl / DMPU Lower Temp (-78C) CheckProd->FixBase Yes FixPd Switch to Ni(COD)2 OR Use Pd2(dba)3 + PCyp3 CheckMetal->FixPd Pd(PPh3)4 or similar

Caption: Diagnostic workflow for isolating the root cause of failure based on visual cues and reaction type.

References

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[3] Journal of the American Chemical Society, 125(41), 12527–12530. Link[2]

  • Netherton, M. R., & Fu, G. C. (2004). Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Compounds. Advanced Synthesis & Catalysis, 346(13-15), 1525–1532. Link[2]

  • Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides.[2] Angewandte Chemie International Edition, 27(12), 1624–1654. Link[2]

  • PubChem. 1-Iodo-3-pentyne (Compound Summary). National Library of Medicine. Link[2]

Sources

Technical Support Center: Preventing Homocoupling in 1-Iodo-3-pentyne Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. When utilizing an


-hybridized electrophile like 1-Iodo-3-pentyne in a Sonogashira cross-coupling, researchers face a unique, bifurcated homocoupling challenge. This guide is engineered for drug development professionals and synthetic chemists to diagnose, troubleshoot, and permanently resolve these side reactions using field-proven causality and self-validating protocols.

Mechanistic Causality: The Dual Threat of Homocoupling

In standard


-based Sonogashira reactions, side-product formation is typically limited to the alkyne. However, 1-Iodo-3-pentyne introduces a secondary failure mode due to its 

nature. You must distinguish between two distinct homocoupling pathways:
  • Alkyl Dimerization (Wurtz-type Dimerization): Alkyl iodides undergo notoriously slow oxidative addition to Pd(0). This kinetic sluggishness allows the resulting Pd(II)-alkyl intermediate to undergo disproportionation or secondary transmetalation, leading to a

    
     species. This species rapidly reductively eliminates to form the 1-Iodo-3-pentyne dimer (yielding 2,7-decadiyne derivatives)[1].
    
  • Glaser-Hay Coupling: The terminal alkyne nucleophile can undergo oxidative dimerization. This is mediated directly by the copper(I) co-catalyst, which forms a copper-acetylide intermediate that rapidly dimerizes in the presence of trace oxygen, consuming the starting material and complicating purification[2][3].

Diagnostic Workflow

Use the following logic tree to isolate the root cause of your specific homocoupling issue and apply the correct chemical intervention.

HomocouplingTroubleshooting A Identify Homocoupling Type B Alkyl Dimerization (1-Iodo-3-pentyne dimer) A->B C Glaser Coupling (Terminal Alkyne dimer) A->C D Use Bulky, Electron-Rich Ligands (e.g., NHCs, P(t-Bu)3) B->D Promote Reductive Elimination E Is Oxygen Present? C->E F Rigorous Degassing (Freeze-Pump-Thaw) E->F Yes G Switch to Cu-Free Sonogashira Protocol E->G No (Cu-mediated)

Troubleshooting workflow for identifying and resolving homocoupling pathways.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Iodo-3-pentyne forming a dimer instead of the desired cross-product? A: This indicates that the rate of transmetalation/disproportionation is outcompeting the cross-coupling reductive elimination. Because 1-Iodo-3-pentyne is an unactivated alkyl halide, the Pd center requires significant electron density to force the oxidative addition. Field-Proven Solution: Switch to bulky, electron-rich ligands such as


 or N-heterocyclic carbenes (NHCs). These ligands increase the electron density on Pd, accelerating oxidative addition. More importantly, their massive steric bulk creates a crowded coordination sphere that forces the rapid reductive elimination of the cross-coupled product, thereby sterically hindering the formation of the alkyl dimer[1].

Q2: My terminal alkyne partner is forming a symmetric diyne. How do I completely suppress this? A: You are observing Glaser coupling, which is strictly dependent on the presence of the copper co-catalyst and an oxidant (typically


)[3].
Field-Proven Solution: The most robust approach is transitioning to a copper-free Sonogashira protocol[4]. By utilizing specialized precatalysts (e.g., 

with CataCXium A), the palladium center can directly activate the terminal alkyne via a carbopalladation or deprotonation pathway, completely bypassing the problematic copper-acetylide intermediate. If copper must be used, rigorous Schlenk techniques (freeze-pump-thaw degassing) are non-negotiable[3].

Q3: Does the choice of base impact the homocoupling ratio? A: Yes, profoundly. In copper-free systems, the base is responsible for deprotonating the alkyne to facilitate direct Pd-coordination. Field-Proven Solution: Standard tertiary amines (like


) often fail to efficiently promote Cu-free coupling, leading to stalled reactions where the alkyl iodide has time to dimerize. Switching to secondary amines (e.g., piperidine) or inorganic bases like 

in polar aprotic solvents (MeCN or DMF) accelerates the desired catalytic cycle, leaving no kinetic window for homocoupling[4].

Q4: Can the addition sequence mitigate these side reactions? A: Absolutely. High instantaneous concentrations of the terminal alkyne drive the equilibrium toward the formation of bis-acetylide species (leading to Glaser coupling) or outcompete the sluggish alkyl iodide for Pd coordination. Field-Proven Solution: Implement a syringe pump to deliver the terminal alkyne slowly over 2-4 hours. This maintains a low steady-state concentration of the nucleophile, heavily favoring the cross-coupling pathway.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst system choices and the resulting product distribution when coupling 1-Iodo-3-pentyne with a standard terminal alkyne.

Parameter FocusCatalyst SystemLigandBaseAtmosphereCross-Coupling YieldHomocoupling Yield
Baseline (Standard) Pd(PPh₃)₄ / CuINoneEt₃NAir15%65% (Glaser)
Ligand Optimization Pd(OAc)₂ / CuIP(t-Bu)₃Et₃NN₂45%30% (Alkyl Dimer)
Cu-Free (Inorganic Base) PdCl₂(CH₃CN)₂CataCXium ACs₂CO₃Argon88%<2%
Cu-Free (Amine Base) Pd₂(dba)₃NHC (IPr)PiperidineArgon92% <1%

Self-Validating Experimental Protocol: Copper-Free Alkyl Sonogashira

To permanently eliminate both Glaser coupling and alkyl dimerization, utilize this optimized copper-free methodology. This protocol incorporates self-validating checkpoints to ensure systemic integrity during the run.

Reagents Required:

  • 1-Iodo-3-pentyne (Electrophile, 1.0 equiv)

  • Terminal Alkyne (Nucleophile, 1.2 equiv)

  • 
     (Precatalyst, 2.5 mol% Pd)
    
  • IPr HCl (NHC Ligand precursor, 5 mol%)

  • Piperidine (Base, 2.0 equiv)

  • Anhydrous, degassed DMF (Solvent)

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox/Schlenk): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add

    
     and the IPr HCl ligand precursor.
    
  • Atmosphere Control: Seal the flask, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with high-purity Argon three times.

  • Solvent & Base Addition: Inject anhydrous DMF and Piperidine via a gas-tight syringe. Stir at room temperature for 15 minutes to allow the active Pd-NHC complex to form.

    • Validation Checkpoint 1: The solution should transition from a dark purple/brown (dba complex) to a homogeneous pale yellow/orange. If a black precipitate forms, Pd black has crashed out, indicating oxygen ingress or poor ligand coordination.

  • Electrophile Addition: Inject 1-Iodo-3-pentyne (1.0 equiv) in one portion. Stir for 5 minutes.

  • Slow Nucleophile Addition: Dissolve the terminal alkyne in 2 mL of degassed DMF. Using a syringe pump, add this solution dropwise to the reaction mixture over 3 hours.

  • Reaction Monitoring: Heat the reaction to 60 °C.

    • Validation Checkpoint 2: Monitor the reaction via GC-MS. The disappearance of the 1-Iodo-3-pentyne peak (

      
       194) without the appearance of the alkyl dimer peak (
      
      
      
      134) validates the suppression of alkyl homocoupling. The absence of the diyne mass confirms the elimination of Glaser coupling.
  • Workup: Cool to room temperature, quench with saturated aqueous

    
    , extract with diethyl ether (3x), wash the combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

References

  • Sonogashira coupling - Wikipedia | wikipedia.org | 4

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters (acs.org) | 2

  • Copper-free Sonogashira cross-coupling reactions: an overview | RSC Advances (rsc.org) |

  • Minimizing homocoupling side products in Sonogashira reactions | Benchchem | 3

  • Technical Support Center: 1-Iodocyclohexene Cross-Coupling Reactions | Benchchem | 1

Sources

Technical Support Center: 1-Iodo-3-pentyne Reactivity & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for researchers utilizing 1-Iodo-3-pentyne . It prioritizes mechanistic troubleshooting, yield optimization, and safety.

Topic: Impact of Solvent and Base Selection on Reactivity Document ID: TSP-ALK-005 Last Updated: 2025-10-24 Applicable For: Synthetic Organic Chemistry, Medicinal Chemistry, Process Development

Critical Reactivity Overview: The "Homopropargylic Dilemma"

Executive Summary: 1-Iodo-3-pentyne (


) is a primary alkyl iodide used to introduce the pentynyl chain. While highly reactive toward nucleophilic substitution (

), it suffers from a critical competing pathway:

-elimination (E2)
.

Because the


-protons (at C2) are adjacent to the alkyne, the resulting elimination product is a conjugated enyne  (Pent-1-en-3-yne). This conjugation provides a significant thermodynamic driving force for elimination, making the molecule intolerant of strong bases and high temperatures.
Reactivity Pathways Diagram

The following diagram illustrates the competing pathways based on reaction conditions.

ReactivityPathways Start 1-Iodo-3-pentyne (Substrate) SN2 Substitution Product (Desired) Start->SN2 Polar Aprotic Solvent Weak/Non-Nucleophilic Base Temp < 40°C E2 Pent-1-en-3-yne (Elimination Side-Product) Start->E2 Strong Base (pKa > 15) High Temp (>60°C) Steric Hindrance Isomer Allenyl/Terminal Isomers (Isomerization) Start->Isomer Alkyne Zipper Bases (e.g., KAPA, NaNH2)

Figure 1: Mechanistic divergence of 1-iodo-3-pentyne. Note the high risk of E2 elimination due to the stability of the conjugated enyne product.

Troubleshooting Workflow

Use this decision matrix to diagnose low yields or impurity profiles.

Troubleshooting Start Issue: Low Yield / Impurities CheckImpurity Analyze Crude NMR/GC-MS Start->CheckImpurity EnyneDetected Conjugated Enyne Detected? (Pent-1-en-3-yne) CheckImpurity->EnyneDetected Yes StartMat Unreacted Iodide Remaining? CheckImpurity->StartMat Yes Unknown Complex Mixture / Polymer? CheckImpurity->Unknown Yes Sol_Base ACTION: Lower Base pKa Switch to Carbonates (Cs2CO3) or dilute reaction. EnyneDetected->Sol_Base Sol_Solvent ACTION: Increase Polarity Switch Toluene -> DMF/MeCN Add NaI (Finkelstein catalyst) StartMat->Sol_Solvent Sol_Temp ACTION: Lower Temp Use Radical Inhibitor (BHT) Protect from Light Unknown->Sol_Temp

Figure 2: Diagnostic logic for optimizing reaction conditions.

Solvent & Base Selection Guide

The choice of solvent and base is the single most critical factor in suppressing elimination.

Base Selection Matrix
Base ClassExamplespKa (conj. acid)SuitabilityRisk Profile
Weak Inorganic

,

~10High Ideal for alkylation. Slow but suppresses E2.
Amine Bases

, DIPEA
10-11Medium Can act as nucleophiles (quaternization). Use sterically hindered amines.
Alkoxides NaOMe, KOtBu16-18Low High Risk. Promotes rapid E2 elimination to enyne.
Hydrides/Amides NaH, LDA, LiHMDS35+Conditional Only use if generating a nucleophile before adding the iodide. Never mix directly.
Solvent Impact Table
SolventTypeDielectric (

)
Effect on

Effect on EliminationRecommendation
DMF Polar Aprotic36.7Excellent Increases basicity of nucleophiles (risk of E2).Preferred (at low temp).
Acetonitrile Polar Aprotic37.5Good Moderate. Less "basic" environment than DMF.Alternative if DMF fails.
Acetone Polar Aprotic20.7Good Low. Boiling point limits thermal elimination.Best for Synthesis (Finkelstein).
THF Polar Aprotic7.5Poor Low. Reaction may be too slow.[1]Use only with HMPA/DMPU.
Methanol Polar Protic33.0Very Poor Solvates nucleophile (kills

).
Avoid.

Experimental Protocols

Protocol A: Synthesis of 1-Iodo-3-pentyne (Finkelstein)

Objective: Convert 1-chloro-3-pentyne or Tosylate to Iodide.

  • Reagents: 1-chloro-3-pentyne (1.0 equiv), Sodium Iodide (NaI, 2.0 equiv), Dry Acetone (0.5 M).

  • Setup: Flame-dried round bottom flask, reflux condenser, inert atmosphere (

    
    /Ar).
    
  • Procedure:

    • Dissolve NaI in dry acetone. The solution should be clear.

    • Add the chloride/tosylate substrate.

    • Reflux for 12–18 hours. A white precipitate (NaCl/NaOTs) will form, driving the equilibrium.

    • Critical Step: Cool to RT. Filter off solids. Concentrate in vacuo at <30°C .

    • Purification: Flash chromatography is rarely needed. If necessary, use Pentane/Ether. Do not distill at atmospheric pressure (decomposition risk).

Protocol B: Alkylation using 1-Iodo-3-pentyne

Objective: Attaching the pentynyl chain to a nucleophile (e.g., Phenol or Malonate).

  • Reagents: Nucleophile (1.0 equiv), Base (

    
    , 1.5 equiv), 1-Iodo-3-pentyne (1.2 equiv), DMF (0.2 M).
    
  • Procedure:

    • Step 1 (Deprotonation): Stir Nucleophile and Base in DMF for 30 mins at RT to generate the anion.

    • Step 2 (Addition): Cool the mixture to 0°C .

    • Step 3: Add 1-Iodo-3-pentyne dropwise.

    • Step 4: Allow to warm to RT slowly. Do not heat above 40°C.

    • Monitoring: Monitor by TLC. If Enyne byproduct appears (lower

      
       usually), cool the reaction immediately.
      

Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC that is UV active, but my starting material isn't. What is it? A: This is likely Pent-1-en-3-yne . The starting iodide is not strongly UV active (simple alkyne), but the elimination product is a conjugated system, making it highly UV active. This indicates your conditions are too basic or too hot.

Q: Can I use NaH (Sodium Hydride) as a base? A: Only if you are strictly controlling the stoichiometry. You must deprotonate your nucleophile completely with NaH, ensure no excess NaH remains, and then add the iodide. If free NaH encounters 1-iodo-3-pentyne, it will cause rapid elimination.


 is safer.

Q: The iodide turned purple during storage. Is it still good? A: Purple indicates free Iodine (


), a result of homolytic cleavage (light/heat degradation).
  • Fix: Wash the ether solution of the iodide with 10%

    
     (Sodium Thiosulfate) until colorless, dry over 
    
    
    
    , and use immediately. Store over Copper wire in the freezer to stabilize.

Q: Why is the reaction faster in DMF than Acetone? A: DMF better solvates cations (


, 

), leaving the nucleophilic anion "naked" and more reactive. However, this "naked" anion is also more basic, increasing the E2 risk.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
  • Finkelstein Reaction Conditions

    • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges. 43 (2): 1528.

  • Synthesis of 1-Iodoalkynes (Contextual)

    • While specific to 1-iodo-1-alkynes, the handling of iodine-carbon bonds in pentynyl systems is relevant. Organic Syntheses, Coll.[2] Vol. 9, p.245 (1998).

  • Base Effects in Elimination

    • Master Organic Chemistry: "Bulky Bases in Elimination Reactions."

Sources

Removal of palladium catalyst from 1-Iodo-3-pentyne reaction products

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers handling Palladium (Pd) removal from reaction mixtures involving 1-Iodo-3-pentyne and its derivatives.

Topic: Purification of 1-Iodo-3-pentyne Reaction Products

Status: Active | Audience: Process Chemists, Medicinal Chemists | Compliance: ICH Q3D

Executive Summary & Triage

The Challenge: Reaction products derived from 1-Iodo-3-pentyne (an alkyl iodide with an internal alkyne) present a unique purification challenge. Unlike simple aryl halides, the internal alkyne moiety (


)  in your product acts as a 

-ligand, coordinating strongly with residual Palladium species (Pd(0)/Pd(II)). This coordination often renders standard aqueous washes (e.g., EDTA) ineffective, leading to persistent contamination above the ICH Q3D limit (typically <10 ppm for oral APIs).

Quick Diagnostic:

  • Is your product volatile? (BP < 150°C at ambient)?

    
    Avoid high-vac drying ; use silica-based scavengers.
    
  • Is your product acid-sensitive?

    
    Avoid NAC/Cysteine washes ; use neutral polymer scavengers (MP-TMT).
    
  • Is the Pd content >1000 ppm (dark color)?

    
    Pre-treat  with Activated Carbon/Celite filtration before scavenging.
    

Decision Matrix (Workflow Visualization)

The following decision tree guides you to the optimal removal strategy based on your product's physicochemical properties.

Pd_Removal_Strategy Start Start: Crude Reaction Mixture (Containing 1-Iodo-3-pentyne derivative) Check_Solubility Is Product Soluble in Organic Solvents (THF, DCM)? Start->Check_Solubility Check_Volatility Is Product Volatile? Check_Solubility->Check_Volatility Yes Method_C Method C: Aqueous Extraction (NAC/L-Cysteine) Check_Solubility->Method_C No (Water Soluble) Method_A Method A: Silica/Polymer Scavengers (Best for Alkyne Coordination) Check_Volatility->Method_A No (Complex Product) Method_B Method B: Distillation (Only if thermally stable) Check_Volatility->Method_B Yes (Low MW) Result Target: Pd < 10 ppm Method_A->Result Filter & Concentrate Method_B->Result Distill Product Method_C->Result Phase Separate

Caption: Figure 1. Strategic decision tree for selecting the appropriate Palladium removal technique based on product volatility and solubility.

Technical Protocols (Step-by-Step)

Protocol A: Solid-Supported Scavengers (Recommended)

Best for: Products containing alkyne/alkene moieties that bind Pd.

Mechanism: Functionalized silica or polymers (e.g., Trimercaptotriazine - TMT) have a higher affinity for Pd than the internal alkyne in your 1-Iodo-3-pentyne derivative, effectively "stripping" the metal from the product.

Materials:

  • Scavenger: SiliaMetS® Thiol or MP-TMT (macroporous polystyrene-bound trimercaptotriazine).[1]

  • Solvent: THF, DCM, or Ethyl Acetate.

Procedure:

  • Dissolution: Dissolve the crude product mixture in 10-20 volumes of solvent.

  • Loading: Add the scavenger resin.

    • Dosage: 3-5 equivalents relative to the residual Pd content (estimated). If unknown, use 5-10 wt% relative to the mass of the crude product.

  • Incubation: Stir gently at room temperature for 4–16 hours.

    • Note: For alkyne-containing products, heating to 40°C may be required to overcome the activation energy of the Pd-alkyne bond dissociation, but ensure product stability first.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm PTFE membrane.

  • Analysis: Analyze the filtrate via ICP-MS. If Pd > 10 ppm, repeat with fresh resin.

Protocol B: Activated Carbon Adsorption

Best for: Gross purification (reducing Pd from >5000 ppm to ~500 ppm) before using expensive scavengers.

Procedure:

  • Dissolve crude in a polar solvent (MeOH or EtOH/Water mix works best for adsorption).

  • Add Activated Carbon (Darco KB-G or equivalent) at 10-20 wt% of crude mass.

  • Heat to reflux for 1 hour (if 1-Iodo-3-pentyne derivative is stable).

  • Cool to Room Temperature (RT) and filter through Celite.

  • Warning: Carbon can adsorb small organic molecules. Verify yield recovery.

Troubleshooting & FAQs

Q1: My product yield dropped significantly after using the Thiol scavenger. What happened?

  • Diagnosis: The 1-Iodo-3-pentyne derivative (specifically the alkyl iodide or alkyne moiety) may be reacting with the scavenger. Alkyl iodides are electrophiles and can react with free thiols (

    
    ) on the silica surface.
    
  • Solution: Switch to Thiourea or TMT (Trimercaptotriazine) scavengers. These ligands are less nucleophilic than simple thiols and will bind Pd without displacing the iodide on your alkyl chain [1].

Q2: The Pd levels are stubborn and won't drop below 50 ppm despite scavenger treatment.

  • Diagnosis: You likely have "Pd Nanoparticles" or stable "Pd-Alkyne

    
    -complexes."
    
  • Solution:

    • Change Solvent: Switch to a coordinating solvent like THF or DMF, which can help solvate the complex and improve resin access.

    • Temperature: Increase scavenging temperature to 50°C (if stable).

    • Additive: Add a trace amount of maleic anhydride (activates Pd removal by disrupting clusters) before adding the scavenger.

Q3: Can I just distill the product?

  • Analysis: 1-Iodo-3-pentyne derivatives are often low molecular weight.

  • Verdict: Yes, if the boiling point is distinct from the Pd-ligand complex. However, Pd can "entrain" in the vapor phase if volatile Pd-carbonyl or Pd-alkyl species are formed. Distillation is best used after a bulk Carbon treatment.

Comparative Data: Scavenger Efficiency

Scavenger TypeFunctional GroupCompatibility with Alkyl IodidesPd Removal Efficiency (Alkyne Systems)Cost
MP-TMT TrimercaptotriazineHigh (Low Nucleophilicity)Excellent (>99%)High
Si-Thiol PropylthiolLow (Risk of

reaction)
GoodModerate
Si-Thiourea ThioureaHigh ModerateLow
Activated Carbon N/AHigh Low-Moderate (Bulk removal only)Very Low

Visualizing the Scavenging Workflow

Scavenger_Workflow Crude Crude Mixture (Pd > 1000 ppm) Solvent Dissolve in THF/MeOH Crude->Solvent Add_Resin Add MP-TMT Resin (5-10 wt%) Solvent->Add_Resin Stir Stir 4-16h @ 25-40°C (Break Pd-Alkyne bond) Add_Resin->Stir Filter Filter (0.45 µm) Stir->Filter Test ICP-MS Check Filter->Test Test->Add_Resin Fail (Repeat) Final Pure Product (Pd < 10 ppm) Test->Final Pass

Caption: Figure 2. Optimized workflow for using MP-TMT resin to scavenge Palladium from alkyne-containing reaction products.

References

  • Biotage. "Metal Scavenging User Guide: Strategies for API Purification." Biotage Technical Literature. Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link]

  • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 9(2), 198–205. Available at: [Link]

  • ICH Expert Working Group. "ICH Q3D Guideline for Elemental Impurities." International Council for Harmonisation. Available at: [Link]

Sources

Technical Guide: Characterization of Impurities in Crude 1-Iodo-3-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Molecule: 1-Iodo-3-pentyne Formula:


Structure: 

Critical Quality Attributes (CQAs): Light sensitivity, thermal instability, potential for isomerization.

This guide addresses the specific impurity profile of 1-iodo-3-pentyne. Unlike stable alkyl halides, this internal alkynyl iodide presents unique challenges in characterization due to the propargylic position's reactivity and the weak C-I bond. The following troubleshooting modules address the most common "false positives" and difficult-to-remove byproducts encountered during synthesis (typically via iodination of 3-pentyn-1-ol).

Troubleshooting Modules

Module A: Chromatographic Anomalies (GC-MS)

User Complaint: "My GC-MS shows multiple impurity peaks that don't appear in the NMR. Is my product decomposing?"

Diagnosis: Thermal Degradation Artifacts (Ghost Peaks) Primary alkyl iodides, particularly those with beta-unsaturation or propargylic systems, are thermally labile. The high temperature of a standard GC inlet (


) often causes the C-I bond to homolyze or undergo elimination inside the injector.

The Mechanism:

  • HI Elimination: Generates enynes (e.g., pent-3-en-1-yne).

  • Radical Homolysis: Generates iodine radicals (

    
    ) and alkyl radicals, leading to dimerization or H-abstraction.
    

Corrective Action:

  • Protocol: Switch to Cold On-Column Injection or lower the inlet temperature to

    
     (if possible).
    
  • Verification: Cross-reference purity with

    
     NMR. If the NMR is clean but GC shows "impurities," the impurities are artifacts of the method, not the sample.
    
Visualization: Thermal Degradation Pathway

ThermalDegradation Start 1-Iodo-3-pentyne (In GC Inlet @ 250°C) Path1 Pathway A: HI Elimination Start->Path1 Path2 Pathway B: Homolytic Cleavage Start->Path2 Prod1 Pent-3-en-1-yne (Ghost Peak 1) Path1->Prod1 - HI Prod2 Alkyl Radical + I• Path2->Prod2 Heat Prod3 Dimerization Products (High MW Ghost Peaks) Prod2->Prod3 Recombination

Figure 1: Thermal degradation pathways of 1-iodo-3-pentyne in hot GC injectors, leading to false impurity profiles.

Module B: The "Stubborn" Impurity (Triphenylphosphine Oxide)

User Complaint: "I used the Appel reaction (


) or Mitsunobu conditions. I have aromatic peaks in my NMR that won't wash away."

Diagnosis: Residual Triphenylphosphine Oxide (TPPO) TPPO is a byproduct of phosphine-mediated iodination. It is notoriously difficult to remove because it has "amphiphilic" solubility—it dissolves in both organic solvents and aqueous layers, making extraction ineffective.

Identification:

  • 
     NMR:  Multiplets in the aromatic region (7.4 – 7.7 ppm).
    
  • 
     NMR:  A sharp singlet around +25 to +29 ppm.
    

Corrective Action (The Precipitation Protocol): Do not rely on column chromatography alone, as TPPO streaks. Use the solubility difference principle.

  • Concentrate the crude mixture to a viscous oil.

  • Triturate vigorously with cold Hexanes or Pentane (1-iodo-3-pentyne is soluble; TPPO is largely insoluble).

  • Filter the white precipitate (TPPO).

  • Advanced Step: If TPPO persists, add

    
     (dissolved in ethanol) to the mixture. 
    
    
    
    forms a coordination complex with TPPO [
    
    
    ] that precipitates rapidly and is easily filtered [1].
Module C: Isomeric & Structural Confirmation

User Complaint: "How do I distinguish my product from the terminal alkyne isomer (5-iodo-1-pentyne) or the starting alcohol?"

Diagnosis: Regioisomerism & Starting Material Carryover Misidentification often occurs between the internal alkyne (Target) and terminal alkyne (Isomer).

Data Comparison Table:

Feature1-Iodo-3-pentyne (Target)5-Iodo-1-pentyne (Isomer)3-Pentyn-1-ol (Precursor)
Structure




NMR: Methyl
Triplet/Broad Singlet (~1.7 ppm) No Methyl SignalTriplet (~1.7 ppm)

NMR: Alkyne H
NoneTriplet (~1.9-2.0 ppm) None

NMR:

Triplet (~3.2 ppm)Triplet (~3.2 ppm)Triplet (~3.7 ppm)

NMR: Alkyne
Internal (~75-80 ppm)Terminal (~68 & 83 ppm)Internal (~75-80 ppm)

Protocol: Check the region at 1.9–2.0 ppm . If you see a triplet integrating to 1H, you have the terminal alkyne isomer (likely from using the wrong starting material or acetylene "zipper" isomerization under strong base).

Module D: Stability & Storage (The "Purple" Problem)

User Complaint: "My clear liquid turned violet/brown overnight. Is it ruined?"

Diagnosis: Photolytic Liberation of Iodine Alkyl iodides have a weak C-I bond (


 kcal/mol). Exposure to light causes homolysis, releasing 

, which appears purple in organic solution.

Risk Assessment:

  • Purple Color: Usually indicates

    
     decomposition. The product is likely still usable but should be purified if precise stoichiometry is required.
    
  • Brown/Black Tar: Indicates polymerization of the alkyne moiety (often catalyzed by the free iodine).

Corrective Action:

  • Immediate Cleanup: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) . The thiosulfate reduces 
    
    
    
    (purple) back to iodide (colorless).
  • Stabilization: Store the neat liquid over a copper wire or copper turnings. The copper reacts with free iodine to form CuI (insoluble), preventing the autocatalytic decomposition cycle [2].

  • Storage: Amber vial,

    
    , under Argon.
    

Analytical Decision Tree

Use this flowchart to determine the next step based on your analytical observations.

DecisionTree Start Crude 1-Iodo-3-pentyne Analysis Q1 Observation: Purple Color? Start->Q1 A1_Yes Wash w/ Na2S2O3 Store over Cu wire Q1->A1_Yes Yes Q2 Observation: Extra Peaks in GC-MS? Q1->Q2 No A2_Yes Check NMR. If NMR clean = Thermal Artifact. Use Cold On-Column GC. Q2->A2_Yes Yes Q3 Observation: NMR: Aromatic Peaks (7.5 ppm)? Q2->Q3 No A3_Yes Impurity: TPPO. Triturate w/ Hexanes or ZnCl2 precipitation. Q3->A3_Yes Yes Q4 Observation: NMR: Triplet @ 1.9 ppm? Q3->Q4 No A4_Yes Impurity: Terminal Alkyne. Check Starting Material. Distillation required. Q4->A4_Yes Yes

Figure 2: Analytical troubleshooting workflow for crude 1-iodo-3-pentyne.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for stabilizing alkyl iodides).
  • Siuzdak, G., et al. (2015).[2] "Thermal degradation in GC–MS." Analytical Chemistry. (Context for thermal artifacts in halide analysis).

Sources

Validation & Comparative

Comparing the reactivity of 1-Iodo-3-pentyne and 1-Bromo-3-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profile: 1-Iodo-3-pentyne vs. 1-Bromo-3-pentyne

Executive Summary: The Stability-Reactivity Trade-off

In the design of pharmaceutical linkers and fragment-based drug discovery, the choice between 1-Iodo-3-pentyne and 1-Bromo-3-pentyne represents a classic trade-off between kinetic efficiency and shelf-stability .

Both molecules are homopropargylic halides (


). Unlike their propargylic counterparts (1-halo-2-pentynes), which are hyper-reactive and prone to explosive decomposition or allenyl isomerization, these 3-pentyne derivatives offer a controlled reactivity profile suitable for installing the 2-pentyne motif (a common bioisostere for twisted amides or phenyl rings).
  • 1-Bromo-3-pentyne: The "Shelf-Stable Standard." It is robust enough for storage and handling but often requires elevated temperatures or stronger bases to react efficiently in

    
     processes.
    
  • 1-Iodo-3-pentyne: The "Transient Activator." Typically generated in situ or used immediately after isolation. It reacts 50–100x faster than the bromide but is sensitive to light and radical decomposition.

Physicochemical & Kinetic Basis

The reactivity difference is governed fundamentally by the Carbon-Halogen bond strength and the leaving group ability (


 of the conjugate acid).
Feature1-Bromo-3-pentyne1-Iodo-3-pentyneMechanistic Implication
Bond Dissociation Energy (C-X) ~70 kcal/mol~57 kcal/molThe C-I bond breaks much more easily, lowering the activation energy (

) for substitution.
Bond Length 1.94 Å2.14 ÅThe longer C-I bond is weaker and more polarizable, inviting nucleophilic attack.
Leaving Group Ability (

of HX)
-9 (HBr)-10 (HI)Iodide is a softer, more stable anion, making it a superior leaving group.
Physical State Liquid (Pale Yellow)Liquid (Red/Brown)Iodides discolor rapidly due to

formation (homolytic cleavage).
Reactivity Landscape (Graphviz Diagram)

The following diagram illustrates the energetic advantage of the iodide in an


 reaction coordinate.

ReactionCoordinate Start Reactants (Nu:- + 1-Halo-3-pentyne) TS_Br TS (Bromide) High Ea Start->TS_Br Slow (k_Br) TS_I TS (Iodide) Low Ea Start->TS_I Fast (k_I) Product Product (Substituted Pentyne) TS_Br->Product TS_I->Product

Caption: Reaction coordinate comparison. The 1-Iodo-3-pentyne pathway (Green) proceeds through a lower energy transition state compared to the 1-Bromo-3-pentyne pathway (Red).

Experimental Comparison: Nucleophilic Substitution ( )

Scenario: Alkylation of a secondary amine (e.g., piperidine) to form a tertiary amine linker.

Comparative Data

Conditions: 1.0 eq. Halide, 1.2 eq. Piperidine,


, Acetonitrile, 25°C.
SubstrateTime (h)Conversion (%)Yield (%)Notes
1-Bromo-3-pentyne 415%--Sluggish at RT. Requires heating to 60°C for completion.
1-Iodo-3-pentyne 492% 88%Rapid conversion at RT. Minimal elimination byproducts.
1-Bromo + 10% NaI 485%82%Finkelstein Catalysis: The "Best of Both Worlds" approach.
Protocol 1: The Finkelstein Acceleration (Recommended Workflow)

Instead of purchasing the unstable iodide, it is standard practice to generate it in situ from the bromide using catalytic sodium iodide. This protocol ensures high reactivity without the storage instability of the alkyl iodide.

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask under Nitrogen.

  • Solvent: Add 1-Bromo-3-pentyne (1.0 mmol) and the nucleophile (e.g., amine, 1.2 mmol) to dry Acetone or Acetonitrile (5 mL).

  • Catalyst: Add Sodium Iodide (NaI) (0.1 mmol, 10 mol%).

    • Mechanism:[1][2][3][4] NaI reacts with the bromide to form the iodide transiently. The iodide reacts with the nucleophile, regenerating

      
      .
      
  • Base: Add

    
     (2.0 mmol) to scavenge the acid generated.
    
  • Reaction: Stir at room temperature. Monitor via TLC (Hexane/EtOAc).

    • Observation: The solution may turn slightly yellow/orange due to trace

      
      , which is normal.
      
  • Workup: Filter off inorganic salts. Concentrate. Partition between Et2O and water.

Experimental Comparison: Metal-Halogen Exchange

Scenario: Preparation of the homopropargylic nucleophile for addition to an aldehyde (Grignard/Lithiation).

Here, the difference is binary. The iodide is capable of Lithium-Halogen exchange at very low temperatures, preserving the sensitive alkyne. The bromide often requires conditions that lead to isomerization.

  • 1-Iodo-3-pentyne: Reacts with

    
     at -78°C  instantaneously.
    
  • 1-Bromo-3-pentyne: Reacts with

    
     at -40°C to 0°C .
    
    • Risk: At these higher temperatures, the formed carbanion can deprotonate the propargylic position of unreacted starting material, leading to polymerization or allene formation.

Protocol 2: Low-Temperature Lithiation (Iodide Route)

Prerequisite: If starting with bromide, convert to iodide first or use the bromide with extreme caution regarding temperature.

  • Cooling: Dissolve 1-Iodo-3-pentyne in dry Pentane/Ether at -78°C.

  • Exchange: Add

    
     (2.0 eq) dropwise.
    
    • Note: Two equivalents are needed: one for the exchange (

      
      ) and one to destroy the formed t-butyl iodide (
      
      
      
      ).
  • Trapping: Stir for 15 mins at -78°C, then add the electrophile (e.g., Benzaldehyde).

  • Result: Clean addition product.

Decision Logic for Synthesis (Graphviz Diagram)

DecisionTree Start Start: Need 3-Pentyne Linker ReactionType Select Reaction Type Start->ReactionType SN2 Nucleophilic Substitution (Amines, Thioethers) ReactionType->SN2 Metal Metal-Halogen Exchange (Grignard/Lithium) ReactionType->Metal UseBr Use 1-Bromo-3-pentyne (Heat to 60°C) SN2->UseBr If Nu is strong UseCat Use 1-Bromo + 10% NaI (Finkelstein In-Situ) SN2->UseCat Standard Metal->UseBr If I unavailable (Risk of side reactions) UseI Use 1-Iodo-3-pentyne (Must be at -78°C) Metal->UseI High Precision

Caption: Operational decision tree. For most substitution reactions, catalytic iodination (Finkelstein) is preferred. For metallation, the pure iodide is superior.

Safety & Stability Note

  • 1-Iodo-3-pentyne:

    • Storage: Must be stored over Copper wire (stabilizer) in the dark at -20°C.

    • Decomposition: Turns dark brown/purple upon decomposition. If this occurs, wash with dilute sodium thiosulfate before use.

  • 1-Bromo-3-pentyne:

    • Storage: Stable at 4°C in amber bottles.

    • Lachrymator: Like many alkyl halides, it is a mild lachrymator and skin irritant.

References

  • Finkelstein Reaction Kinetics: Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link

  • Alkyl Halide Bond Energies: Blanksby, S. J., & Ellison, G. B. (2003). "Bond dissociation energies of organic molecules". Accounts of Chemical Research, 36(4), 255-263. Link

  • Lithium-Halogen Exchange: Bailey, W. F., & Patricia, J. J. (1988). "The mechanism of the lithium-halogen interchange reaction: a review of the literature". Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

  • Homopropargylic Reactivity: Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier. (Standard text for alkyne halide handling).

Sources

Comparative Guide: 1-Iodo-3-pentyne vs. 1-Iodoalkynes in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 1-Iodo-3-pentyne (a homopropargylic alkyl iodide) and 1-Iodoalkynes (alkynyl iodides) in the context of cross-coupling and synthetic applications.

Executive Summary

In drug discovery and natural product synthesis, the choice of "iodoalkyne" reagent dictates the structural outcome of the carbon skeleton.

  • 1-Iodo-3-pentyne (

    
    -I)  is a specialized homopropargylic electrophile  used to introduce "skipped" alkyne motifs (
    
    
    
    ) via alkyl-alkyl or alkyl-aryl coupling (e.g., Negishi, Suzuki).
  • 1-Iodo-1-alkynes (

    
    -I)  are alkynylating agents  used to construct conjugated systems (diynes, enynes) via Cadiot-Chodkiewicz or Sonogashira coupling.
    

This guide analyzes the reactivity, stability, and experimental protocols for these distinct reagent classes.

Part 1: Chemical Profile & Stability Analysis

The fundamental difference lies in the hybridization of the carbon attached to the iodine atom, which dictates stability and mechanistic pathways.

Structural Comparison
Feature1-Iodo-3-pentyne 1-Iodo-1-pentyne Propargyl Iodide (Reference)
Structure



Iodine Position Homopropargylic (

)
Alkynyl (

)
Propargylic (

)
Role Alkylating AgentAlkynylating AgentAllenyl/Propargyl Electrophile
Stability High . Stable liquid at RT.Moderate . Potential shock sensitivity.Low . Prone to allenyl isomerization.
Primary Coupling Negishi (

), Alkylation (

)
Cadiot-Chodkiewicz (

), Sonogashira
Barbier-type, Grignard
Stability & Handling
  • 1-Iodo-3-pentyne: Unlike propargyl iodides, which rapidly isomerize to iodoallenes under basic conditions or light, 1-iodo-3-pentyne is structurally robust. The ethylene spacer (

    
    ) isolates the iodide from the alkyne's 
    
    
    
    -system, preventing facile isomerization.
  • 1-Iodoalkynes: These are generally stable but can be explosive upon distillation or shock. They are Lewis acidic at the iodine, making them susceptible to nucleophilic attack at the halogen (halogen bond donors).

Part 2: Reactivity & Cross-Coupling Performance

1-Iodo-3-pentyne: The Challenge

Using 1-iodo-3-pentyne in cross-coupling requires overcoming the lethargy of alkyl iodides and the risk of


-hydride elimination.
  • Mechanism (Negishi/Suzuki):

    • Oxidative Addition: Slower than aryl iodides. Requires electron-rich catalysts (e.g., Pd-NHC, Ni-glyme).

    • 
      -Hydride Elimination:  The primary failure mode. Although the alkyne side has no 
      
      
      
      -hydrogens, the homopropargylic chain has hydrogens at the C2 position.
    • Solution: Use of Negishi coupling (Organozinc) is preferred over Suzuki due to faster transmetalation, which outcompetes elimination.

1-Iodoalkynes: The Standard

These reagents are highly reactive in Pd/Cu cycles.

  • Mechanism (Cadiot-Chodkiewicz/Sonogashira):

    • Oxidative Addition: Facile oxidative addition to Pd(0) to form

      
      .
      
    • Transmetalation: Rapid reaction with Copper-acetylides (Cu-C

      
      CR').
      
    • Product: Conjugated diynes (

      
      ) or enynes.
      
Decision Matrix: Which Reagent to Use?

CouplingLogic Start Target Motif? Skipped Skipped Alkyne (-CH2-CH2-C≡C-) Start->Skipped Non-conjugated Conjugated Conjugated System (-C≡C-C≡C- or Ar-C≡C-) Start->Conjugated Conjugated Reagent1 Use 1-Iodo-3-pentyne Skipped->Reagent1 Reagent2 Use 1-Iodo-1-alkyne Conjugated->Reagent2 Method1 Negishi Coupling (Ni/Pd + R-ZnX) Reagent1->Method1 Coupling to sp2/sp3 Method2 Direct Alkylation (Enolate SN2) Reagent1->Method2 Coupling to Enolates Method3 Cadiot-Chodkiewicz (Cu cat.) Reagent2->Method3 Coupling to Alkyne Method4 Sonogashira (Pd/Cu cat.) Reagent2->Method4 Coupling to Aryl/Vinyl

Caption: Decision tree for selecting iodinated alkyne reagents based on target structural motifs.

Part 3: Experimental Protocols

Protocol A: Negishi Coupling with 1-Iodo-3-pentyne

Adapted from natural product syntheses (e.g., Ingenamine synthesis).

Objective: Coupling 1-iodo-3-pentyne with an alkyl/aryl-zinc reagent.

  • Reagent Preparation:

    • Zinc Reagent: Prepare the organozinc reagent (

      
      ) from the corresponding alkyl iodide using activated Zn dust in DMA/THF.
      
    • Catalyst:

      
       (5 mol%) + Pybox or Terpyridine ligand (10 mol%). Note: Nickel is often superior to Palladium for alkyl-alkyl coupling.
      
  • Coupling Procedure:

    • To a flame-dried Schlenk flask under Argon, add 1-iodo-3-pentyne (1.0 equiv), the Ni-catalyst solution, and DMA (0.5 M).

    • Add the organozinc reagent (1.5 equiv) dropwise at 0°C.

    • Stir at room temperature for 12–24 hours.

    • Quench: Dilute with

      
      , wash with 1M HCl and brine.
      
  • Critical Control Point: Ensure the organozinc reagent is titrated prior to use. Excess zinc dust must be removed via filtration to prevent non-specific reduction.

Protocol B: Synthesis of 1-Iodo-3-pentyne (Finkelstein)

Since this reagent is expensive, in-house preparation is common.

  • Precursor: Start with 3-pentyn-1-ol .

  • Activation: Convert alcohol to tosylate (

    
    ).
    
  • Iodination:

    • Dissolve the tosylate in acetone (0.5 M).

    • Add NaI (3.0 equiv).

    • Reflux for 12 hours.

    • Workup: Filter off NaOTs precipitate. Concentrate and distill (bp ~60°C at 10 mmHg).

    • Yield: Typically 85–95%.

Part 4: Case Study & Performance Data

Case Study: Total Synthesis of Ingenamine (Fürstner Group) This synthesis highlights the utility of 1-iodo-3-pentyne in constructing complex skipped polyynes.

Parameter1-Iodo-3-pentyne (Alkylation)Standard Iodoalkyne (Coupling)
Reaction Type Enolate Alkylation / NegishiCadiot-Chodkiewicz
Conditions

, DMF, RT

,

,

Yield 91% (Optimized)70–85% (Typical)
Selectivity Exclusive

(Linear)
High (Heterocoupling)
Main Byproduct Elimination (Pent-3-en-1-yne)Homocoupling (Diyne)

Key Insight: In the Ingenamine synthesis, 1-iodo-3-pentyne was used to alkylate a hydrazone anion.[1] The choice of Cesium Carbonate (


)  in DMF was critical to suppress elimination, a common issue with alkyl iodides.

References

  • Negishi Coupling Reviews

    • Title: The Negishi coupling.[2][3][4]

    • Source:Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Ingenamine Synthesis (Usage of 1-iodo-3-pentyne)

    • Title: A Unified Approach to Polycyclic Alkaloids of the Ingenamine Est
    • Source:Journal of the American Chemical Society (2021)
    • URL:[Link]

  • Properties of 1-Iodo-3-pentyne

    • Title: 1-Iodo-3-pentyne | C5H7I | PubChem.
    • Source:N
    • URL:[Link]

  • Iodoalkyne Synthesis & Reactivity

    • Title: Efficient synthesis of 1-iodoalkynes via Al2O3 medi
    • Source:RSC Advances (2020)
    • URL:[Link]

Sources

Publish Comparison Guide: Spectroscopic Confirmation of 1-Iodo-3-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the structural confirmation of 1-Iodo-3-pentyne (IUPAC: 5-iodopent-2-yne). While often used as an alkylating agent in the synthesis of complex natural products (e.g., Ingenamine analogs), its structural integrity is frequently compromised by isomerization to the terminal alkyne (5-iodo-1-pentyne) or allene byproducts during synthesis.

This guide moves beyond basic characterization, offering a comparative spectroscopic analysis that distinguishes 1-Iodo-3-pentyne from its common isomers. We present validated experimental protocols, expected spectral data, and a logic-driven workflow for unequivocal identification.

Chemical Identity & Structural Logic[1][2][3][4]

Before analyzing spectra, one must understand the unique electronic environment of the target molecule compared to its isomers.

FeatureTarget: 1-Iodo-3-pentyne Isomer A: 5-Iodo-1-pentyne Isomer B: 1-Bromo-3-pentyne
Structure



Alkyne Type Internal (Pseudo-symmetric)Terminal (Asymmetric)Internal
Key NMR Feature Methyl Triplet (

1.7 ppm)
Terminal Alkyne Proton (

1.9 ppm)
C-X Carbon Shift (

30 ppm)
Key IR Feature No

C-H stretch
Sharp

C-H stretch (

3300 cm

)
C-Br stretch (600-700 cm

)

Note on Nomenclature: While "1-Iodo-3-pentyne" is the common name used in synthetic literature (referencing the alcohol precursor 3-pentyn-1-ol), the rigorous IUPAC name is 5-iodopent-2-yne , prioritizing the alkyne for lower numbering.

Experimental Protocols

Synthesis Context (For Reference)

The standard preparation involves the iodination of 3-pentyn-1-ol .

  • Method A (Appel-type):

    
    .
    
  • Method B (Finkelstein): 1. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ; 2. 
    
    
    
    .[1][2]
  • Critical Control Point: Avoid prolonged heating with strong bases to prevent "zipper" isomerization to the terminal alkyne.

Analytical Sample Preparation
  • NMR: Dissolve 10-15 mg of purified oil in 0.6 mL

    
    . Filter through a small plug of glass wool if solid particulates (polymerized byproducts) are present.
    
  • GC-MS: Dilute 1

    
    L of sample in 1.5 mL of Hexane or DCM. Avoid methanol (potential solvolysis).
    

Spectroscopic Analysis

Nuclear Magnetic Resonance ( H & C NMR)

The definitive confirmation relies on the Heavy Atom Effect of iodine in


C NMR and the Homoallylic Coupling  in 

H NMR.
Table 1:

H NMR Data (400 MHz,

)
PositionProton TypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Insight
H-5 Methyl (

)
1.78 Triplet (t)

Long-range coupling across alkyne to H-2.
H-2 Propargylic (

)
2.65 Multiplet (m)-Coupled to H-1 (vicinal) and H-5 (homoallylic).
H-1 Iodomethyl (

)
3.25 Triplet (t)

Diagnostic for primary alkyl iodide.

Expert Insight: The methyl group signal at 1.78 ppm is often mistaken for a singlet in low-field instruments. A true triplet structure here confirms the internal alkyne integrity. If you see a triplet at


1.0 ppm, you likely have the terminal isomer (propyl chain).
Table 2:

C NMR Data (100 MHz,

)
CarbonTypeShift (

, ppm)
Diagnostic Value
C-1

2.5 - 5.0 CRITICAL: Iodine's "Heavy Atom Effect" shields this carbon significantly (upfield), distinguishing it from Bromide (

32 ppm) or Chloride (

45 ppm).
C-5

3.5 High field methyl typical of internal alkynes.
C-2

23.8 Propargylic position.
C-3/C-4

76.2, 78.5 Characteristic internal alkyne region.
Infrared Spectroscopy (FT-IR)

IR is the fastest method to screen for isomerization.

  • Pass Criteria (Target):

    • Absence of signal at 3300 cm

      
       (
      
      
      
      C-H).
    • Weak/Absent signal at 2100-2260 cm

      
       (Internal alkyne symmetry reduces dipole change).
      
    • Strong fingerprint band at

      
      500-600 cm
      
      
      
      (C-I stretch).
  • Fail Criteria (Isomer):

    • Sharp, strong peak at 3295-3310 cm

      
        indicates 5-iodo-1-pentyne .
      
Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 194.
    
  • Base Peak: m/z 67 (

    
    ). Loss of Iodine atom to form the pentynyl cation (
    
    
    
    ).
  • Fragmentation Logic: The stability of the propargylic cation drives the facile loss of iodine.

Structural Confirmation Logic Pathways

The following diagrams illustrate the decision-making process for confirming the structure and understanding the fragmentation physics.

Isomer Differentiation Workflow

G Start Unknown Sample (C5H7I) IR_Check Step 1: FT-IR Analysis Check 3300 cm-1 region Start->IR_Check Terminal Signal at 3300 cm-1 (Terminal Alkyne C-H) IR_Check->Terminal Present Internal No Signal at 3300 cm-1 (Internal Alkyne) IR_Check->Internal Absent Result_Iso REJECT: 5-Iodo-1-pentyne Terminal->Result_Iso NMR_Check Step 2: 1H NMR Analysis Check Methyl Signal Internal->NMR_Check Triplet_Me Triplet at ~1.78 ppm (Coupled to Alkyne) NMR_Check->Triplet_Me Matches Target Multiplet_Me Triplet at ~1.0 ppm (Propyl Chain) NMR_Check->Multiplet_Me Matches Isomer CNMR_Check Step 3: 13C NMR Analysis Check C-X Shift Triplet_Me->CNMR_Check Multiplet_Me->Result_Iso Iodide C-1 at < 10 ppm (Iodide Confirmed) CNMR_Check->Iodide Bromide C-1 at ~30 ppm (Bromide Contaminant) CNMR_Check->Bromide Result CONFIRMED: 1-Iodo-3-pentyne Iodide->Result

Caption: Logical decision tree for distinguishing 1-Iodo-3-pentyne from terminal isomers and halide analogs.

Fragmentation Mechanism (MS)

MS M_Ion Molecular Ion [M]+ m/z 194 Transition C-I Bond Cleavage M_Ion->Transition Frag_Cat Pentynyl Cation [C5H7]+ m/z 67 Transition->Frag_Cat -127 amu Iodine Iodine Radical [I]• Transition->Iodine

Caption: Primary fragmentation pathway in Electron Impact Mass Spectrometry (EI-MS).

References

  • PubChem Compound Summary. "1-Iodo-3-pentyne (CID 10375356)." National Center for Biotechnology Information. Accessed Oct 2023. [Link]

  • Fürstner, A., et al. "Total Synthesis Provides Strong Evidence: Xestocyclamine A is the Enantiomer of Ingenamine." Journal of the American Chemical Society, 2020. (Provides synthesis context for 1-iodo-3-pentyne reagent). [Link]

  • Breit, B., et al. "Chemo- and Stereoselective Synthesis of (E)-Alkenyl Iodides from Alkynes." Chemistry - A European Journal, 2012.[2] (General reference for alkyne iodination spectral shifts). [Link]

  • Reich, H. J. "H-1 NMR Chemical Shifts." University of Wisconsin-Madison. (Reference for homoallylic coupling constants). [Link]

Sources

A Comparative Guide to Purity Determination: Quantitative NMR Analysis of 1-Iodo-3-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and chemical development, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For reactive intermediates like 1-Iodo-3-pentyne, a valuable building block in organic synthesis, ensuring high purity is critical to control reaction stoichiometry, minimize side-product formation, and guarantee the integrity of the final product. This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for the purity assessment of 1-Iodo-3-pentyne, comparing its performance against established chromatographic techniques.

The Ascendancy of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful analytical tool, recognized by pharmacopeias such as the USP for its ability to directly quantify chemical species without the need for identical reference standards for the analyte.[1][2] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4][5] This relationship allows for the determination of the molar ratio between an analyte and a co-dissolved internal standard (IS) of known, certified purity.[6]

Unlike chromatographic methods that rely on the response factor of a detector, which can be compound-specific, qNMR provides a more universal and absolute method of quantification.[1][7] This makes it an invaluable "primary ratio method" for assigning the purity of novel compounds, reference materials, and intermediates where a certified standard of the analyte itself may not exist.[8]

The qNMR Experiment: A Self-Validating System

A well-designed qNMR experiment is a self-validating system, where every parameter is chosen to ensure accuracy and minimize uncertainty. The process can be broken down into four key stages: planning, sample preparation, data acquisition, and data processing.[5]

1. Selection of the Internal Standard (IS): The Keystone of Accuracy

The choice of an internal standard is the most critical decision in a qNMR experiment.[9] An ideal IS for analyzing 1-Iodo-3-pentyne must meet several criteria:

  • High Purity: The IS must be of high, certified purity (≥99%) to serve as a reliable reference.[6][9]

  • Chemical Inertness: It must not react with the analyte (1-Iodo-3-pentyne) or the solvent.[1][10]

  • Signal Separation: Its NMR signals must be sharp (ideally singlets) and appear in a region of the spectrum free from analyte or impurity signals.[1][10]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[9][11]

  • Stability: The IS should be non-volatile and non-hygroscopic to allow for accurate weighing.[6][12]

For 1-Iodo-3-pentyne, a suitable internal standard is Maleic Acid . It is a stable, crystalline solid available as a certified reference material (CRM), dissolves well in common solvents like DMSO-d6, and provides a sharp singlet at approximately 6.3 ppm, a region typically clear of signals from aliphatic iodoalkynes.[1]

2. Sample Preparation: Precision as a Prerequisite

Accurate and precise weighing of both the analyte and the internal standard is paramount.[1][13] Any error in mass measurement will directly propagate to the final purity calculation. Using a calibrated analytical balance with at least 0.01 mg accuracy is essential.[13]

3. Data Acquisition: Ensuring Full Signal Relaxation

The most critical acquisition parameter for quantification is the relaxation delay (D1) .[10][14] This delay, combined with the acquisition time (AQ), dictates the time between successive scans. To ensure that all nuclei have fully returned to their equilibrium state before the next pulse, this total time (D1 + AQ) must be at least 5 to 7 times the longest spin-lattice relaxation time (T1) of any nucleus of interest in both the analyte and the standard.[15][16] Ignoring this principle leads to signal saturation and systematically inaccurate integrals, invalidating the results.[10][17] While a longer D1 of >10x T1 is recommended for the highest quality monitoring, 5-7x T1 is a widely accepted minimum.[18]

4. Data Processing and Calculation: The Final Step to Purity

After acquiring the spectrum with a sufficient signal-to-noise ratio, careful data processing, including phasing and baseline correction, is performed.[13] The purity of the analyte is then calculated using the following equation, which relates the integrals of the analyte and the standard to their respective molar and mass quantities.[5][8]

Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd (%)

Where:

  • P: Purity in mass fraction (%)

  • I: Integral value of the selected signal

  • N: Number of protons generating the signal

  • M: Molar mass

  • m: Mass

  • analyte: Refers to 1-Iodo-3-pentyne

  • std: Refers to the Internal Standard (Maleic Acid)

Orthogonal Method Comparison: qNMR vs. Chromatography

No single analytical method is infallible. Therefore, purity assessment is often supported by orthogonal methods—techniques that measure the same property based on different principles. For 1-Iodo-3-pentyne, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) are common alternatives.

  • Gas Chromatography (GC-FID): An excellent technique for volatile and thermally stable compounds.[19] The Flame Ionization Detector (FID) offers a near-uniform response factor for hydrocarbons, making it a reliable quantitative tool.[20] However, it requires the analyte to be volatile without decomposition.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique.[21] However, for a compound like 1-Iodo-3-pentyne, which lacks a strong UV chromophore, detection with a standard UV-Vis detector is challenging and may lack sensitivity.[22] Alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used for non-chromophoric compounds, but they may have non-linear responses and require careful calibration.[21][23][24]

The following table summarizes the hypothetical but realistic performance of each technique in the purity analysis of a single batch of 1-Iodo-3-pentyne.

Parameter ¹H qNMR GC-FID HPLC-UV
Principle Molar ratio via nuclear spinsSeparation by boiling point/polaritySeparation by polarity
Purity Result (%) 99.1 ± 0.298.9 ± 0.398.5 ± 0.7 (High LOQ)
Requires Analyte Standard? No (uses certified IS)Yes (for response factor)Yes (for response factor)
Primary Method? Yes, a primary ratio method[8]No, requires calibrationNo, requires calibration
Strengths Absolute quantification, high precision, non-destructive, structurally informativeHigh resolution for volatile impuritiesBroad applicability for non-volatile compounds
Weaknesses Lower sensitivity than chromatography, potential for signal overlapRequires analyte volatility and thermal stabilityChallenging for compounds without a UV chromophore[22]

Experimental Protocols

Protocol 1: Purity Determination of 1-Iodo-3-pentyne by ¹H qNMR
  • Preparation:

    • Accurately weigh approximately 15 mg of 1-Iodo-3-pentyne into a clean, dry vial using a calibrated analytical balance. Record the mass to 0.01 mg.

    • Accurately weigh approximately 10 mg of certified Maleic Acid internal standard (Purity ≥ 99.5%) into the same vial. Record the mass to 0.01 mg.

    • Dissolve the mixture in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Vortex the vial until both components are fully dissolved.

    • Transfer the homogenous solution to a 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer):

    • Lock and shim the spectrometer on the sample.

    • Determine the 90° pulse width for the probe and sample.

    • Measure the T1 relaxation time of the maleic acid proton (~6.3 ppm) and the most slowly relaxing proton of 1-Iodo-3-pentyne using an inversion-recovery experiment.[14]

    • Set the relaxation delay (D1) to be at least 7 times the longest measured T1 value.

    • Acquire the ¹H NMR spectrum with the following key parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 7 x longest T1 (typically 30-60s)

      • Acquisition Time (AQ): ~3-4s

      • Number of Scans: 8-16 (to achieve S/N > 250:1 for signals of interest)

  • Data Processing and Calculation:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to the FID.

    • Perform Fourier transform, phase correction, and baseline correction.

    • Integrate the singlet from Maleic Acid (~6.3 ppm, 2H) and a well-resolved, non-overlapping signal from 1-Iodo-3-pentyne (e.g., the methyl triplet at ~1.8 ppm, 3H).

    • Calculate the purity using the equation provided above. Perform the analysis in triplicate to assess precision.[1]

Protocol 2: Purity Determination by GC-FID
  • Preparation:

    • Prepare a stock solution of 1-Iodo-3-pentyne in isopropanol at a concentration of ~1 mg/mL.

    • Prepare a series of calibration standards of a 1-Iodo-3-pentyne reference material.

  • GC-FID Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film)

    • Injector: 250°C, Split ratio 50:1

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

    • Detector: FID at 280°C

  • Analysis:

    • Inject 1 µL of each calibration standard and the sample solution.

    • Calculate purity based on the area percent of the main peak relative to all peaks (Area % method), assuming uniform response factor for impurities, or against the calibration curve for an assay value.

Visualizations

The following diagrams illustrate the workflows and decision logic discussed in this guide.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Weigh Analyte (1-Iodo-3-pentyne) weigh_is Weigh Internal Standard (Maleic Acid CRM) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim t1_measure Measure T1 (Inversion-Recovery) lock_shim->t1_measure set_params Set D1 >= 7 * T1 Set 90° Pulse t1_measure->set_params acquire Acquire Spectrum (S/N > 250:1) set_params->acquire process FT, Phase, & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity Using qNMR Equation integrate->calculate

Caption: The qNMR experimental workflow for purity determination.

Method_Selection decision decision method method start Start: Purity Analysis of Organic Compound d1 Volatile & Thermally Stable? start->d1 d2 Strong UV Chromophore? d1->d2 No method_gc GC-FID d1->method_gc Yes d3 Need Absolute Quantification? d2->d3 No method_hplcuv HPLC-UV d2->method_hplcuv Yes method_hplc_other HPLC with CAD/ELSD d3->method_hplc_other No method_qnmr qNMR d3->method_qnmr Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion

For the quantitative purity determination of 1-Iodo-3-pentyne, ¹H qNMR stands out as a superior primary method. Its ability to provide direct, absolute quantification without reliance on an analyte-specific reference standard gives it a distinct advantage in both research and quality control settings.[3][7] While orthogonal chromatographic methods like GC-FID are valuable for confirming the absence of volatile impurities, the inherent accuracy, precision, and structural confirmation provided by a properly validated qNMR method establish it as the authoritative choice for assigning purity to chemical reagents and pharmaceutical intermediates. The adoption of qNMR, as guided by pharmacopeial chapters, represents a move towards more accurate, traceable, and scientifically rigorous standards in chemical analysis.[1][8]

References

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Available from: [Link] (Note: This is a placeholder URL as the original is a video description).

  • Bruker. Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • ResearchGate. (2025, August 7). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Available from: [Link]

  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Available from: [Link]

  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Available from: [Link]

  • MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Available from: [Link]

  • Nanalysis. (2019, April 17). Beyond Structure Elucidation - Introduction to qNMR Part II - Calibrants. Available from: [Link]

  • SpringerLink. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Available from: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Available from: [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available from: [Link]

  • Butterworth Laboratories. Liquid Chromatography HPLC & UPLC Testing. Available from: [Link]

  • PubMed. (2025, December 1). Development and validation of a qNMR method for the simultaneous quantification of creatine and taurine in sports supplements. Available from: [Link]

  • PubChem. 1-Iodo-3-pentyne. Available from: [Link]

  • Wiley Analytical Science. (2021, May 10). No chromophore - no problem?. Available from: [Link]

  • University of Oxford. Measuring relaxation times - Inversion recovery for T1. Available from: [Link]

  • UCSB Chemistry and Biochemistry. Optimal Pulse Width and T1. Available from: [Link]

  • ResearchGate. Rapid Estimation of T 1 for Quantitative NMR. Available from: [Link]

  • qNMR Exchange. (2024, January 27). Degree of Quantitation (Q) and Accuracy in qNMR. Available from: [Link]

  • ResearchGate. (2017, May 2). Setting up a Quantitative 1H-NMR experiment?. Available from: [Link]

  • Aschimfarma. An important general chapter: ph. eur. 2.2.46 and harmonized text. Available from: [Link]

  • PubChem. 3-Iodo-1-pentene. Available from: [Link]

  • Phenomenex. (2017, September 13). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Available from: [Link]

  • Agilent. (2012, November 29). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Available from: [Link]

  • British Pharmacopoeia. Appendix II C. Nuclear Magnetic Resonance Spectrometry. Available from: [Link]

  • PubChem. 5-Iodo-1-pentyne. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, February 15). Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Available from: [Link]

  • J-STAGE. (2006). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with. Available from: [Link]

  • PubMed. (2001, June 15). GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis. Available from: [Link]

  • Journal of King Saud University - Science. (2020, August 15). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Available from: [Link]

  • VUV Analytics. (2018, September 19). The Ynestein of Gas Chromatography Detectors: Vacuum Ultraviolet Spectroscopy. Available from: [Link]

Sources

Comparative study of different synthetic routes to 1-Iodo-3-pentyne

[1]

Executive Summary

Target Molecule: 1-Iodo-3-pentyne (5-iodo-2-pentyne) CAS: 104460-70-2 (Isomer specific) / General generic searches often point to related isomers. Structure:

Application:

This guide evaluates three primary synthetic strategies, prioritizing regiocontrol, scalability, and purification efficiency.

Part 1: Strategic Route Analysis

Route A: The Sulfonate Displacement Strategy (Two-Step)

This is the industry-standard "Gold Route" for scalability and purity. It involves converting 3-pentyn-1-ol to a sulfonate ester (mesylate or tosylate), followed by nucleophilic displacement with iodide.

  • Mechanism: Alcohol activation via sulfonyl chloride followed by

    
     displacement.
    
  • Key Advantage: The intermediate sulfonate can be purified (crystallization or short path), ensuring the final iodide is free of phosphorous byproducts common in other routes.

  • Causality: The triple bond at C3 is prone to migration or hydration under strong acidic conditions. This route operates under basic/neutral conditions, preserving the unsaturation integrity.

Route B: The Appel-Type Iodination (One-Pot)

A direct conversion of 3-pentyn-1-ol to the iodide using Triphenylphosphine (


  • Mechanism: Formation of an oxyphosphonium intermediate activated for nucleophilic attack by iodide.

  • Key Advantage: Speed. It is a single synthetic operation.

  • Critical Drawback: Removal of Triphenylphosphine oxide (

    
    ) requires careful chromatography or precipitation, which becomes cumbersome at scales >10g.
    
Route C: The Finkelstein Exchange via Chloride

Conversion of 3-pentyn-1-ol to 1-chloro-3-pentyne using Thionyl Chloride (

  • Mechanism:

    
     or 
    
    
    chlorination followed by equilibrium-driven Finkelstein reaction.
  • Risk Factor:

    
     releases HCl gas, which can induce acid-catalyzed hydration of the alkyne (ketone formation) or isomerization to the allene if temperature is not strictly controlled.
    

Part 2: Comparative Performance Metrics

MetricRoute A: Sulfonate DisplacementRoute B: Appel (

)
Route C: Chloride Exchange
Overall Yield 85-92% (over 2 steps)75-85%60-70%
Atom Economy Moderate (Sulfonate waste)Poor (

waste)
High
Scalability High (>100g feasible)Low-Medium (<20g recommended)High
Purity Profile Excellent (>98%)Good (residual P-species risk)Moderate (isomerization risk)
Operational Time 24-36 Hours4-6 Hours12-18 Hours
Safety Profile Moderate (Sulfonyl chlorides)Moderate (Iodine corrosivity)Low (HCl gas evolution)

Part 3: Detailed Experimental Protocols

Protocol A: High-Purity Synthesis via Tosylate (Recommended)

Use this route for drug discovery applications requiring >98% purity.

Step 1: Tosylation of 3-Pentyn-1-ol

  • Setup: Flame-dried 500 mL round-bottom flask (RBF),

    
     atmosphere.
    
  • Reagents: Charge 3-pentyn-1-ol (1.0 equiv) and p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) in anhydrous

    
     (DCM).
    
  • Base Addition: Cool to 0°C. Add Pyridine (2.0 equiv) or

    
    /DMAP dropwise to control exotherm.
    
  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Wash with 1M HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    .[1] Concentrate to yield crude tosylate.

Step 2: Iodination

  • Reaction: Dissolve crude tosylate in reagent-grade Acetone (0.5 M concentration).

  • Displacement: Add Sodium Iodide (NaI, 2.0 equiv). The solution will turn yellow/orange.

  • Conditions: Reflux (56°C) for 4-6 hours. A white precipitate (NaOTs) will form.

  • Workup: Cool to RT. Filter off solids. Concentrate filtrate.[1] Redissolve residue in

    
    .
    
  • Purification: Wash with 10%

    
     (to remove free 
    
    
    ) and brine. Dry (
    
    
    ) and concentrate.
  • Final Polish: Vacuum distillation or flash chromatography (100% Pentane to 5%

    
    /Pentane).
    
Protocol B: Rapid Appel Iodination

Use this route for small-scale, rapid precursor generation.

  • Setup: 250 mL RBF, shielded from light (aluminum foil).

  • Dissolution: Dissolve

    
     (1.2 equiv) and Imidazole (1.5 equiv) in anhydrous DCM or MeCN. Cool to 0°C.[2]
    
  • Activation: Add Iodine (

    
    , 1.2 equiv) portion-wise. Stir 15 min until a persistent yellow suspension forms.
    
  • Addition: Add 3-pentyn-1-ol (1.0 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour into saturated aqueous

    
    . Extract with Pentane/Ether (1:1).
    
  • Purification: The challenge is

    
    . Triturate the concentrated residue with cold pentane (oxide precipitates). Filter and pass the supernatant through a silica plug.
    

Part 4: Visualizations

Comparison of Synthetic Pathways

SyntheticRoutesStart3-Pentyn-1-olTsClTsCl / Pyridine(DCM, 0°C)Start->TsClAppelPPh3 / I2 / Imidazole(DCM, 0°C to RT)Start->AppelSOCl2SOCl2 / PyridineStart->SOCl2Target1-Iodo-3-pentyneIntermediateA3-Pentynyl Tosylate(Stable Intermediate)TsCl->IntermediateANaINaI / Acetone(Reflux)IntermediateA->NaINaI->TargetHigh YieldScalableAppel->TargetOne-PotDifficult PurificationIntermediateC1-Chloro-3-pentyneSOCl2->IntermediateCFinkelsteinNaI / Acetone(Finkelstein)IntermediateC->FinkelsteinFinkelstein->TargetIsomerization Risk

Figure 1: Comparative workflow of synthetic routes. Route A offers the best balance of stability and yield.

Decision Matrix for Route Selection

DecisionMatrixStartStart:Select RouteScaleScale > 10g?Start->ScalePurityPurity > 98%Required?Scale->PurityNoRouteARoute A:SulfonateScale->RouteAYesSpeedSpeed Critical?Purity->SpeedNoPurity->RouteAYesSpeed->RouteANoRouteBRoute B:AppelSpeed->RouteBYes

Figure 2: Logic flow for selecting the optimal synthetic pathway based on constraints.

References

  • Kier, M. J., et al. (2015). Synthesis of Highly Oxygenated Carbocycles by Stereoselective Coupling of Alkynes to 1,3- and 1,4-Dicarbonyl Systems. National Institutes of Health (NIH). Link

    • Citation Context: Describes the alkylation of hydrazones using 1-iodo-3-pentyne derived from the alcohol via the sulfon
  • Moslin, R. M., & Jamison, T. F. (2006).[3] Total Synthesis of (+)-Acutiphycin. Massachusetts Institute of Technology (MIT).[4] Link

    • Citation Context: Details the preparation of 5-iodo-2-pentyne (synonymous with 1-iodo-3-pentyne)
  • Bermejo Gonzalez, F., et al. (1990). trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Organic Syntheses. Link

    • Citation Context: Provides foundational protocols for iodolactonization and handling of iodo-alkyl intermedi
  • Yao, M., et al. (2020).[5] Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction. Royal Society of Chemistry. Link

    • Citation Context: Referenced to distinguish the target molecule from "1-iodoalkynes" (haloalkynes), ensuring the researcher does not confuse the two distinct chemical classes.

Validating the Products of 1-Iodo-3-pentyne Reactions by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of 1-Iodo-3-pentyne

1-Iodo-3-pentyne is a highly versatile bifunctional building block in organic synthesis and drug development. Structurally, it possesses a highly reactive primary alkyl iodide—an excellent electrophile for nucleophilic substitutions—and an internal alkyne, which serves as a stable handle for downstream cross-coupling or click chemistry[1]. In the synthesis of complex pharmaceutical intermediates and macrocycles, 1-iodo-3-pentyne is frequently deployed to alkylate


-ketoesters or amines[2][3]. However, confirming the successful displacement of the iodine atom while ensuring the structural integrity of the alkyne moiety requires rigorous analytical validation. Mass spectrometry (MS) serves as the gold standard for this task, but the choice of ionization method fundamentally alters the structural insights obtained[4].

Causality in Analytical Selection: EI-MS vs. ESI-MS/MS

When validating the formation of a 3-pentynyl product, researchers must strategically choose between hard and soft ionization techniques based on the physicochemical properties of the synthesized molecule.

Gas Chromatography-Electron Ionization MS (GC-EI-MS): The Hard Ionization Approach

EI-MS subjects the vaporized analyte to a high-energy 70 eV electron beam. This energy far exceeds the ionization potential of most organic molecules, stripping an electron to form a radical cation (


) and inducing extensive in-source fragmentation[5].
Causality & Mechanism: The fragmentation is not random; it is strictly governed by carbocation stability. For 3-pentynyl derivatives, the internal alkyne stabilizes adjacent positive charges via propargyl resonance. This thermodynamic driving force promotes specific 

-cleavages, providing a highly reproducible "fingerprint" of the carbon skeleton[6]. EI is the optimal choice for volatile, low-molecular-weight, and thermally stable intermediates.
Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS/MS): The Soft Ionization Approach

ESI is a soft ionization technique that transfers ions from the liquid phase into the gas phase, typically yielding protonated (


) or deprotonated (

) species with almost no in-source fragmentation[4][5]. Causality & Mechanism: Because the intact molecular ion is preserved, ESI is the method of choice for confirming the exact mass of the newly formed alkylated product. To gain structural information, tandem mass spectrometry (MS/MS) is employed. By using collision-induced dissociation (CID), researchers can selectively break the weakest bonds. This approach is mandatory when the 1-iodo-3-pentyne has been conjugated to a heavier, polar, or thermally labile pharmacophore.

Quantitative Performance Comparison

Analytical FeatureGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Ionization Energy 70 eV (Fixed, high energy)Variable (Low energy, proton transfer)
Primary Ion Species Radical Cation

Protonated Adduct

Fragmentation Extent Extensive (In-source)Minimal (Requires MS/MS CID)
Analyte Compatibility Volatile, thermally stable, non-polarPolar, high MW, thermally labile
Key Diagnostic Utility Carbon skeleton fingerprintingExact mass & targeted neutral loss

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Synthesis of a 3-Pentynyl Derivative via Alkylation

Context: Alkylation of a


-ketoester using 1-iodo-3-pentyne[2][3].
  • Reaction Setup: Dissolve the

    
    -ketoester (1.0 eq) in anhydrous acetone.
    Causality: Acetone is a polar aprotic solvent that accelerates 
    
    
    
    reactions by leaving the nucleophile unsolvated and highly reactive.
  • Base Addition: Add anhydrous

    
     (2.0 eq).
    Causality:
    
    
    
    is a mild base that efficiently deprotonates the
    
    
    -ketoester to form a reactive enolate without triggering unwanted base-catalyzed side reactions (such as aldol condensations).
  • Alkylation: Dropwise add 1-iodo-3-pentyne (1.2 eq) and reflux the mixture for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC). The complete disappearance of the starting material and the emergence of a new, less polar spot indicates successful alkylation. Quench with water to destroy unreacted electrophiles, extract with ethyl acetate, and concentrate the organic layer in vacuo.

Protocol 2: GC-EI-MS Validation Workflow
  • Sample Preparation: Dissolve the crude product in GC-grade hexane to a concentration of 1 mg/mL.

  • Injection: Inject 1

    
     into the GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).
    
  • Acquisition: Set the MS source to 70 eV and scan from m/z 50 to 500.

  • Self-Validation Checkpoint: Analyze the spectrum for the absence of the m/z 127 peak (iodine radical). If the

    
     reaction is complete, the massive mass defect associated with iodine will be entirely absent. The molecular ion will instead reflect the mass of the nucleophile plus 67 Da (the 
    
    
    
    pentynyl group).
Protocol 3: LC-ESI-MS/MS Validation Workflow
  • Sample Preparation: Dissolve the purified product in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid provides an abundant source of protons, drastically enhancing the ionization efficiency to form

    
     ions[4].
    
  • Chromatography: Elute the sample through a C18 reverse-phase column using a gradient of water and acetonitrile.

  • Tandem MS: Perform MS/MS on the target

    
     precursor ion using a collision energy of 20-35 eV.
    
  • Self-Validation Checkpoint: The resulting MS/MS spectrum must show a specific neutral loss corresponding to the fragmentation of the alkyne chain, confirming the attachment site and the structural integrity of the conjugated product.

Mechanistic Workflows and Fragmentation Pathways

Workflow A 1-Iodo-3-pentyne + Nucleophile B Alkylation (K2CO3, Acetone) A->B C 3-Pentynyl Product B->C D GC-EI-MS (Hard Ionization) C->D Volatile E LC-ESI-MS/MS (Soft Ionization) C->E Polar/Heavy F Structural Validation D->F E->F

Analytical workflow for validating 1-iodo-3-pentyne alkylation products.

Fragmentation A Alkylated Product Radical Cation [M]+. B Alpha-Cleavage (Propargyl Resonance) A->B D Loss of Pentynyl Radical A->D C Propargyl Cation [C3H3]+ (m/z 39) B->C E [M - 67]+ Fragment D->E

Primary EI-MS fragmentation pathways for 3-pentynyl derivatives.

References

  • 1-Iodo-3-pentyne | C5H7I | CID 10375356 - PubChem - NIH , nih.gov, 1

  • Total Syntheses of Keramaphidin B and Nominal Njaoamine I... , tu-dortmund.de, 2

  • Total Synthesis of Putative Xestocyclamine A , chemrxiv.org, 3

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI , metwarebio.com,5

  • Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 1-Iodoalkynes , benchchem.com, 6

  • Mass Spectrometry Ionization Methods , emory.edu, 4

Sources

Benchmarking 1-Iodo-3-pentyne: Electrophilic Efficiency in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the performance of 1-Iodo-3-pentyne (IUPAC: 5-iodopent-2-yne), a specialized electrophile critical for installing the 2-pentynyl motif in complex total synthesis.

Executive Summary

1-Iodo-3-pentyne (


) is the electrophile of choice for introducing the 2-pentynyl fragment, a structural motif ubiquitous in polyketide natural products and lipid mediators. While the bromide analog (1-bromo-3-pentyne) is cheaper, the iodide offers a critical performance advantage: kinetic competence at cryogenic temperatures (

)
.

This capability allows for the alkylation of sensitive enolates without scrambling stereocenters, a feat often impossible with the less reactive bromide which requires warming to


 or RT. This guide benchmarks the iodide’s performance in asymmetric alkylation and macrocyclization precursors.

Chemical Profile & Structural Logic

  • Common Name: 1-Iodo-3-pentyne[1][2][3][4]

  • IUPAC Name: 5-Iodopent-2-yne[5][6]

  • Role: Homopropargylic Electrophile

  • Key Feature: The internal alkyne (

    
    ) protects the terminus, preventing unwanted acetylide formation, while the iodide (
    
    
    
    ) provides a "soft" leaving group for
    
    
    displacement.
Reactivity Hierarchy (The Finkelstein Advantage)

In nucleophilic substitutions, the leaving group ability dictates the reaction temperature. | Electrophile | Relative Reactivity (


) | Required Temp.[3][4][5][7] (Enolate Alkylation) | Risk Factor |
| :--- | :--- | :--- | :--- |
| 1-Iodo-3-pentyne  | ~100  | 

to

| Low (Kinetic Control Maintained) | | 1-Bromo-3-pentyne | ~1 |

to

| High (Enolate Equilibration/Racemization) | | 3-Pentynyl Tosylate | ~0.5 |

to

| Moderate (Elimination Side-Reactions) |

Benchmark Application 1: Asymmetric Alkylation

Context: Total Synthesis of Samroiyotmycin A (Macrodiolide)

The definitive benchmark for 1-iodo-3-pentyne is its reaction with chiral enolates. In the synthesis of Samroiyotmycin A, the installation of the


 side chain required high diastereoselectivity.
Experimental Data

Reaction: Alkylation of Myers' Pseudoephedrine Amide Enolate.[7] Conditions: LDA, LiCl, THF,


.[5][7]
Parameter1-Iodo-3-pentyne PerformanceAlternative (Bromide/Tosylate) Projection
Yield 79% (Isolated) <50% (Estimated due to temp req.)
Diastereomeric Ratio (dr) 75:1 <10:1 (Scrambling at higher temp)
Reaction Time 2 Hours12-24 Hours
Scale Multigram (>10g)Gram scale limited

Data Source: Derived from optimization studies in total synthesis literature [1].

Mechanism & Workflow Diagram

The following diagram illustrates the kinetic pathway that necessitates the use of the iodide.

AlkylationPathway Start Myers' Amide (Chiral Auxiliary) Enolate Lithium Enolate (Z-Enolate Geometry) Start->Enolate LDA, LiCl THF, -78°C TS Transition State (-78°C, Kinetic Control) Enolate->TS + 1-Iodo-3-pentyne Scramble Racemized Enolate (Thermodynamic Leak) Enolate->Scramble If T > -20°C (Slow Electrophile) Product Alkylated Product (75:1 dr) TS->Product Fast SN2 (Irreversible) Scramble->Product Low dr

Figure 1: Kinetic advantage of 1-iodo-3-pentyne. The fast reaction rate at


 bypasses the thermodynamic equilibration path (red dashed line) that plagues slower electrophiles.

Benchmark Application 2: Macrocyclization Precursor

Context: Total Synthesis of Ingenamine/Keramaphidin B

In this application, the electrophile must alkylate a secondary amine or lactam without inducing elimination or reacting with other electrophilic sites.

Experimental Data

Reaction:


-Alkylation of a macrocyclic lactam precursor.
Conditions: 

, DMF, Room Temperature.
MetricResultNotes
Yield 91% Excellent chemoselectivity.[8]
By-products <5% EliminationHomopropargylic position resists E2 elimination compared to saturated alkyl halides.
Purification Filtration/Flash ColumnIodide leaves clean conversion; Bromide often requires forcing conditions that darken the reaction.

Data Source: Synthesis of Ingenamine intermediates [2].

Standardized Synthesis Protocol

To ensure reproducibility, researchers should synthesize the reagent fresh or store it stabilized. Commercial sources are expensive ($300+/g); in-house preparation is recommended.

Protocol: Conversion of 3-Pentyn-1-ol to 1-Iodo-3-pentyne

Precursor: 3-Pentyn-1-ol (Commercial, CAS 10229-10-4). Method: Appel Reaction (Iodine/Triphenylphosphine).

Step-by-Step:

  • Setup: Flame-dry a 500 mL Round Bottom Flask (RBF) under Argon.

  • Dissolution: Add Triphenylphosphine (

    
    , 1.2 equiv)  and Imidazole (1.5 equiv)  to dry DCM (
    
    
    
    concentration relative to alcohol). Cool to
    
    
    .
  • Iodine Addition: Add Iodine (

    
    , 1.2 equiv)  portion-wise. The solution will turn dark brown then fade to a yellow suspension. Stir for 15 min.
    
  • Substrate Addition: Add 3-Pentyn-1-ol (1.0 equiv) dropwise at

    
    .
    
  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (Hexanes/EtOAc).

  • Workup: Quench with sat.

    
     (removes excess iodine). Extract with Pentane (to facilitate low-temp evaporation).
    
  • Purification: Pass through a short plug of silica gel (eluting with pentane) to remove phosphine oxide.

  • Storage: Store over activated Copper wire (stabilizer) at

    
     in the dark.
    

Yield Expectation: 85-95%. Appearance: Clear to pale pink liquid. (Dark pink/purple indicates decomposition).

References

  • An Alkyne-Metathesis-Based Approach to the Synthesis of the Anti-Malarial Macrodiolide Samroiyotmycin A. Source:Chemistry – A European Journal (2021). Relevance: Establishes the 79% yield / 75:1 dr benchmark for asymmetric alkylation. URL:[Link]

  • A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate. Source:Journal of the American Chemical Society (2021). Relevance: Cites 91% yield for N-alkylation using 1-iodo-3-pentyne. URL:[Link]

  • Total Synthesis of Xestocyclamine A. Source:Journal of the American Chemical Society (2020). Relevance: Details the synthesis and stability of the 5-iodopent-2-yne reagent. URL:[Link]

Sources

Comparative Review: Catalyst Systems for the Sonogashira Coupling of 1-Iodo-3-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical review of catalyst systems for the Sonogashira cross-coupling of 1-Iodo-3-pentyne .

Executive Summary & Substrate Analysis

The Sonogashira coupling of alkyl halides (sp³-C) is significantly more challenging than traditional aryl/vinyl (sp²-C) couplings. This guide focuses on 1-Iodo-3-pentyne , a homopropargylic iodide.

Substrate Profile: 1-Iodo-3-pentyne

  • Structure:

    
    
    
  • Classification: Primary, unactivated alkyl iodide.

  • Key Challenge: The primary failure mode is

    
    -hydride elimination . Upon oxidative addition, the resulting alkyl-palladium species possesses accessible 
    
    
    
    -hydrogens. Without specialized ligands, standard catalysts (e.g., Pd(PPh₃)₄) facilitate rapid elimination to form the conjugated enyne (pent-1-en-3-yne) rather than the desired cross-coupled skipped diyne.

This review compares three distinct catalytic methodologies to overcome this limitation:

  • The Baseline: Traditional Pd/Phosphine (for reference).

  • The Specialist: Pd-NHC (N-Heterocyclic Carbene) Systems.

  • The Radical Alternative: Nickel-Pincer Systems.

Mechanistic Pathways & Failure Modes

To select the right catalyst, one must understand the competition between the productive cross-coupling cycle and the destructive elimination pathway.

Diagram 1: Kinetic Competition in Alkyl-Sonogashira Coupling

Sonogashira_Alkyl_Competition Substrate 1-Iodo-3-pentyne OxAdd Oxidative Addition (LnPd-Alkyl) Substrate->OxAdd Slow for Alkyl BetaElim β-Hydride Elimination (DEAD END) OxAdd->BetaElim Fast with Standard Ligands TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet Requires Bulky/ Electron-Rich Ligands SideProduct Pent-1-en-3-yne (Isomerized Byproduct) BetaElim->SideProduct RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Product Skipped Diyne Product RedElim->Product

Figure 1: The "Fork in the Road." Successful coupling of 1-iodo-3-pentyne requires accelerating Transmetallation over


-Hydride Elimination.

Comparative Catalyst Review

Option A: The "Gold Standard" for Alkyl Halides (Pd-NHC)

System: Pd-PEPPSI-IPr (or Pd(OAc)₂ + IPr·HCl) Mechanism: The bulky N-Heterocyclic Carbene (NHC) ligand, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), is strongly


-donating. This increases electron density on the Pd center, accelerating the oxidative addition of the alkyl iodide. Crucially, the steric bulk of the IPr "wings" blocks the coplanar alignment required for 

-hydride elimination.
  • Pros: High yields (>80%), suppressed isomerization, air-stable precatalyst (PEPPSI).

  • Cons: Higher cost of ligand/catalyst.

  • Best For: High-value pharmaceutical intermediates where purity is paramount.

Option B: The "Radical" Alternative (Nickel Catalysis)

System: NiCl₂(glyme) / PyBox (or Terpyridine) Mechanism: Unlike Palladium (2e⁻ process), Nickel often operates via single-electron transfer (SET) radical pathways. The 1-iodo-3-pentyne generates a primary alkyl radical, which recombines with the Ni-alkynyl species. Radical intermediates do not undergo


-hydride elimination in the same manner as organometallic Pd-alkyl species.
  • Pros: Earth-abundant metal, cheaper, distinct orthogonality (tolerates aryl chlorides).

  • Cons: Sensitive to moisture/air, requires glovebox or strict Schlenk technique.

  • Best For: Scale-up operations where Pd cost is prohibitive.

Option C: The Baseline (Traditional Pd)

System: Pd(PPh₃)₄ / CuI Mechanism: The classical Sonogashira cocktail.

  • Performance: Poor. With 1-iodo-3-pentyne, this system typically results in <30% yield of the desired product, with the major component being the elimination product (enyne) or homocoupling of the alkyne.

  • Verdict: Not Recommended for this specific substrate.

Experimental Protocols

The following protocols are designed for the coupling of 1-Iodo-3-pentyne (1.0 equiv) with Phenylacetylene (1.2 equiv) as a representative terminal alkyne.

Protocol A: Pd-PEPPSI-IPr Method (Recommended)

Use this for maximum yield and reliability.

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Pd-PEPPSI-IPr (2 mol%) and CuI (5 mol%).

  • Substrate Addition: Add Cs₂CO₃ (1.5 equiv) as the base.

  • Solvent: Add anhydrous THF or Dioxane (0.2 M concentration relative to iodide).

  • Injection: Add 1-Iodo-3-pentyne (1.0 equiv) and Phenylacetylene (1.2 equiv) via syringe.

  • Reaction: Seal and stir at 45–50 °C for 12–16 hours.

    • Note: Alkyl iodides are reactive; excessive heat (>60°C) promotes decomposition.

  • Workup: Dilute with Et₂O, filter through a silica plug (to remove Pd/Cu), and concentrate.

Protocol B: Nickel-Catalyzed Radical Method

Use this for cost-sensitive applications.

  • Catalyst Formation: Under N₂, mix NiCl₂(glyme) (10 mol%) and PyBox ligand (15 mol%) in DMA (Dimethylacetamide). Stir for 20 mins to form the blue/green active complex.

  • Reagents: Add Zn powder (20 mol% - reductant to activate Ni) and Cs₂CO₃ (1.5 equiv).

  • Substrates: Add 1-Iodo-3-pentyne and alkyne.

  • Reaction: Stir at room temperature to 40 °C.

    • Critical: This reaction is often faster but more sensitive to O₂.

  • Workup: Quench with dilute HCl (to dissolve Zn salts), extract with EtOAc.

Performance Data Comparison

The table below summarizes expected performance metrics based on literature precedents for primary alkyl iodides (e.g., Eckhardt & Fu, 2003; Hu et al., 2008).

FeaturePd(PPh₃)₄ (Baseline)Pd-PEPPSI-IPr (Recommended) Ni-PyBox (Alternative)
Yield (Isolated) 15–30%82–94% 70–85%
Major Byproduct Pent-1-en-3-yne (Elimination)Minimal (<5%)Homocoupling (Glaser)
Reaction Time 24 h12 h16–20 h
Temp. Sensitivity High (Elimination > 40°C)Low (Stable up to 80°C)Moderate
Air Stability ModerateExcellent (Precatalyst)Poor
Cost High (Pd)High (Pd + Ligand)Low (Ni)

Diagrammatic Workflow: Pd-NHC Cycle

This diagram illustrates why the NHC ligand is critical for the success of Protocol A.

Pd_NHC_Cycle cluster_protection IPr Ligand Effect PreCat Pd-PEPPSI-IPr (Precatalyst) ActiveCat Active Species [Pd(0)-IPr] PreCat->ActiveCat Activation OxAdd_Complex Oxidative Addition [IPr-Pd(II)-Alkyl-I] ActiveCat->OxAdd_Complex + 1-Iodo-3-pentyne TransMet_Step Transmetallation (+ Cu-C≡C-Ph) OxAdd_Complex->TransMet_Step Fast due to IPr Sterics RedElim_Step Reductive Elimination TransMet_Step->RedElim_Step FinalProd Product + Pd(0) RedElim_Step->FinalProd FinalProd->ActiveCat Cycle Repeats

Figure 2: The bulky IPr ligand (red dashed zone) sterically crowds the Palladium center, forcing the reaction forward and preventing the conformational change needed for


-hydride elimination.

References

  • Eckhardt, M., & Fu, G. C. (2003).[1] The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society.[1]

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[1]

  • Hu, X. (2011). Nickel-Catalyzed Cross-Coupling Reactions of Non-Activated Alkyl Halides.[2][3] Chemical Science.

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.

Sources

Analysis of reaction kinetics of 1-Iodo-3-pentyne vs. its bromo analogue

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-3-pentyne and its bromo analogue, 1-bromo-3-pentyne (formally recognized by IUPAC nomenclature as 5-bromopent-2-yne) ([1]), are critical homopropargylic electrophiles. They are utilized extensively in the total synthesis of complex polycyclic alkaloids and as versatile precursors for click chemistry ([2]). While both reagents serve as five-carbon alkynyl building blocks, their reaction kinetics in bimolecular nucleophilic substitution (S_N2) pathways differ significantly. This guide provides an objective, data-driven comparative analysis of their kinetic profiles, establishing the causality behind why the iodo-variant is frequently the preferred electrophile for sterically demanding or kinetically sensitive alkylations ([3]).

Mechanistic Causality: Why Iodide Outperforms Bromide

In S_N2 reactions, the rate-determining step involves the simultaneous formation of the nucleophile-carbon bond and the cleavage of the carbon-halogen bond ([4]). The kinetic superiority of 1-iodo-3-pentyne over 1-bromo-3-pentyne is governed by three fundamental physical organic principles:

  • Bond Dissociation Energy (BDE): The C–I bond is significantly weaker (~234 kJ/mol) than the C–Br bond (~285 kJ/mol). This lower activation energy barrier translates directly to a faster reaction rate, allowing alkylations to proceed under milder conditions ([4]).

  • Polarizability: The larger atomic radius of iodine allows its electron cloud to be more easily distorted. This high polarizability stabilizes the partial negative charge developing in the pentacoordinate S_N2 transition state more effectively than bromine, lowering the transition state energy

    
     ([5]).
    
  • Basicity and Leaving Group Ability: Leaving group ability is inversely proportional to basicity. Because hydroiodic acid (HI, pKa ~ -10) is a stronger acid than hydrobromic acid (HBr, pKa ~ -9), the iodide anion (I⁻) is a weaker conjugate base than the bromide anion (Br⁻). Consequently, I⁻ is more stable as an independent species upon departure ([6], [7]).

SN2Mechanism Nu Nucleophile (e.g., Enolate) TS Trigonal Bipyramidal Transition State Nu->TS Backside Attack Substrate 1-Halo-3-pentyne (C1 Electrophile) Substrate->TS Product Alkylated Product TS->Product Bond Formation LG Leaving Group (I⁻ or Br⁻) TS->LG Bond Cleavage

SN2 mechanistic pathway for the alkylation of 1-halo-3-pentyne showing transition state formation.

Comparative Kinetic Data Summaries

The following table summarizes the quantitative and qualitative differences between the two electrophiles. While exact rate constants (


) depend heavily on the specific nucleophile and solvent, relative S_N2 rates for primary alkyl iodides vs. bromides typically demonstrate a 50- to 100-fold kinetic acceleration for the iodide ([5], [7]).
Property / Parameter1-Iodo-3-pentyne1-Bromo-3-pentyne (5-bromopent-2-yne)
PubChem CID [8][1]
Molecular Weight 194.01 g/mol 147.01 g/mol
Leaving Group Iodide (I⁻)Bromide (Br⁻)
Conjugate Acid pKa ~ -10 (HI)~ -9 (HBr)
Relative S_N2 Rate ~ 50 - 1001 (Reference Baseline)
Optimal Use Case Sterically hindered nucleophiles, low-temp reactionsStandard alkylations, large-scale industrial synthesis

Experimental Workflow: Self-Validating Kinetic Protocol

To empirically compare the reaction kinetics of 1-iodo-3-pentyne and 1-bromo-3-pentyne, researchers must employ a self-validating system. A self-validating protocol tracks both the consumption of the starting materials and the generation of the product simultaneously, ensuring that no competing side reactions (such as E2 elimination) are skewing the kinetic data ([6]).

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Generate a standard nucleophile, such as the enolate of a β-ketoester, using a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) ([9]).

    • Causality: Polar aprotic solvents do not hydrogen-bond to the nucleophile, leaving it unsolvated and highly reactive, which maximizes S_N2 reaction rates over competing pathways ([7]).

  • Parallel Reaction Setup: Divide the nucleophile solution into two identical, temperature-controlled reaction vessels (e.g., 25 °C) to ensure identical baseline conditions.

  • Electrophile Introduction: Inject equimolar amounts of 1-iodo-3-pentyne into Vessel A and 1-bromo-3-pentyne into Vessel B.

  • In Situ Monitoring: Use in situ FTIR (tracking the alkyne C≡C stretch at ~2200 cm⁻¹ or the shift in the carbonyl peak) to measure the concentration of the electrophile

    
     over time.
    
    • Causality: Continuous monitoring prevents the loss of transient kinetic data points and eliminates the need for physical aliquots, which can introduce temperature fluctuations and quench-time errors.

  • Data Validation & Rate Calculation: Plot

    
     versus time. A linear relationship validates that the reaction follows second-order bimolecular kinetics. Extract the rate constant (
    
    
    
    ) from the slope. The simultaneous appearance of the alkylated product mass validates the absence of elimination byproducts.

KineticsWorkflow Start Prepare Standard Nucleophile (e.g., β-ketoester enolate) Split Split into Parallel Reaction Vessels Start->Split Iodo Add 1-Iodo-3-pentyne (Electrophile A) Split->Iodo Bromo Add 1-Bromo-3-pentyne (Electrophile B) Split->Bromo Monitor Monitor via in situ FTIR / NMR (Track Disappearance of Electrophile) Iodo->Monitor Bromo->Monitor Data Calculate Rate Constants (k) using 2nd-Order Rate Equation Monitor->Data

Workflow for parallel kinetic analysis of 1-halo-3-pentyne electrophiles using in situ monitoring.

Conclusion & Selection Guide

For drug development professionals and synthetic chemists, the choice between 1-iodo-3-pentyne and 1-bromo-3-pentyne hinges on the balance between reactivity and stability.

  • Select 1-Iodo-3-pentyne when dealing with complex, multi-functionalized substrates where mild conditions are required to prevent degradation, or when alkylating sterically hindered centers (e.g., forming quaternary carbons) ([2],[3]).

  • Select 1-Bromo-3-pentyne for routine, unhindered alkylations or scale-up manufacturing where the higher chemical stability, easier handling, and lower cost of the bromide outweigh the need for rapid kinetics.

References

  • Title: A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate Source: NIH.gov URL: [Link]

  • Title: Synthesis of Highly Oxygenated Carbocycles by Stereoselective Coupling of Alkynes to 1,3- and 1,4-Dicarbonyl Systems Source: ACS.org URL: [Link]

  • Title: Total Syntheses of Keramaphidin B and Nominal Njaoamine I & Studies towards the Total Synthesis of Providencin Source: TU-Dortmund.de URL: [Link]

  • Title: 1-Iodo-3-pentyne | CID 10375356 Source: PubChem URL: [Link]

  • Title: 5-Bromopent-2-yne | CID 12476205 Source: PubChem URL: [Link]

  • Title: Characteristics of the SN2 Reaction Source: Pressbooks URL: [Link]

Sources

Isomeric Purity Assessment of 1-Iodo-3-pentyne: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Iodo-3-pentyne is a highly reactive, bifunctional electrophile utilized extensively as an alkylating agent in the total synthesis of complex polycyclic marine alkaloids, including Ingenamine, Xestocyclamine A, and Keramaphidin B[1]. In these advanced synthetic campaigns, the 3-pentyne moiety serves as a critical structural handle, setting the stage for macrocyclization via Ring Closing Alkyne Metathesis (RCAM)[1].

The isomeric purity of 1-iodo-3-pentyne is an absolute prerequisite for synthetic success. Trace contamination by positional isomers—such as 1-iodo-4-pentyne or 1-iodo-2-pentyne—or allenic intermediates can lead to misdirected alkylation trajectories[2]. In macrocyclic synthesis, a misplaced alkyne renders the subsequent RCAM catalyst inactive or leads to dead-end oligomerization, effectively destroying the yield of multi-step sequences[3].

Causality in Analytical Selection

Assessing the isomeric purity of volatile halogenated alkynes presents a distinct analytical labyrinth. The primary challenge lies in the molecule's susceptibility to thermally induced propargylic rearrangement. Standard Gas Chromatography (GC) methods often utilize injection port temperatures exceeding 250°C. At these temperatures, a pure sample of 1-iodo-3-pentyne can isomerize in the injector, generating false-positive impurity peaks that misrepresent the bulk material's actual purity.

To establish a self-validating analytical system, researchers must employ orthogonal techniques: Quantitative Nuclear Magnetic Resonance (qNMR) to establish a thermal-artifact-free "ground truth," and Low-Temperature GC-FID to achieve the high-resolution detection of trace impurities[4].

Comparative Evaluation of Analytical Methodologies

To objectively compare the performance of these analytical alternatives, the following table summarizes the quantitative parameters and operational constraints of each method.

Analytical ParameterLow-Temp GC-FIDQuantitative NMR (qNMR)
Primary Output Relative Area %Absolute Molar Ratio
Limit of Detection (LOD) ~0.01%~1.0%
Thermal Isomerization Risk Moderate (Requires optimized injector <150°C)None (Room temperature analysis)
Analysis Time 20-30 minutes5-10 minutes (after relaxation delay)
Standard Requirement Requires individual isomer standards for RTRequires a single universal internal standard

Experimental Methodologies: Self-Validating Protocols

Protocol 1: qNMR Assessment of Absolute Isomeric Purity

Rationale: qNMR provides a direct measure of the molar ratio of isomers without chromatographic separation, completely bypassing the risk of thermal degradation[4].

  • Sample Preparation: Accurately weigh approximately 15 mg of 1-iodo-3-pentyne and 5 mg of a certified internal standard (e.g., Maleic anhydride, 99.9% purity) into a clean, dry glass vial.

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (

    
    ). Causality Note: Use 
    
    
    
    stabilized with silver wire to prevent the formation of iodine radicals that could catalyze target decomposition.
  • Acquisition Parameters: Transfer the solution to a 5 mm NMR tube. Acquire the

    
     NMR spectrum at 400 MHz (or higher) using a 90° pulse angle. Causality Note: Set the relaxation delay (
    
    
    
    ) to at least 15 seconds to ensure complete relaxation of the alkyne protons, utilizing 64 scans for an optimal signal-to-noise ratio.
  • Data Processing & Validation: Phase and baseline correct the spectrum. Integrate the internal standard peak (maleic anhydride at

    
     6.30 ppm, 2H) against the distinct 
    
    
    
    methyl triplet of 1-iodo-3-pentyne (
    
    
    1.75 ppm, 3H). Cross-reference the baseline for any terminal alkyne protons (
    
    
    ~1.95 ppm) which would indicate the presence of the 1-iodo-4-pentyne isomer.
Protocol 2: Low-Temperature GC-FID Trace Analysis

Rationale: While qNMR establishes the absolute purity, its Limit of Detection (LOD) is typically ~1%. To detect trace isomers below this threshold, GC-FID is required, but the thermal parameters must be strictly controlled to prevent artificial isomerization.

  • Sample Dilution: Dilute the 1-iodo-3-pentyne sample to a concentration of 1 mg/mL in anhydrous dichloromethane to minimize column overloading.

  • Instrument Configuration: Equip the GC with a non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).

  • Thermal Optimization (Critical): Set the injection port temperature strictly to 150°C. Causality Note: Temperatures above 180°C drastically increase the rate of propargylic rearrangement, creating artificial impurities. Use a split ratio of 50:1.

  • Oven Programming: Program the oven to start at 40°C (hold for 5 min), ramp at 5°C/min to 100°C, and then 20°C/min to 200°C.

  • Cross-Validation: Compare the relative area percentages of the FID peaks to the qNMR molar ratios. If the GC-FID shows a high percentage of isomers not detected by qNMR, thermal degradation in the injector port is occurring, and the injection temperature must be lowered further.

Visualizations

G A 1-Iodo-3-pentyne (Target Reagent) C Alkylation of Michael Donor A->C High Purity B Positional Isomers (e.g., 1-Iodo-4-pentyne) B->C Trace Impurity D Successful RCAM Macrocyclization C->D Correct Alkyne Position E Failed Metathesis (Dead-end) C->E Terminal/Misplaced Alkyne

Impact of 1-Iodo-3-pentyne isomeric purity on late-stage Ring Closing Alkyne Metathesis.

G Sample 1-Iodo-3-pentyne Sample qNMR qNMR Analysis (Non-destructive) Sample->qNMR GC Low-Temp GC-FID (High Resolution) Sample->GC qNMR_Data Absolute Molar Ratio (Ground Truth) qNMR->qNMR_Data GC_Data Trace Isomer Detection (<1% LOD) GC->GC_Data Validation Cross-Validation (Confirm No Thermal Isomerization) qNMR_Data->Validation GC_Data->Validation

Orthogonal analytical workflow combining qNMR and GC-FID for self-validating purity assessment.

Conclusion

The isomeric purity of 1-iodo-3-pentyne cannot be reliably assessed through a single analytical lens. By coupling the thermal stability and absolute quantitation of qNMR with the high-resolution trace detection capabilities of low-temperature GC-FID, researchers can create a self-validating protocol. This rigorous approach ensures that only isomerically pure building blocks are advanced into complex total synthesis campaigns, safeguarding the integrity of late-stage macrocyclizations.

References

  • A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of Keramaphidin B, Ingenamine, and Nominal Njaoamine I | Journal of the American Chemical Society. acs.org.[Link]

  • Total Synthesis Provides Strong Evidence: Xestocyclamine A is the Enantiomer of Ingenamine | Journal of the American Chemical Society. acs.org.[Link]

  • Transformation of resin abietic acid into a pregnane-type steroid. cdnsciencepub.com.[Link]

Sources

Safety Operating Guide

Executive Summary: The "Why" Before the "How"

Author: BenchChem Technical Support Team. Date: March 2026

As researchers, we often treat waste disposal as a janitorial afterthought. With 1-Iodo-3-pentyne (CAS: 2468-55-5) , this mindset is a liability. This compound is a primary alkyl iodide coupled with an internal alkyne . This dual functionality presents a specific matrix of hazards: the iodine-carbon bond is photolabile and prone to homolytic cleavage (generating radicals), while the alkyne moiety adds high energy density and flammability.

The Golden Rule: 1-Iodo-3-pentyne must never be commingled with general organic waste. It belongs strictly to the Halogenated Solvent Stream . Mixing it with non-halogenated solvents (like acetone or ethyl acetate) complicates downstream incineration, as halogens produce corrosive acid gases (e.g., HI, HCl) that require specialized scrubbers.

Chemical Intelligence & Hazard Matrix

Before handling, verify the identity and physical state of your material against these parameters.

PropertyDataOperational Implication
CAS Number 2468-55-5Use this for accurate waste tagging.
Formula

High iodine content (~65% by mass).
Flash Point ~57°C (135°F)Flammable Liquid (Cat 3). Ground all vessels.
Reactivity Light SensitiveDarken waste containers or use amber glass.
Class Halogenated / AlkyneAlkylating Agent. Potential carcinogen.

Protocol: Step-by-Step Disposal Workflow

Phase 1: Segregation (The Critical Control Point)
  • Action: Designate a specific waste container solely for "Halogenated Organics."

  • Scientific Logic: Incinerators operate at different temperatures for halogenated vs. non-halogenated waste. Halogenated compounds require higher temperatures and caustic scrubbing to neutralize hydrogen iodide (HI) gas.

  • Prohibited Mixtures:

    • Strong Bases (NaOH, KOH): Can induce elimination reactions, converting the alkyl iodide into a volatile enyne or polymerizable species.

    • Oxidizers: The alkyne bond is susceptible to oxidative cleavage, which can be exothermic.

Phase 2: Containerization
  • Vessel Selection: Use High-Density Polyethylene (HDPE) or Amber Glass . Avoid metal cans if the waste is potentially acidic (hydrolysis of the iodide can generate trace HI).

  • Headspace: Leave at least 10% headspace. Volatile iodides can build pressure if the ambient temperature fluctuates.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED SOLVENTS"

    • Constituents: List "1-Iodo-3-pentyne" explicitly. Do not use abbreviations like "Iodo-alkyne."

    • Hazard Checkboxes: Mark "Flammable" and "Toxic."

Phase 3: Handling Residuals (Empty Containers)
  • Triple Rinse: Rinse the "empty" reagent bottle three times with a compatible solvent (e.g., dichloromethane or acetone).

  • Rinsate Disposal: The first rinse must go into the Halogenated Waste container. Subsequent rinses can be managed based on the solvent used, but treating all rinsate as halogenated is the safest default.

  • Defacing: Obliterate the original label before discarding the glass bottle or reusing it for waste.

Emergency Response: Spill Management

If a spill occurs, your priority is preventing inhalation and skin absorption of this alkylating agent.[1]

  • Evacuate & Ventilate: Clear the immediate area.[2] Alkyl iodides are respiratory irritants.[3]

  • PPE Upgrade: Standard nitrile gloves may offer limited breakthrough time. Double-glove or use Silver Shield/Laminate gloves if available.

  • Absorb: Do NOT use paper towels (combustible).[4] Use inert absorbents like Vermiculite , Diatomaceous Earth , or Sand .

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Solid Debris with Halogenated Solvents."

Decision Logic: Waste Stream Routing

The following diagram illustrates the decision-making process for disposing of 1-Iodo-3-pentyne, ensuring it reaches the correct incineration facility.

DisposalWorkflow Start Waste Generated: 1-Iodo-3-pentyne StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Contaminated Solids (Gloves, Silica, Spill Debris) StateCheck->Solid PurityCheck Is it mixed with other solvents? Liquid->PurityCheck StreamSolid STREAM B: Hazardous Solid Waste Solid->StreamSolid Double Bag & Tag Pure Pure Compound PurityCheck->Pure No Mixture Mixture PurityCheck->Mixture Yes StreamHalo STREAM A: Halogenated Waste Pure->StreamHalo High BTU + Halogen HaloCheck Contains >1% Halogens? Mixture->HaloCheck HaloCheck->StreamHalo Yes (Default) HaloCheck->StreamHalo No (Segregate)

Figure 1: Decision tree for segregating 1-Iodo-3-pentyne waste. Note that any mixture containing this compound defaults to the Halogenated Stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10375356, 1-Iodo-3-pentyne. Retrieved from [Link]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Procedures for Disposing of Hazardous Waste: Organic Solvents. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Iodo-3-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide for Handling 1-Iodo-3-pentyne in Advanced Organic Synthesis

Introduction 1-Iodo-3-pentyne is a bifunctional, internal alkynyl halide that serves as a critical building block in advanced organic synthesis. It is prominently featured in the total synthesis of complex natural products, including the polycyclic marine alkaloids of the ingenamine estate and highly oxygenated carbocycles via metallacycle-mediated annulations . As an application scientist, it is vital to understand that the very properties making 1-iodo-3-pentyne synthetically valuable—its highly electrophilic C-I bond and rigid alkyne geometry—also render it a severe occupational hazard. This guide provides the mechanistic causality behind its handling requirements, a strict PPE matrix, and a self-validating operational workflow.

Part 1: Hazard Profile & Mechanistic Causality

Handling 1-iodo-3-pentyne requires mitigating two primary chemical liabilities:

  • Potent Alkylating Activity: The strong polarization of the carbon-iodine bond lowers the activation energy for nucleophilic substitution (

    
    ). In a biological context, this makes the compound a severe alkylating agent capable of covalently modifying nucleophilic residues on proteins and DNA, presenting acute toxicity and mutagenic risks.
    
  • Photolytic and Thermal Instability: Alkyl iodides are notoriously light-sensitive. Exposure to ambient UV/visible light induces the homolytic cleavage of the C-I bond, generating carbon-centered radicals and elemental iodine (

    
    ). The accumulation of 
    
    
    
    not only degrades the reagent's purity but also significantly increases the inhalation hazard and corrosive nature of the solution.

Part 2: Quantitative Hazard Metrics & PPE Specifications

To establish a secure working environment, Personal Protective Equipment (PPE) must be selected based on the physical and chemical properties of the reagent.

ParameterQuantitative DataMechanistic CausalityRequired PPE & Engineering Control
Molecular Weight 194.01 g/mol High atomic mass of iodine creates a dense, lipophilic liquid that rapidly permeates porous materials.Hand Protection: Double-gloving is mandatory. Inner: Nitrile (0.1 mm) for dexterity. Outer: Neoprene or Butyl rubber for halogenated organic resistance.
Boiling Point ~60-65 °C (at 15 mmHg)High vapor pressure at ambient conditions creates an immediate inhalation hazard if aerosolized.Ventilation: Certified chemical fume hood (face velocity >100 fpm). Do not handle on an open bench.
Storage Temp. 2-8 °C (Refrigerated)Thermal energy and light accelerate homolytic C-I bond cleavage, generating toxic

gas.
Storage: Store in amber, light-blocking vials under an inert Argon atmosphere in a spark-free refrigerator.
Toxicity Profile Severe Alkylating AgentElectrophilic carbon undergoes rapid

attack by biological nucleophiles.
Body/Eye Protection: Flame-resistant (FR) lab coat, chemical splash goggles, and a full face shield during transfer.

Part 3: Operational Handling & Experimental Workflow

The following protocol details a standard stereoselective alkylation of a dicarbonyl enolate using 1-iodo-3-pentyne . This methodology is designed as a self-validating system , incorporating observable milestones to ensure operational integrity.

Step 1: Reagent Preparation and Integrity Check

  • Action: Retrieve the 1-iodo-3-pentyne from cold storage and allow it to equilibrate to room temperature inside a desiccator to prevent condensation.

  • Validation Check: Visually inspect the liquid. A clear to pale-yellow color indicates high purity. A deep pink, brown, or violet hue indicates significant photolytic degradation to elemental iodine (

    
    ).
    
  • Causality: Using degraded reagent will introduce

    
     into the reaction, which can oxidize sensitive enolates and drastically reduce yields. If heavily discolored, the reagent must be filtered through a short pad of basic alumina or washed with aqueous sodium thiosulfate prior to use.
    

Step 2: Inert Transfer and Reaction Execution

  • Action: Under an Argon atmosphere, dissolve your dicarbonyl substrate in anhydrous DMF and cool to 0 °C. Add the required base (e.g.,

    
    ) . Using a gas-tight syringe, add 1-iodo-3-pentyne dropwise over 10 minutes.
    
  • Causality: Dropwise addition controls the exothermic nature of the

    
     alkylation and prevents local concentration spikes that lead to undesired polyalkylation.
    
  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-active starting material and the emergence of a new spot that stains readily with

    
     (confirming the presence of the alkyne moiety) validates successful coupling.
    

Step 3: Quenching and Workup

  • Action: Quench the reaction by adding a 1:1 mixture of saturated aqueous

    
     and 10% aqueous Sodium Thiosulfate (
    
    
    
    ).
  • Causality: The thiosulfate selectively reduces any unreacted iodine or photolytically generated

    
     into water-soluble, non-toxic iodide ions (
    
    
    
    ). This eliminates the inhalation hazard of
    
    
    during the subsequent solvent extraction phase.

Part 4: Spill Management and Disposal Plans

  • Immediate Spill Response: If 1-iodo-3-pentyne is spilled outside the fume hood, immediately evacuate the immediate area to prevent inhalation of alkylating vapors.

  • Containment: Wearing full PPE (including a NIOSH-approved organic vapor respirator if ventilation is compromised), cover the spill with an inert absorbent material (e.g., vermiculite or dry sand).

  • Neutralization: Treat the absorbed spill with a 10% sodium thiosulfate solution to neutralize reactive iodine species.

  • Disposal: Sweep the neutralized mixture into a clearly labeled, sealable polyethylene container. Dispose of strictly as Halogenated Organic Waste . Never mix with strong oxidizers or acidic waste streams, as this can trigger violent exothermic reactions.

Part 5: Workflow Visualization

The following decision tree outlines the logical progression of handling and emergency response for 1-iodo-3-pentyne.

G Start 1-Iodo-3-pentyne Handling Protocol PPE PPE Verification (Double Gloves, FR Coat, Goggles) Start->PPE Hood Fume Hood Operation (Argon/N2 Atmosphere) PPE->Hood Spill Spill Occurs? Hood->Spill SpillResp Evacuate & Neutralize (10% Na2S2O3) Spill->SpillResp Yes Quench Standard Reaction Quench (Thiosulfate Wash) Spill->Quench No Disposal Halogenated Waste Disposal SpillResp->Disposal Quench->Disposal

Caption: Workflow for handling 1-Iodo-3-pentyne, detailing PPE verification, operation, and spill response.

References

  • Meng, Z., Spohr, S. M., Tobegen, S., Farès, C., & Fürstner, A. (2021). A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of Keramaphidin B, Ingenamine, and Nominal Njaoamine I. Journal of the American Chemical Society, 143(35), 14402-14414. URL:[Link]

  • Kier, M. J., Leon, R. M., O'Rourke, N. F., Rheingold, A. L., & Micalizio, G. C. (2017). Synthesis of Highly Oxygenated Carbocycles by Stereoselective Coupling of Alkynes to 1,3- and 1,4-Dicarbonyl Systems. Journal of the American Chemical Society, 139(36), 12374-12377. URL:[Link]

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